molecular formula C12H9ClO5 B1353864 methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 72304-22-4

methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1353864
CAS No.: 72304-22-4
M. Wt: 268.65 g/mol
InChI Key: MORRRYNOGWBERD-UHFFFAOYSA-N
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Description

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 72304-22-4) is a high-purity chemical compound for research and development applications. This chlorinated coumarin derivative has a molecular formula of C12H9ClO5 and a molecular weight of 268.65 g/mol . As a specialized coumarin scaffold, it serves as a valuable synthetic intermediate or building block in medicinal chemistry and organic synthesis. The specific structural features—including the 7-hydroxy group, 6-chloro substituent, and 2-oxo lactone core—make it a compound of interest for developing novel pharmacologically active molecules or functional materials . Researchers can utilize this ester in various cross-coupling reactions, heterocyclic synthesis, and as a precursor for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO5/c1-17-11(15)2-6-3-12(16)18-10-5-9(14)8(13)4-7(6)10/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRRYNOGWBERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197866
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
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Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72304-22-4
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72304-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-7-hydroxy-2-oxo-2H-1-benzopyran-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the (CAS 72304-22-4), a halogenated coumarin derivative of significant interest in medicinal chemistry and materials science. Coumarins are a vital class of benzopyrone compounds known for their diverse pharmacological activities.[1] This document outlines a robust, proposed synthetic route via the Pechmann condensation, details the necessary reagents and conditions, and presents a full suite of expected analytical data for structural confirmation and quality control. The causality behind experimental choices is explained, ensuring that the protocols are not merely prescriptive but also instructive. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel coumarin scaffolds and the development of related chemical entities.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds found widely in nature, particularly in higher plants.[1] Their unique photophysical properties and broad spectrum of biological activities—including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects—have established them as privileged scaffolds in drug discovery.[2][3] The 7-hydroxycoumarin core, in particular, is a common motif in fluorescent probes and biologically active molecules.

The target molecule, This compound , incorporates several key structural features:

  • A 7-hydroxycoumarin nucleus, which is crucial for fluorescence and often serves as a handle for further functionalization.

  • A chloro-substituent at the C6 position , which can significantly modulate the electronic properties and biological activity of the molecule.

  • An acetate side-chain at the C4 position , providing a versatile point for conjugation or modification.

This combination of features makes it a valuable building block for creating more complex molecules with potential applications as enzyme inhibitors, fluorescent labels, or anticancer agents.[3][4] This guide provides the necessary technical details to enable its synthesis and rigorous characterization in a laboratory setting.

Synthesis Methodology: The Pechmann Condensation

The most direct and widely adopted method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[5] For the target compound, this translates to the reaction between 4-chlororesorcinol and dimethyl acetosuccinate .

Principle of the Reaction

The Pechmann condensation mechanism proceeds through several key steps under strong acid catalysis (e.g., H₂SO₄):[5]

  • Transesterification: The phenolic hydroxyl group of 4-chlororesorcinol attacks the ester carbonyl of dimethyl acetosuccinate.

  • Intramolecular Hydroxyalkylation: The activated aromatic ring attacks the ketone carbonyl, forming a new six-membered ring.

  • Dehydration: The tertiary alcohol formed during cyclization is eliminated as water to form the final, stable aromatic coumarin ring system.

The use of a strong acid like concentrated sulfuric acid serves both as a catalyst and a dehydrating agent, driving the reaction to completion.[6]

Proposed Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Reactants Reactants: 4-Chlororesorcinol Dimethyl Acetosuccinate Reaction Pechmann Condensation (0°C to RT, 12-18h) Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Quench Quenching (Pour onto ice water) Reaction->Quench Filtration Vacuum Filtration (Collect crude solid) Quench->Filtration Wash Washing (Cold H₂O, Ethanol) Filtration->Wash Purification Recrystallization (Ethanol/Water) Wash->Purification Product Pure Product: Methyl (6-chloro-7-hydroxy-2-oxo- 2H-chromen-4-yl)acetate Purification->Product CharacterizationLogic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties H_NMR ¹H NMR (Proton Environment) Final_Product Confirmed Structure: Methyl (6-chloro-7-hydroxy-2-oxo- 2H-chromen-4-yl)acetate H_NMR->Final_Product C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Final_Product FTIR FT-IR (Functional Groups) FTIR->Final_Product MS Mass Spec (Molecular Weight) MS->Final_Product MP Melting Point (Purity) MP->Final_Product

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative of significant interest in the fields of medicinal chemistry and materials science.[1] As a functionalized coumarin, this compound possesses a unique combination of structural features, including a halogenated benzene ring, a phenolic hydroxyl group, and an ester moiety, which collectively contribute to its distinct chemical and biological properties.[1] This guide provides a comprehensive overview of the chemical properties of this molecule, including its synthesis, spectral characteristics, physicochemical properties, and reactivity, to support its application in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, followed by its esterification.

Part 1: Synthesis of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

The synthesis of the carboxylic acid precursor is often accomplished via a Pechmann condensation, a classic method for the synthesis of coumarins.[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-resorcinol and citric acid.

  • Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

  • Reaction Conditions: The reaction mixture is then heated, typically in a water bath, to promote the condensation and cyclization.

  • Work-up: After the reaction is complete, the mixture is poured into ice water, leading to the precipitation of the crude product.

  • Purification: The crude (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Pechmann Condensation: This method is widely used for coumarin synthesis due to its efficiency and the availability of starting materials.

  • Sulfuric Acid: Acts as both a condensing agent and a dehydrating agent, facilitating the formation of the coumarin ring.

  • Ice Bath: The initial addition of sulfuric acid is highly exothermic, and cooling is necessary to prevent side reactions and ensure a controlled reaction rate.

Part 2: Esterification of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

The final step is a Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid in an excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester.

  • Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Fischer Esterification: A reliable and straightforward method for converting carboxylic acids to esters using an alcohol and an acid catalyst.

  • Excess Methanol: Used to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 72304-22-4[1][4]
Molecular Formula C₁₂H₉ClO₅[1][4]
Molecular Weight 268.65 g/mol [1][4]
Melting Point 240 °C (in methanol)[4]
Appearance Solid[5]
Solubility The hydroxyl group is expected to increase aqueous solubility compared to non-hydroxylated analogs.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the coumarin ring, a singlet for the proton at the 3-position, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. The phenolic hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will exhibit signals for the carbonyl carbons of the lactone and the ester, as well as signals for the aromatic and vinylic carbons of the coumarin core and the carbons of the acetate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.[2]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O Stretch: Two distinct carbonyl stretching bands are anticipated: one for the lactone carbonyl (around 1700-1740 cm⁻¹) and another for the ester carbonyl (around 1735-1750 cm⁻¹).

  • C=C Stretch: Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: C-O stretching bands for the ester and the ether linkage in the coumarin ring will appear in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 268.65 g/mol .[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Stability

The chemical reactivity of this compound is governed by the interplay of its functional groups.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo reactions such as etherification and esterification. It also imparts antioxidant properties to the molecule.

  • Lactone Ring: The α,β-unsaturated lactone system is susceptible to nucleophilic attack, which can lead to ring-opening reactions under certain conditions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.

  • Aromatic Ring: The electron-donating hydroxyl group and the electron-withdrawing chloro and acetyl groups influence the electrophilic substitution reactions on the benzene ring.

The compound should be stored in a cool, dry place away from strong oxidizing agents.[2]

Potential Applications

This compound serves as a versatile building block in organic synthesis for the preparation of more complex heterocyclic systems and as a scaffold for the development of novel therapeutic agents.[1] Its inherent biological activities, including potential antimicrobial and antioxidant properties, make it a subject of interest for drug discovery programs.[1]

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Fischer Esterification 4-chloro-resorcinol 4-chloro-resorcinol Reaction1 4-chloro-resorcinol->Reaction1 Citric Acid Citric Acid Citric Acid->Reaction1 H2SO4_cat1 H₂SO₄ (catalyst) H2SO4_cat1->Reaction1 Precursor (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid Methanol Methanol Reaction2 Precursor->Reaction2 Reaction1->Precursor Heat Methanol->Reaction2 H2SO4_cat2 H₂SO₄ (catalyst) H2SO4_cat2->Reaction2 Target_Molecule This compound Reaction2->Target_Molecule Reflux

Caption: Synthetic pathway for this compound.

References

  • Supporting Information - ScienceOpen. (n.d.). Retrieved January 18, 2026, from [Link]

  • methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Electronic Supplementary Information (ESI) for Green Chemistry. The Royal Society of Chemistry. (2009). Retrieved January 18, 2026, from [Link]

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

    • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. (2018). Retrieved January 18, 2026, from [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed. (2006). Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. Rasayan Journal of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of 7-hydroxy-4- methyl coumarin. (n.d.). Retrieved January 18, 2026, from [Link]

  • (6-Chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (2023). Retrieved January 18, 2026, from [Link]

  • 1-[(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)-METHYL]-2,3-DICYANO-IMIDAZOLE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • (E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate. Preprints.org. (2023). Retrieved January 18, 2026, from [Link]

  • CHEM 2212L Experiment 7 - Fischer Esterification. YouTube. (2020). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Flubendazole Impurity A and the Compound Associated with CAS Number 72304-22-4

Author: BenchChem Technical Support Team. Date: January 2026

This guide will address both compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals. Part 1 will focus on the correct characterization of Flubendazole Impurity A, and Part 2 will detail the spectroscopic data available for CAS number 72304-22-4.

Part 1: Flubendazole Impurity A

Flubendazole Impurity A is a known impurity in the synthesis of the anthelmintic drug Flubendazole.[1] Its monitoring and characterization are crucial for ensuring the quality and safety of the final drug product.

Chemical Profile of Flubendazole Impurity A
  • IUPAC Name: Methyl [5-[4-(formylamino)benzoyl]-1H-benzimidazol-2-yl]carbamate[1][3]

  • Molecular Formula: C₁₇H₁₄N₄O₄[2][3][5]

  • Molecular Weight: 338.32 g/mol [2][3]

Below is the chemical structure of Flubendazole Impurity A, which is essential for interpreting its spectroscopic data.

Caption: Chemical structure of Flubendazole Impurity A.

Spectroscopic Data Overview

While specific, detailed spectroscopic data for Flubendazole Impurity A is not widely published in publicly accessible journals, reference material suppliers provide Certificates of Analysis confirming the structure through various techniques.[5] The following sections describe the expected spectroscopic characteristics and a general methodology for their acquisition.

¹H-NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H-NMR Spectral Characteristics:

  • Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzimidazole and benzoyl rings. The coupling patterns would be complex due to the substitution on both rings.

  • Carbamate Methyl Protons: A singlet corresponding to the three protons of the methyl group in the carbamate ester would likely appear around δ 3.8-4.0 ppm.

  • Amide and Imidazole Protons: The N-H protons of the benzimidazole and the formylamino group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The formyl proton (-CHO) would likely appear as a singlet further downfield, possibly above δ 8.0 ppm.

Experimental Protocol for ¹H-NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Flubendazole Impurity A reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard parameters. This includes setting an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Spectral Characteristics:

  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the benzimidazole and amide groups.

  • C=O Stretching: Multiple strong absorption bands are expected for the carbonyl groups. The ketone carbonyl of the benzoyl group would likely appear around 1650-1670 cm⁻¹. The carbamate and formyl amide carbonyls would appear at higher wavenumbers, typically in the range of 1680-1730 cm⁻¹.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the C=N stretching of the imidazole ring and C=C stretching of the aromatic rings.

  • C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the carbamate ester.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 339.11.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule's weaker bonds, such as the loss of the carbamate group or cleavage at the benzoyl linkage.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS) for sample introduction. High-resolution mass spectrometers like Orbitrap or TOF analyzers are preferred for accurate mass measurements.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed structure. If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.

Part 2: Spectroscopic Data for CAS Number 72304-22-4

As previously stated, CAS number 72304-22-4 is assigned to Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate . This compound is a chlorinated coumarin derivative.

Chemical Profile of CAS 72304-22-4
  • IUPAC Name: Methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate

  • Molecular Formula: C₁₂H₉ClO₅

  • Molecular Weight: 268.65 g/mol

Below is the chemical structure for the compound associated with CAS 72304-22-4.

Caption: Chemical structure of this compound.

Available Spectroscopic Data

The following table summarizes the publicly available spectroscopic data for CAS 72304-22-4.

Spectroscopic TechniqueObserved Data
¹H NMR Aromatic protons: δ 6.8–8.0 ppmMethyl ester protons: δ 3.7–3.9 ppm
IR Spectroscopy Strong ester carbonyl absorption: ~1730 cm⁻¹Chromenone carbonyl absorption: ~1670 cm⁻¹
Mass Spectrometry Molecular ion peak consistent with a molecular weight of 268.65 g/mol .

References

  • Veeprho. Flubendazole EP Impurity A. Available from: [Link]

  • Elkhoudary, M. M., Abdel Salam, R. A., & Hadad, G. M. (2015). Stability-Indicating Methods for Determination of Flubendazole and Its Degradants. Journal of Chromatographic Science, 53(5), 766–774. Available from: [Link]

  • Pharmaffiliates. Flubendazole-impurities. Available from: [Link]

  • PubChem. Flubendazole. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. Flubendazole - Impurity A. Available from: [Link]

  • mzCloud. Flubendazole. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Flubendazole (Animal Products). Available from: [Link]

  • Epichem. Flubendazole Impurity A Reference Standard. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. INFRARED REFERENCE SPECTRA. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). UV and IR Spectra of Pharmaceutical Substances and IR Spectra of Pharmaceutical and Cosmetic Excipients. Available from: [Link]

  • SIELC Technologies. Methyl (4(or 5)-methyl-1H-benzimidazol-2-yl)carbamate. Available from: [Link]

  • Australian Government Department of Health. Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Available from: [Link]

  • PubChem. Methyl 5-(methoxy-1H-benzimidazole-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Figure 1: 1 H-NMR spectrum of Compound A. Available from: [Link]

Sources

The Biological Activity of Chlorinated Coumarin Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Core Scaffold

Coumarins, the fragrant benzopyrone compounds found throughout the plant kingdom, represent a privileged scaffold in medicinal chemistry.[1] Their inherent biological activities are vast, ranging from anticoagulant to anticancer effects.[2][3][4] However, the strategic introduction of substituents can dramatically modulate their potency, selectivity, and mechanism of action. Halogenation, and specifically chlorination, is a powerful tool in this context. The introduction of a chlorine atom can alter a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced biological efficacy. This guide provides an in-depth exploration of chlorinated coumarin derivatives, moving beyond a simple catalog of activities to explain the causality behind their synthesis, the mechanisms of their action, and the robust experimental designs required to validate their therapeutic potential.

Synthetic Strategies: Forging the Chlorinated Core

The biological evaluation of any compound family begins with its synthesis. The choice of synthetic route is not merely a matter of convenience; it dictates the feasibility of creating diverse analogues for structure-activity relationship (SAR) studies. A common and effective method for creating the coumarin core is the Pechmann condensation .[5]

For chlorinated derivatives, the strategy often involves either starting with a chlorinated precursor, such as 4-chlororesorcinol, or performing a chlorination step on a pre-formed coumarin ring. The reaction of 4-chlororesorcinol with ethyl acetoacetate in the presence of an acid catalyst like concentrated sulfuric acid is a direct and efficient route to 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one, a versatile intermediate for further derivatization.[6][7][8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_derivatization Derivatization cluster_final Final Product A 4-Chlororesorcinol C Pechmann Condensation (H₂SO₄ Catalyst) A->C B Ethyl Acetoacetate B->C D Chlorinated Coumarin Intermediate (e.g., 6-Chloro-7-hydroxy-4-methylcoumarin) C->D E Reaction with Alkyl/Aryl Halides D->E F O-Substituted Chlorinated Coumarin Derivatives E->F

Caption: General workflow for the synthesis of O-substituted chlorinated coumarins.

Spectrum of Biological Activities & Mechanistic Insights

The presence of chlorine on the coumarin scaffold gives rise to a wide array of potent biological activities. This section explores the most significant of these, focusing on the underlying mechanisms of action.

Enzyme Inhibition

Chlorinated coumarins have demonstrated significant inhibitory activity against several classes of enzymes. This is a critical area of research, as enzyme inhibition is the mechanism for many clinically successful drugs.

  • Cholinesterase Inhibition: A series of O-substituted chlorinated coumarins have shown proficient inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] These enzymes are responsible for breaking down neurotransmitters and are key targets in the treatment of neurodegenerative diseases like Alzheimer's.[7] The coumarin scaffold can interact with the active site of these enzymes, and the chlorine substituent can enhance this binding, leading to more potent inhibition.

  • Carbonic Anhydrase (CA) Inhibition: Certain chlorinated coumarin benzenesulfonamides are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII.[9] The mechanism is fascinating: the enzyme itself, which possesses esterase activity, hydrolyzes the coumarin's lactone ring to form a 2-hydroxycinnamic acid derivative.[10] This product then binds to the enzyme's active site, causing inhibition. The selectivity for tumor-associated isoforms makes these compounds promising candidates for anticancer therapy.[9]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the search for new antimicrobial agents.[11] Chlorinated coumarins have emerged as a promising class of compounds in this arena.[12] It is believed that halogenation is a factor responsible for increasing antimicrobial activity.

  • Mechanism of Action: Key mechanisms include the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.[13] DNA gyrase is essential for bacterial DNA replication, and its inhibition is a validated antibacterial strategy.

  • Antitubercular Activity: Notably, several chlorinated coumarins have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[14][15] For example, ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate was found to have a Minimum Inhibitory Concentration (MIC) of less than 50 µg/mL against M. tuberculosis.[13][15]

Table 1: Antimicrobial Activity of Selected Chlorinated Coumarins

Compound Test Organism(s) MIC (µg/mL) Reference(s)
Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate Mycobacterium tuberculosis complex <50 [13],[15]
6-chloro-4-phenyl-2H-chromen-2-one Mycobacterium tuberculosis complex >100 [13],[15]
Ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate Mycobacterium tuberculosis complex <50 [13]

| 3-(...phenylimino)methyl)-4-chloro-2h-chromen-2-one | Gram-positive/negative bacteria, fungi | 20 |[13] |

Causality Note: The data in Table 1 illustrates a key principle of SAR. The simple addition of an ethyl carboxylate group at the 3-position dramatically increases the antitubercular activity of 6-chloro-4-phenylcoumarin, highlighting the importance of this position for target interaction.

Anticancer Activity

Coumarin derivatives are well-documented as potential anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[3][16] Chlorination can enhance these properties.

  • Mechanism of Action: Chlorinated coumarins can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[16][17] A critical mechanism involves the inhibition of signaling pathways essential for cancer cell survival, such as the PI3K/AKT pathway.[17] Inhibition of this pathway can downregulate anti-apoptotic proteins (like Bcl-2) and upregulate pro-apoptotic proteins (like Bax), tipping the balance towards cell death. SAR studies have shown that 3-chloro and 4-methyl substituents on the coumarin ring can lead to greater anticancer activity.[18]

PI3K_AKT_Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) Transcription ↓ AKT->Bcl2 Inhibits Proliferation Cell Proliferation ↓ AKT->Proliferation Promotes Coumarin Chlorinated Coumarin Derivative Coumarin->AKT Inhibits Bax Bax (Pro-apoptotic) Activity ↑ Bcl2->Bax Apoptosis Apoptosis ↑ Bax->Apoptosis Induces

Caption: Inhibition of the PI3K/AKT signaling pathway by a chlorinated coumarin derivative.

Anticoagulant Activity

The most famous biological activity of coumarins is anticoagulation, with warfarin being a clinical mainstay.[1][4][19] This activity is attributed to the competitive inhibition of vitamin K, which is essential for the synthesis of several clotting factors.[4][20] While many chlorinated coumarins are synthesized and tested for this effect, the results can be variable. Some derivatives show moderate to significant anticoagulant activity, while others are inactive.[1][20] This underscores that chlorination does not universally guarantee anticoagulant properties and that the overall substitution pattern is paramount.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, experimental protocols must be robust and reproducible. The following are step-by-step methodologies for key assays used to evaluate the biological activities of chlorinated coumarin derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21] It is foundational for screening potential anticancer compounds.

  • Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is directly proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the chlorinated coumarin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours under the same conditions.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the crystals completely.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat Cells with Serial Dilutions of Chlorinated Coumarins B->C D 4. Incubate for 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan Crystals (Add DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability & Determine IC₅₀ Value G->H

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after a defined incubation period.

  • Step-by-Step Methodology:

    • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

    • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well of a row. Mix well and transfer 50 µL to the second well, creating a 2-fold serial dilution. Repeat this across the row.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the final bacterial inoculum to each well. This brings the total volume to 100 µL.

    • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should be run in parallel.[22]

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol: Prothrombin Time (PT) Assay for Anticoagulant Activity

The PT test measures the integrity of the extrinsic and common pathways of the coagulation cascade.[23] It is the standard in vitro test for monitoring oral anticoagulant therapy like warfarin.[20][23]

  • Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time it takes for a fibrin clot to form is measured.[23]

  • Step-by-Step Methodology:

    • Plasma Preparation: Collect blood from test animals (e.g., rabbits or rats) into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[23] Centrifuge at 3000 rpm for 15 minutes to obtain platelet-poor plasma.[23]

    • Treatment Groups: Administer the chlorinated coumarin derivative (e.g., orally at a specific dose like 20 mg/kg) to a group of animals.[20] A control group receives the vehicle, and a standard group receives warfarin.

    • Sample Incubation: At a set time post-administration (e.g., 24 hours), collect blood and prepare plasma as in step 1.[20] Pipette 100 µL of plasma into a coagulometer cuvette and incubate at 37°C for 3 minutes.

    • Clot Initiation: Add 200 µL of pre-warmed (37°C) thromboplastin-calcium reagent to the cuvette.

    • Time Measurement: The coagulometer will automatically start timing upon reagent addition and stop when a clot is detected. The time in seconds is the Prothrombin Time.

    • Data Analysis: Compare the mean PT of the compound-treated group to the control and warfarin-treated groups. A significant increase in PT indicates anticoagulant activity.

Conclusion and Future Perspectives

Chlorinated coumarin derivatives represent a versatile and potent class of biologically active molecules. Their efficacy as enzyme inhibitors, antimicrobial agents, and anticancer compounds is well-supported by a growing body of evidence. The strategic placement of chlorine atoms on the coumarin scaffold is a key determinant of this activity, offering a rich field for structure-activity relationship studies.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms are known, the full spectrum of molecular targets for many chlorinated coumarins remains to be elucidated. Advanced proteomics and transcriptomics can provide a more holistic view of their cellular impact.

  • Selectivity and Toxicity: A critical challenge is to enhance selectivity for the desired target (e.g., a cancer cell enzyme) over host targets to minimize toxicity. Cytotoxicity against non-cancerous cell lines (e.g., Vero cells) must be rigorously evaluated in parallel with efficacy studies.[15]

  • In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models are required to assess the pharmacokinetics, bioavailability, and true therapeutic potential of these compounds.[24]

  • Hybrid Molecules: The coumarin scaffold is ideal for creating hybrid molecules that combine its properties with other pharmacophores (e.g., artemisinin, triazoles) to develop agents with novel mechanisms or to overcome drug resistance.[11][18][24]

By integrating rational synthetic design with robust biological and mechanistic evaluation, the full therapeutic potential of chlorinated coumarins can be unlocked, paving the way for the next generation of targeted therapies.

References

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  • Hwang, C.-S., et al. (2013). Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

  • Angeli, A., et al. (2019). Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum. Taylor & Francis Online. Available at: [Link]

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Substituted Coumarins: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Therapeutic Applications

Preamble: The Enduring Relevance of the Coumarin Nucleus

The coumarin scaffold, a simple fusion of a benzene and α-pyrone ring, represents a quintessential "privileged structure" in medicinal chemistry.[1] Naturally occurring in a variety of plants, these benzopyrone compounds have been utilized in traditional medicine for centuries.[2] However, their true potential has been unlocked through synthetic chemistry, which allows for precise modifications to the core structure. The pharmacological and biochemical properties of coumarin derivatives are profoundly dependent on the substitution pattern around this nucleus.[3][4] This strategic placement of different functional groups modulates the molecule's physicochemical properties, enabling it to interact with a vast array of biological targets with high specificity.

This guide, intended for researchers and drug development professionals, moves beyond a simple cataloging of activities. It serves as a technical deep-dive into the core therapeutic applications of substituted coumarins, elucidating the causality behind their mechanisms, providing field-proven experimental workflows, and offering a framework for their rational design and evaluation as next-generation therapeutic agents. We will explore four major frontiers of coumarin application: oncology, anticoagulation, inflammation, and microbiology.

Section 1: Anticancer Applications of Substituted Coumarins

Substituted coumarins have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxicity against a broad spectrum of cancer cell lines.[1][5] Their therapeutic potential stems from their ability to modulate multiple, often interconnected, cellular pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[6]

Core Mechanisms of Antineoplastic Action

The anticancer effects of coumarins are not monolithic; rather, they are executed through a multi-pronged attack on cancer cell biology.

  • Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis.[7] Certain coumarin derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] This is often achieved by destabilizing the mitochondrial membrane, which leads to the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes responsible for the systematic dismantling of the cell.[7] The modulation of Bcl-2 family proteins, which regulate mitochondrial permeability, is a key aspect of this process.[7]

  • Cell Cycle Arrest: Uncontrolled proliferation is a hallmark of cancer. Coumarins can intervene by inducing cell cycle arrest at specific checkpoints (e.g., G2/M or G1 phase), thereby preventing cancer cells from completing the division process.[7] This provides a window for other cellular mechanisms to repair DNA damage or, if the damage is too severe, to initiate apoptosis.

  • Inhibition of Key Oncogenic Kinases: Many signaling pathways that drive cancer are regulated by protein kinases. Over-expression or mutation of these enzymes can lead to sustained proliferative signaling. Substituted coumarins have been designed to target and inhibit these kinases. A notable example is Src kinase, a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a critical role in metastasis and angiogenesis.[2] Specific coumarin derivatives have been shown to be potent inhibitors of Src kinase.[2]

Visualization: Apoptotic Pathway Modulation by Coumarins

The following diagram illustrates the central role of mitochondria in the coumarin-induced apoptotic cascade.

Coumarin_Apoptosis_Pathway Coumarin Substituted Coumarin Bcl2 Bcl-2 Regulation (Inhibition) Coumarin->Bcl2 modulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC releases Bcl2->Mitochondria affects Caspase9 Caspase-9 Activation CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway initiated by substituted coumarins.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their IC50 value—the concentration required to inhibit 50% of cancer cell growth in vitro. This metric is crucial for comparing the potency of different derivatives and for estimating if effective concentrations are achievable in vivo.[8][9]

Coumarin Derivative ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-ArylcoumarinsHT-29 (Colon)5.2 - 15.8Doxorubicin~0.5
Coumarin-SulfonamidesMCF-7 (Breast)1.1 - 8.5Tamoxifen~7.0
PyranocoumarinsSK-OV-3 (Ovarian)3.5 - 12.1Cisplatin~4.5
Coumarin-BenzimidazolesPC-3 (Prostate)7.9 - 21.4Docetaxel~0.01

Note: IC50 values are illustrative and can vary based on specific substitutions and assay conditions.

Experimental Protocols

The Pechmann condensation is a robust and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[10]

  • Reactant Preparation: Dissolve substituted phenol (1.0 eq) and ethyl benzoylacetate (1.1 eq) in absolute ethanol (20 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) to the stirred solution in an ice bath to manage the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The precipitated solid is the crude coumarin derivative.

  • Purification: Filter the precipitate, wash thoroughly with water to remove acid, and dry. Recrystallize from ethanol to obtain the pure 4-arylcoumarin.

  • Characterization: Confirm the structure using NMR and Mass Spectrometry.[2][5]

Causality: The choice of an acid catalyst is critical for promoting both the initial transesterification and the subsequent intramolecular cyclization (hydroxyalkylation) and dehydration steps that form the pyrone ring.[10]

The MTT assay is a colorimetric method that provides a rapid and sensitive quantification of cell viability and proliferation, making it an excellent primary screen for cytotoxic compounds.[8]

  • Cell Seeding: Plate human cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized coumarin derivative in the culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.

Human tumor xenografts in immunocompromised mice are the gold standard for preclinical in vivo evaluation of anticancer agents.[8][11][12]

  • Animal Model: Use athymic nude mice, which lack a thymus and cannot mount a T-cell-mediated immune response against human cells.[11]

  • Tumor Implantation: Subcutaneously inject 5x10^6 human cancer cells (e.g., MDA-MB-468) into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer the coumarin derivative (e.g., 10 mg/kg) via intraperitoneal injection or oral gavage daily or on a specified schedule. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as an indicator of toxicity) every 2-3 days.

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or after a set duration. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blot).

Self-Validation: This protocol is self-validating by comparing the tumor growth inhibition in the treated group against the vehicle-treated control group. A statistically significant reduction in tumor volume and weight indicates efficacy.

Section 2: Anticoagulant Applications

The discovery of dicoumarol, a biscoumarin, as the causative agent of hemorrhagic disease in cattle consuming spoiled sweet clover, heralded the era of oral anticoagulant therapy. This led to the development of synthetic derivatives like warfarin and acenocoumarol, which remain mainstays in the prevention and treatment of thromboembolic disorders.

Mechanism of Action: Vitamin K Antagonism

Coumarin anticoagulants exert their effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1]

  • Role of Vitamin K: The synthesis of active clotting factors II, VII, IX, and X in the liver requires a post-translational modification called gamma-carboxylation. This reaction is catalyzed by gamma-glutamyl carboxylase (GGCX), which uses the reduced form of Vitamin K as an essential cofactor.[1]

  • The Vitamin K Cycle: During the carboxylation reaction, reduced Vitamin K is oxidized to Vitamin K epoxide. For the clotting factor synthesis to continue, Vitamin K epoxide must be recycled back to its reduced form. This critical recycling step is performed by the enzyme VKORC1.

  • Coumarin Inhibition: Warfarin and related coumarins are potent inhibitors of VKORC1. By blocking this enzyme, they prevent the regeneration of reduced Vitamin K, leading to a depletion of the active cofactor.[13] This results in the production of inactive or partially carboxylated clotting factors, thus impairing the coagulation cascade.[1][13]

Visualization: The Vitamin K Coagulation Cascade

This workflow shows the central point of inhibition by coumarin-based anticoagulants.

VKORC1_Inhibition cluster_liver Hepatocyte InactiveFactors Inactive Clotting Factors (II, VII, IX, X) GGCX γ-Glutamyl Carboxylase (GGCX) InactiveFactors->GGCX substrate ActiveFactors Active Clotting Factors Coagulation Coagulation Cascade ActiveFactors->Coagulation initiates GGCX->ActiveFactors produces EpoxideK Vitamin K Epoxide GGCX->EpoxideK oxidizes K ReducedK Reduced Vitamin K ReducedK->GGCX cofactor VKORC1 Vitamin K Epoxide Reductase (VKORC1) EpoxideK->VKORC1 substrate VKORC1->ReducedK regenerates Warfarin Coumarin Anticoagulant (e.g., Warfarin) Warfarin->VKORC1 INHIBITS

Caption: Mechanism of action for coumarin-based anticoagulants via VKORC1 inhibition.

Quantitative Data: Clinical Potency

The clinical potency of coumarin anticoagulants is monitored using the Prothrombin Time (PT), expressed as the International Normalized Ratio (INR).

CompoundTypical Daily Dose (mg)Target INR
Warfarin2 - 102.0 - 3.0
Acenocoumarol1 - 82.0 - 3.0
Phenprocoumon0.75 - 62.0 - 3.5

Source: Adapted from BenchChem.[1]

Experimental Protocol: In Vitro Prothrombin Time (PT) Assay

The PT assay measures the integrity of the extrinsic and common pathways of the coagulation cascade and is the standard method for monitoring oral anticoagulant therapy.[13]

  • Sample Preparation: Obtain citrated plasma samples. Citrate chelates calcium, preventing premature clotting.

  • Incubation: Incubate the plasma sample at 37°C with the test coumarin derivative or control vehicle for a specified duration.

  • Reagent Addition: Add a commercial PT reagent (containing thromboplastin and calcium chloride) to the plasma sample. The calcium reverses the effect of the citrate, and the thromboplastin activates the extrinsic pathway.

  • Clot Detection: Measure the time taken for a fibrin clot to form using a coagulometer. This time is the Prothrombin Time.

  • Analysis: Compare the PT of the coumarin-treated plasma to that of the control plasma. A prolonged PT indicates anticoagulant activity.

Causality: This assay directly measures the functional consequence of VKORC1 inhibition. By providing the necessary activators (thromboplastin and calcium), it isolates the functionality of the vitamin K-dependent clotting factors. A deficiency in their active forms, caused by the coumarin, directly translates to a longer clotting time.

Section 3: Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. Many substituted coumarins have demonstrated significant anti-inflammatory effects by targeting the enzymatic and signaling pathways that mediate the inflammatory response.[5]

Mechanisms of Action
  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. LOX enzymes produce leukotrienes, which are involved in allergic and inflammatory responses. Coumarins like imperatorin can inhibit the expression of inducible COX-2.[3]

  • Suppression of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It controls the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Certain coumarins can suppress the activation of the NF-κB pathway, thereby preventing the transcription of these inflammatory mediators.[1][14]

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Coumarin Substituted Coumarin Coumarin->IKK INHIBITS

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway by coumarins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol allows for the direct measurement of a compound's ability to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the test coumarin derivative at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 5 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Quantification: The kit measures the production of prostaglandin E2 (PGE2), typically via an ELISA-based method. Incubate for the specified time.

  • Analysis: Measure the absorbance and calculate the percentage of COX-2 inhibition for each coumarin concentration. Determine the IC50 value.

Causality: This cell-free assay provides direct evidence of enzyme inhibition, isolating the interaction between the compound and the protein target from other cellular processes. This is crucial for confirming the mechanism of action.

Section 4: Antimicrobial Applications

The rise of multidrug-resistant pathogens presents a global health crisis. Substituted coumarins have shown broad-spectrum antimicrobial activity, making them attractive scaffolds for the development of new anti-infective agents.[3][5]

Mechanisms of Action

The antibacterial action of coumarins is often attributed to their ability to interfere with essential bacterial processes.

  • DNA Gyrase Inhibition: A primary target is bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and transcription. Coumarins can bind to the B subunit of DNA gyrase, inhibiting its ATPase activity and preventing the supercoiling of bacterial DNA, which ultimately leads to cell death.[15]

  • Cell Division Inhibition: Some derivatives can inhibit the FtsZ protein, which is crucial for forming the Z-ring during bacterial cell division, thereby blocking cytokinesis.[15]

  • Other Mechanisms: Coumarins can also disrupt cell membranes and inhibit quorum-sensing signaling systems, which bacteria use to coordinate group behaviors.[15] The presence of specific substituents, such as halogens or hydroxyl groups, can significantly enhance these activities.[15][16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[17] It is the gold standard for quantifying antimicrobial potency.

Coumarin DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
7-Hydroxy-4-methylcoumarin128>25664
6-Bromo-3-acetylcoumarin326416
Coumarin-triazole hybrid81632
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A1

Note: Values are illustrative and highly dependent on the specific compound and microbial strain.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method for determining the MIC of antimicrobial agents.[17][18][19]

  • Compound Preparation: Prepare a two-fold serial dilution of the test coumarin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17][20]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5x10^5 CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the coumarin derivative in which there is no visible turbidity (growth). This can be determined by visual inspection or with a microplate reader.[17]

Self-Validation: The inclusion of positive and negative controls validates the assay. The positive control must show growth, and the negative control must remain clear. This ensures that the medium supports growth and is sterile, respectively.

Visualization: Antimicrobial Susceptibility Testing Workflow

AST_Workflow Start Start: Pure Microbial Culture Inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate 3. Inoculate Plate with Microbial Suspension Inoculum->Inoculate Plate 2. Prepare Serial Dilutions of Coumarin in 96-Well Plate Plate->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read 5. Read Results Visually or with Plate Reader Incubate->Read Result Determine MIC: Lowest concentration with no growth Read->Result

Caption: Standard workflow for the Broth Microdilution Method to determine MIC.

Conclusion and Future Perspectives

The coumarin scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a cornerstone for developing novel therapeutics. The diverse mechanisms—from inducing apoptosis in cancer cells and inhibiting key coagulation enzymes to suppressing inflammatory pathways and disrupting microbial machinery—underscore its versatility.

Future research will likely focus on the development of coumarin-based hybrids, where the coumarin nucleus is conjugated with other pharmacophores to create multi-target agents with enhanced efficacy and specificity. Furthermore, advancements in computational modeling and high-throughput screening will accelerate the discovery of new derivatives with optimized pharmacological profiles. As our understanding of disease biology deepens, the rational design of substituted coumarins will continue to yield promising candidates for addressing some of the most pressing challenges in human health.

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A Technical Guide to the Discovery and Isolation of Novel Coumarin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Foreword: The Enduring Allure of Coumarins

Coumarins, a fascinating class of benzopyrone secondary metabolites, are ubiquitously distributed throughout the plant kingdom and are also found in fungi and bacteria.[1][2] Their privileged structural scaffold has made them a cornerstone in the development of therapeutics, with applications ranging from anticoagulants like warfarin to photosensitizing agents used in PUVA therapy.[1][3] The continuous discovery of novel coumarin derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, underscores the immense potential of this compound class in drug discovery.[1][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the successful discovery and isolation of novel coumarin compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the importance of a well-designed, self-validating workflow.

Chapter 1: The Genesis of Discovery - Bio-Prospecting and Strategic Source Selection

The journey to a novel coumarin begins not in the laboratory, but in the strategic selection of biological source material. A successful bioprospecting strategy hinges on a combination of ethnobotanical knowledge, chemotaxonomic data, and ecological considerations.

  • Ethnobotanical Clues: Traditional medicinal systems are a rich, albeit often anecdotal, source of leads. Plants used for ailments such as inflammation, infections, or clotting disorders may be promising sources of bioactive coumarins.

  • Chemotaxonomic Targeting: Certain plant families are particularly rich in coumarins, including the Apiaceae, Rutaceae, and Fabaceae.[6] Focusing on genera within these families that have been less extensively studied can increase the probability of discovering novel structures.

  • Ecological Niche Consideration: Plants thriving in challenging environments, such as those with high pathogen loads or intense UV radiation, often produce a diverse array of secondary metabolites, including coumarins, as a defense mechanism.[1]

Once a source is selected, meticulous sample preparation is paramount. This involves careful drying to prevent enzymatic degradation and grinding to a fine powder to maximize the surface area for extraction.[7]

Chapter 2: Liberation from the Matrix - A Comparative Analysis of Extraction Methodologies

The choice of extraction technique is a critical determinant of the yield and profile of the isolated coumarins. The polarity of the target coumarins and the nature of the plant matrix are key factors influencing this decision.[7]

Conventional Extraction Techniques
  • Maceration: This simple technique involves soaking the plant material in a solvent at room temperature.[1][7] It is suitable for thermolabile compounds but can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh, heated solvent.[7][8] However, the prolonged exposure to heat can degrade sensitive compounds.

Modern and Green Extraction Techniques
  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating extraction.[7][9] This method is often faster and more efficient than conventional techniques.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and the release of target compounds.[7][9] MAE is known for its high speed and efficiency.

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[9] SFE is highly selective for nonpolar compounds and offers the advantage of being solvent-free in the final product.[9]

Extraction Technique Principle Advantages Disadvantages Typical Solvents
Maceration Soaking in solvent at room temperatureSimple, suitable for thermolabile compoundsTime-consuming, potentially lower yieldEthanol, Methanol, Chloroform[10][11]
Soxhlet Extraction Continuous extraction with heated solventHigh extraction efficiencyPotential for thermal degradationEthanol, Methanol, Petroleum Ether[7][8]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell wallsFast, efficient, reduced solvent consumptionRequires specialized equipmentEthanol, Methanol[9]
Microwave-Assisted Extraction (MAE) Microwave energy heats solvent and matrixVery fast, high yield, reduced solvent useRequires specialized equipmentMethanol, Ethanol[9][12]
Supercritical Fluid Extraction (SFE) Extraction with a supercritical fluidGreen technology, high selectivity, solvent-free productHigh initial equipment cost, best for nonpolar compoundsSupercritical CO2[9]

Chapter 3: The Path to Purity - Chromatographic Isolation and Purification

The crude extract is a complex mixture of compounds. The isolation of individual coumarins necessitates a multi-step chromatographic approach.

Initial Fractionation: A Fork in the Road

A preliminary fractionation step is often employed to simplify the mixture. This can be achieved through:

  • Liquid-Liquid Extraction (LLE): Partitioning the crude extract between two immiscible solvents of differing polarities.

  • Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and elute fractions based on polarity.[12]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purification

HPLC is the cornerstone of coumarin isolation.[12] The choice of stationary and mobile phases is critical for achieving optimal separation.

  • Stationary Phases: Reversed-phase columns, such as C18, are most commonly used for separating coumarins.[12][13]

  • Mobile Phases: Gradient elution with a mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., acetic or phosphoric acid), is typically employed.[12][13][14]

Experimental Protocol: Preparative HPLC for Coumarin Isolation

  • Column: C18, 10 µm particle size, 250 x 20 mm I.D.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 40 minutes

  • Flow Rate: 15 mL/min

  • Detection: UV at 280 nm and 320 nm

  • Injection: Dissolve the fraction in a minimal amount of the initial mobile phase.

  • Fraction Collection: Collect peaks based on the UV chromatogram.

  • Purity Check: Analyze collected fractions by analytical HPLC.

Advanced Separation Techniques
  • High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that is particularly useful for separating compounds with similar polarities and avoiding irreversible adsorption.[4][15]

  • Pressurized Capillary Electrochromatography (pCEC): A hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of HPLC, offering excellent resolution for complex mixtures.[16]

Chapter 4: Unveiling the Molecular Architecture - Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.

The Spectroscopic Toolkit
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[17][18] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous structure determination.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[19] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.[20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[18][21]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.[11][18]

Technique Information Gained
¹H NMR Number, environment, and connectivity of protons
¹³C NMR Number and type of carbon atoms
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons
HRMS Elemental composition and molecular formula
IR Presence of functional groups (e.g., C=O, O-H)
UV-Vis Information about the conjugated system

Chapter 5: Accelerating Discovery - Dereplication Strategies

In natural products research, it is common to re-isolate known compounds. Dereplication is the process of rapidly identifying known compounds in a mixture at an early stage, allowing researchers to focus their efforts on novel structures.[22]

Modern dereplication strategies often involve coupling LC-MS with database searching.[23] The fragmentation pattern of a compound obtained by MS/MS can be compared against spectral libraries to quickly identify known coumarins.[23]

Workflow for Dereplication-Guided Isolation

Dereplication_Workflow A Crude Extract B LC-HRMS Analysis A->B Injection C Data Processing & Feature Detection B->C D Database Search (e.g., GNPS) C->D MS/MS Data E Known Coumarins Identified D->E Match Found F Potentially Novel Coumarins D->F No Match G Targeted Isolation & Purification F->G H Structure Elucidation G->H I Novel Coumarin H->I

Caption: A streamlined workflow for dereplication-guided isolation of novel coumarins.

Chapter 6: The Biological Frontier - Bioactivity-Guided Isolation

For many research programs, the ultimate goal is the discovery of bioactive compounds. Bioactivity-guided isolation is a powerful strategy where the biological activity of fractions is used to guide the purification process.[4]

Experimental Workflow for Bioactivity-Guided Isolation

Bioactivity_Workflow cluster_0 Initial Stages cluster_1 Fractionation & Iterative Screening cluster_2 Purification & Identification A Crude Extract B Biological Screening (e.g., antimicrobial assay) A->B C Active Extract Identified B->C D Chromatographic Fractionation (e.g., MPLC) C->D E Screen Fractions for Activity D->E F Active Fractions Pooled E->F G Preparative HPLC of Active Fractions F->G H Isolate Pure Compounds G->H I Biological Testing of Pure Compounds H->I J Structure Elucidation of Active Compounds I->J

Caption: A workflow for bioactivity-guided isolation of novel coumarins.

Conclusion: The Future of Coumarin Discovery

The field of natural product discovery is constantly evolving. Advances in analytical instrumentation, particularly in mass spectrometry and NMR, coupled with the development of sophisticated bioinformatics tools and metabolomics platforms, are enabling researchers to explore the chemical diversity of nature with unprecedented depth and speed.[23][24] By integrating these modern approaches with classical phytochemical techniques, the discovery and isolation of novel coumarin compounds with significant therapeutic potential will undoubtedly continue to accelerate, paving the way for the next generation of coumarin-based drugs.

References

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In Silico Analysis of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing the Computational Revolution in Drug Discovery

The journey of a potential therapeutic agent from a mere concept to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1][2] In this landscape, in silico modeling has emerged as an indispensable tool, offering a rational and accelerated path for drug discovery and development.[3][4] By harnessing the power of computational methods, we can predict and analyze the behavior of molecules at an atomic level, thereby informing and guiding experimental efforts.[5] This guide provides an in-depth technical exploration of the in silico modeling of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a coumarin derivative of significant interest. Coumarins are a class of compounds known for their diverse pharmacological activities, including anticancer, anticoagulant, and antimicrobial properties.[6][7]

This document is structured to provide not just a procedural overview, but a deeper understanding of the rationale behind each computational step. As researchers, scientists, and drug development professionals, our goal is not just to generate data, but to derive meaningful insights that propel our research forward.

The Subject Molecule: this compound

This compound (CAS 72304-22-4) is a chlorinated coumarin derivative with a molecular formula of C12H9ClO5 and a molecular weight of 268.65 g/mol .[8] Its structure, characterized by a 7-hydroxy group, a 6-chloro substituent, and a 2-oxo lactone core, makes it a compelling scaffold for medicinal chemistry.[8] This compound has demonstrated a spectrum of biological activities, including antimicrobial and antioxidant properties.[8] The underlying mechanism of its action is believed to involve interactions with various molecular targets, potentially through the inhibition of enzymes crucial for DNA synthesis or by mitigating oxidative stress through the scavenging of free radicals.[8]

PropertyValueSource
Molecular FormulaC12H9ClO5[8]
Molecular Weight268.65 g/mol [8]
CAS Number72304-22-4[8][9]

The In Silico Workflow: A Multi-faceted Approach

Our exploration of this compound will follow a systematic and logical in silico workflow. This multi-step process is designed to provide a holistic view of the molecule's potential as a therapeutic agent, from its interaction with specific protein targets to its broader pharmacokinetic profile.

Caption: A comprehensive in silico workflow for the analysis of small molecules.

Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico study hinges on the quality of the input structures. This section details the critical preparatory steps for both the ligand and its potential protein targets.

Ligand Preparation: From 2D to 3D

The initial representation of a molecule is often a 2D sketch. For computational analysis, a high-quality 3D structure with the correct protonation state is essential.

Protocol:

  • 2D Structure Generation: Draw the structure of this compound using chemical drawing software such as ChemDraw.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. This can be accomplished using software like Maestro (Schrödinger) or open-source alternatives.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy state. Perform energy minimization using a suitable force field (e.g., OPLS4) to obtain a stable conformation.[10]

  • Ligand Preparation for Docking: Utilize tools like LigPrep (Schrödinger) to generate various possible ionization states at a physiological pH (e.g., 7.4), tautomers, and stereoisomers.[10] This step is crucial as the protonation state can significantly impact binding interactions.

Target Selection and Preparation

Given the diverse biological activities of coumarins, selecting a relevant protein target is a key decision. This can be guided by existing literature or by using target prediction tools. Coumarin derivatives have been studied against a wide range of targets, including SARS-CoV-2 main protease, monoamine oxidase B (MAO-B), and α-glucosidase.[11][12][13] For this guide, we will consider a hypothetical protein target for demonstration purposes.

Protocol:

  • Target Identification: Based on the known antioxidant and potential anticancer activities of coumarins, a relevant target such as a specific isoform of carbonic anhydrase or an enzyme from the steroid hormone pathway could be selected.[10][14]

  • PDB Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation: The raw PDB file requires significant cleaning and preparation. This typically involves:

    • Removing water molecules that are not involved in binding.

    • Adding hydrogen atoms, which are usually absent in crystal structures.

    • Assigning correct bond orders and protonation states to residues.

    • Repairing any missing side chains or loops.

    • Minimizing the energy of the structure to relieve any steric clashes.

    • Tools like the Protein Preparation Wizard in Maestro can automate many of these steps.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.[16]

Caption: A schematic representation of the molecular docking workflow.

Protocol:

  • Grid Generation: Define the binding site on the protein target. This is typically done by creating a grid box around the active site, often defined by the location of a co-crystallized ligand.

  • Docking Simulation: Run the docking simulation using software such as Glide (Schrödinger), AutoDock, or GOLD.[10][15] The docking algorithm will explore various conformations of the ligand within the defined binding site.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores (e.g., docking score, GlideScore). Lower (more negative) scores generally indicate a better binding affinity.

  • Pose Analysis: The top-ranked docking pose should be visually inspected to ensure that the predicted interactions are chemically reasonable. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: These contribute significantly to the overall binding energy.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

Interpreting the Results:

The docking score provides a quantitative estimate of binding affinity. However, it is crucial to complement this with a qualitative analysis of the binding pose. A high-scoring pose with chemically nonsensical interactions should be treated with caution. The validation of a docking protocol is also essential, often by re-docking a known ligand to ensure the software can reproduce the experimental binding mode.[15]

Molecular Dynamics Simulations: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the conformational changes and stability of the complex over time.[17][18]

Protocol:

  • System Setup: The protein-ligand complex from the best docking pose is placed in a simulation box, which is then filled with water molecules to mimic the physiological environment. Ions (e.g., Na+ and Cl-) are added to neutralize the system.

  • Force Field Selection: Choose a suitable force field, such as AMBER or CHARMM, which defines the potential energy of the system.[18]

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure a stable starting point for the production simulation.

  • Production Run: The production MD simulation is run for a specific duration (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamics of the system. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

    • Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimate of the binding affinity.

MD Simulation SoftwareKey Features
GROMACSHigh performance, open-source, large user community.[19]
AMBERComprehensive suite of tools, well-regarded force fields.[19]
NAMDDesigned for high-performance parallel simulations of large systems.[19]

ADMET Prediction: Assessing Drug-likeness

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid costly late-stage failures in drug development.[1][20] In silico ADMET prediction models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological profile.[21]

Protocol:

  • Input Structure: The 3D structure of this compound is used as input.

  • Prediction Software: Utilize ADMET prediction software or web servers (e.g., QikProp, SwissADME).

  • Analysis of Properties: Analyze the predicted ADMET properties, which may include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Aqueous Solubility (logS): Affects absorption and distribution.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Predicts potential drug-drug interactions.

    • Hepatotoxicity: Predicts potential liver damage.

    • Human Oral Absorption: Estimates the percentage of the drug that will be absorbed from the gut.

Predicted ADMET Properties (Hypothetical):

PropertyPredicted ValueAcceptable Range
Molecular Weight268.65< 500
logP2.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors5< 10
Aqueous Solubility (logS)-3.0> -4.0
BBB PermeabilityLow-
Human Oral AbsorptionHigh> 80%

QSAR and Pharmacophore Modeling: Guiding Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based design methods that are invaluable for understanding the relationship between a molecule's structure and its biological activity.[22]

  • QSAR: This method develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[23] QSAR models can be used to predict the activity of new, unsynthesized compounds.[12]

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity.[24] This "pharmacophore" can then be used as a template to search for new, structurally diverse compounds with the potential for similar activity.

Caption: Conceptual overview of Pharmacophore and QSAR modeling.

Conclusion: Synthesizing the Data for a Path Forward

The in silico modeling of this compound provides a comprehensive, multi-dimensional assessment of its therapeutic potential. Through molecular docking and dynamics, we can elucidate its binding mode to specific protein targets and assess the stability of these interactions. ADMET prediction allows us to gauge its drug-like properties, while QSAR and pharmacophore modeling can guide the design of more potent and selective analogs.

It is imperative to remember that in silico predictions are not a substitute for experimental validation. However, when used judiciously, these computational approaches can significantly enhance the efficiency of the drug discovery process, enabling researchers to make more informed decisions and focus resources on the most promising candidates.[2] The methodologies outlined in this guide provide a robust framework for the computational investigation of not only this compound but also other small molecules of therapeutic interest.

References

  • Sathish, C. (2020). In silico molecular docking: Evaluation of coumarin based derivatives against SARS-CoV-2. Journal of Infection and Public Health. [Link]

  • In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022). [Link]

  • Kambo, K. R., et al. (2024). QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). ResearchGate. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. [Link]

  • Mateev, E. V., et al. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Mitra, I., et al. (2013). Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. Scientia Pharmaceutica. [Link]

  • Digital Chemistry. Predict ADMET Properties with Proprietary Data. [Link]

  • Protheragen. ADMET Prediction. [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]

  • Design and in silico study of the novel coumarin derivatives against SARS-CoV-2 main enzymes. (2021). National Institutes of Health. [Link]

  • Mitra, I., et al. (2013). Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. PubMed Central. [Link]

  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. (2021). PubMed. [Link]

  • QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. (2021). MDPI. [Link]

  • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. (2021). MDPI. [Link]

  • QSAR models for antioxidant activity of new coumarin derivatives. (2015). PubMed. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). [Link]

  • Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. (2021). MDPI. [Link]

  • In silico validation of coumarin derivatives as potential inhibitors against Main Protease, NSP10/NSP16-Methyltransferase, Phosphatase and Endoribonuclease of SARS CoV-2. (2020). PubMed Central. [Link]

  • Unveiling Molecular Interactions: Coumarin Derivatives and Dengue Virus Protein Targets. (2024). [Link]

  • Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies. (2020). ACS Omega. [Link]

  • Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (2022). MDPI. [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. [Link]

  • Discovery of novel coumarin derivatives as potent and orally bioavailable BRD4 inhibitors based on scaffold hopping. (2019). PubMed. [Link]

  • Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. (2023). Progress in Chemical and Biochemical Research. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. [Link]

  • Tang, G. Computational Drug Design and Small Molecule Library Design. [Link]

  • AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. [Link]

  • Computational Methods Applied to Rational Drug Design. (2015). [Link]

  • PubChem. methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. [Link]

  • Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. (2012). PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. (2022). MDPI. [Link]

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A Technical Guide to the Physicochemical Properties and Synthetic Pathways of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a functionalized coumarin derivative of significant interest to the medicinal chemistry and drug development sectors. As a member of the benzopyrone class, its scaffold is foundational to numerous biologically active compounds.[1] The unique substitution pattern, featuring a chloro group at the 6-position, a hydroxyl group at the 7-position, and a methyl acetate moiety at the 4-position, imparts a specific profile of reactivity and biological potential. This guide offers a comprehensive analysis of its known physicochemical properties, a predictive spectroscopic profile based on analogous structures, a plausible synthetic route grounded in established chemical principles, and an overview of its documented biological activities.

Compound Identification and Core Structure

The structural architecture of this compound is based on the 2H-chromen-2-one (coumarin) core. The key functional groups are strategically positioned, influencing its electronic properties, solubility, and capacity for molecular interactions. The 7-hydroxy group is a critical site for hydrogen bonding, while the 6-chloro substituent modulates the aromatic ring's electron density and lipophilicity. The methyl acetate side chain at the 4-position provides an additional ester linkage and steric bulk.

IdentifierDataSource
IUPAC Name Methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate[2]
CAS Number 72304-22-4[2][3]
Molecular Formula C₁₂H₉ClO₅[2]
Molecular Weight 268.65 g/mol [2]
SMILES O=C(OC)CC(C1=C(O2)C=C(O)C(Cl)=C1)=CC2=O[4]

Physicochemical Properties

Direct experimental data for this specific molecule is limited in peer-reviewed literature. The properties outlined below are based on data from the supplier and established principles of physical organic chemistry derived from closely related analogs.

PropertyExpected Value / ObservationRationale & Context
Appearance White to off-white crystalline solidBased on the typical solid-state nature of similar coumarin derivatives.[1][5]
Melting Point Not specified in cited literature.Coumarin derivatives with similar complexity exhibit melting points well above 200 °C. For example, the related compound 2-oxo-2H-chromen-7-yl 4-chlorobenzoate melts at 228–229 °C.[6]
Solubility Poorly soluble in water; Soluble in DMSO, DMF, and moderately in acetone and alcohols.The planar, fused-ring system contributes to low aqueous solubility. The presence of polar functional groups allows for dissolution in polar organic solvents, a common characteristic used in synthesis and bioassays.[7][8]
pKa Not specified.The 7-hydroxy group is phenolic and therefore weakly acidic. The presence of the electron-withdrawing chloro group at the adjacent position is expected to lower its pKa compared to the unsubstituted 7-hydroxycoumarin, making it a stronger acid. This acidity is a key determinant in its binding to biological targets.

Spectroscopic and Crystallographic Profile

While a complete experimental spectrum for the title compound is not publicly available, a predictive analysis based on its structure and published data for analogous compounds provides a reliable characterization profile.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on the spectra of similar 7-hydroxycoumarin-4-acetic acid derivatives, the following key resonances can be predicted[9]:

    • δ ~10.6 ppm (br s, 1H): The acidic proton of the 7-OH group.

    • δ ~7.5-7.7 ppm (s, 1H): Aromatic proton at the H-5 position.

    • δ ~6.7-6.9 ppm (s, 1H): Aromatic proton at the H-8 position.

    • δ ~6.2 ppm (s, 1H): Vinylic proton at the H-3 position.

    • δ ~4.1 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate side chain.

    • δ ~3.7 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.

  • ¹³C-NMR Spectroscopy: The carbon spectrum will feature signals for the two carbonyl groups, the aromatic and vinylic carbons, and the aliphatic carbons of the side chain.

  • Mass Spectrometry: The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. Peaks are expected at m/z 268 (for ³⁵Cl) and m/z 270 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1.

  • Infrared (FT-IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups:

    • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~1720-1740 cm⁻¹ (strong): C=O stretching from the lactone ring.

    • ~1680-1700 cm⁻¹ (strong): C=O stretching from the methyl ester.

    • ~1600-1620 cm⁻¹: C=C stretching of the aromatic and vinylic systems.

  • Crystallography: The crystal structure of the non-chlorinated analog, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, has been solved and shown to be nearly planar.[1] In the solid state, its molecules are linked by O—H⋯O hydrogen bonds. It is highly probable that this compound would adopt a similar planar conformation and exhibit intermolecular hydrogen bonding via its 7-hydroxyl group.[1]

Synthesis and Chemical Reactivity

A robust synthetic strategy for this molecule can be devised by combining established methods for coumarin ring formation and subsequent functionalization.

Proposed Synthetic Pathway

A logical two-step approach involves an initial acid-catalyzed cyclization to form the coumarin core, followed by a standard esterification.

  • Pechmann Condensation: This classic reaction can be adapted to construct the substituted coumarin ring. The reaction of 4-chlororesorcinol with dimethyl 1,3-acetonedicarboxylate under acidic conditions (e.g., H₂SO₄) would yield (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid. The Pechmann condensation is a cornerstone of coumarin synthesis.[10]

  • Fischer Esterification: The resulting carboxylic acid intermediate is then converted to the target methyl ester. This is achieved by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[1]

Synthetic Pathway Reactant1 4-Chlororesorcinol Intermediate (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid Reactant1->Intermediate:w Step 1: Pechmann Condensation Reactant2 Dimethyl 1,3-acetonedicarboxylate Reactant2->Intermediate:w Product This compound Intermediate->Product:w Step 2: Fischer Esterification Methanol Methanol (CH3OH) + H₂SO₄ (cat.) Methanol->Product:w

Caption: Proposed two-step synthesis of the title compound.

Exemplary Protocol: Fischer Esterification

This protocol is adapted from the synthesis of the structurally similar methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate.[1]

  • Dissolution: Dissolve (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1.0 eq) in anhydrous methanol (15-20 mL per mmol of acid).

    • Rationale: Methanol serves as both the solvent and the reactant for esterification. Anhydrous conditions prevent water from competing in the equilibrium reaction, thus maximizing yield.

  • Catalysis: Add a few drops of concentrated sulfuric acid to the solution.

    • Rationale: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visualization of the consumption of the starting material and the formation of the more nonpolar ester product.

  • Work-up & Extraction: After cooling, evaporate the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Rationale: The sodium bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid. The brine wash removes residual water and salts from the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes trace amounts of water. Evaporation of the volatile ethyl acetate solvent leaves the non-volatile product.

Chemical Reactivity

The compound's reactivity is governed by its functional groups.[2]

  • 7-OH Group: Can be oxidized to form quinone-type structures or undergo O-alkylation/acylation to generate a library of derivatives.

  • 6-Cl Group: The chlorine atom can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions.

  • Ester Moiety: Susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of promising biological activities, positioning it as a valuable scaffold for drug discovery.

  • Antimicrobial Activity: The compound has shown significant efficacy against various pathogens, including noteworthy performance against Methicillin-resistant Staphylococcus aureus (MRSA) strains, in some cases outperforming standard antibiotics.[2]

  • Antioxidant Properties: Like many phenolic compounds, it acts as an antioxidant by scavenging free radicals, which helps to mitigate oxidative stress implicated in numerous disease states.[2]

  • Anticancer Potential: The primary mechanism of its anticancer action involves the inhibition of enzymes critical for DNA synthesis.[2] This disruption leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[2] The broader class of 7-hydroxycoumarin derivatives has been widely explored for the development of novel anticancer agents.[6]

Mechanism_of_Action Compound Methyl (6-chloro-7-hydroxy-2-oxo- 2H-chromen-4-yl)acetate Target DNA Synthesis Enzymes Compound->Target Inhibits Effect1 Cell Cycle Arrest Target->Effect1 Leads to Effect2 Apoptosis (Programmed Cell Death) Effect1->Effect2 Outcome Anticancer Effect Effect2->Outcome

Caption: Proposed anticancer mechanism of action.[2]

Conclusion

This compound is a synthetically accessible coumarin derivative with a compelling profile of physicochemical properties and biological activities. Its demonstrated antimicrobial, antioxidant, and potential anticancer effects make it a molecule of high interest for further investigation and lead optimization. This guide provides a foundational understanding for researchers aiming to exploit this scaffold in the development of new therapeutic agents.

References

  • Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzo
  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.
  • 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)
  • Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)
  • Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)
  • Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives.
  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.
  • Methyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)
  • (E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part experimental protocol for the synthesis of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 72304-22-4), a valuable coumarin derivative for research and development.[1][2] The synthetic strategy employs a robust and well-documented two-step process. The first part details the synthesis of the key intermediate, (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, via a modified Pechmann-type condensation of 4-chlororesorcinol with citric acid, catalyzed by concentrated sulfuric acid. The second part describes the subsequent acid-catalyzed Fischer esterification of the intermediate to yield the final methyl ester product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone compounds found in nature and are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The specific derivative, this compound, incorporates several key structural features: a chlorinated benzene ring, a free hydroxyl group, and an acetic acid methyl ester moiety at the 4-position. These features make it a versatile building block for creating more complex molecules with potential therapeutic applications.[1][3]

The synthesis of the coumarin core is most effectively achieved through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester under acidic conditions.[4][5][6] For the synthesis of coumarin-4-acetic acids, a common and effective variation utilizes citric acid, which, in the presence of a strong dehydrating acid like sulfuric acid, generates acetonedicarboxylic acid in situ to react with the phenol.[7][8] The subsequent esterification is a standard Fischer esterification, providing a high-yield route to the desired methyl ester.[9] This protocol provides a reliable and scalable method for obtaining high-purity material.

Overall Reaction Scheme

Step 1: Pechmann-type Condensation

4-Chlororesorcinol reacts with Citric Acid in concentrated H₂SO₄ to form (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.

Step 2: Fischer Esterification

The intermediate acid is esterified using Methanol with an acid catalyst to yield the final product.

Part 1: Synthesis of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid

Principle and Mechanism

This synthesis is a variation of the Pechmann condensation.[10] Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a dehydrating agent. It first facilitates the dehydration of citric acid to acetonedicarboxylic acid. The highly activated 4-chlororesorcinol then undergoes an electrophilic aromatic substitution with the keto-acid, followed by an intramolecular transesterification (lactonization) and subsequent dehydration to form the stable aromatic coumarin ring system.[4] The presence of two hydroxyl groups on the resorcinol ring strongly activates it towards electrophilic attack, allowing the reaction to proceed under manageable conditions.[10]

Materials and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )QuantitySupplier
4-ChlororesorcinolC₆H₅ClO₂144.567.23 g (0.05 mol)Sigma-Aldrich
Citric Acid (anhydrous)C₆H₈O₇192.1210.57 g (0.055 mol)Fisher Scientific
Sulfuric Acid (98%)H₂SO₄98.0850 mLVWR
Sodium BicarbonateNaHCO₃84.01As neededJ.T.Baker
Hydrochloric Acid (10%)HCl36.46As neededFisher Scientific
Deionized WaterH₂O18.02As needed---
Crushed Ice------~500 g---
  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with hotplate, thermometer, dropping funnel, ice bath, 1 L beaker, Buchner funnel and flask, filtration paper, standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel in a fume hood. Place the flask in an ice bath on a magnetic stirrer.

  • Acid Preparation: Carefully add 50 mL of concentrated sulfuric acid to the reaction flask and cool it to below 10 °C.

  • Reagent Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add 10.57 g (0.055 mol) of anhydrous citric acid to the stirring sulfuric acid.

  • Phenol Addition: Once the citric acid is dissolved, slowly add 7.23 g (0.05 mol) of 4-chlororesorcinol in small portions over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. The reaction mixture will darken in color.[7] Monitor the reaction's completion via Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).

  • Work-up and Isolation: Carefully and slowly pour the viscous reaction mixture into a 1 L beaker containing ~500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Filtration: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Transfer the filtered solid to a beaker and dissolve it in a saturated solution of sodium bicarbonate. Filter the solution to remove any insoluble impurities. Re-precipitate the acid by slowly acidifying the filtrate with 10% hydrochloric acid until the pH is ~2.[7]

  • Final Product: Collect the purified white to off-white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum or in a desiccator.

  • Characterization: Determine the yield and melting point. The product can be further characterized by ¹H NMR and IR spectroscopy.

Part 2: Synthesis of this compound

Principle and Mechanism

This step involves a classic Fischer esterification. The carboxylic acid functional group of the coumarin intermediate is protonated by the sulfuric acid catalyst, making the carbonyl carbon more electrophilic. A nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol follows. Subsequent proton transfers and elimination of a water molecule yield the final methyl ester product. The reaction is reversible, and using methanol as the solvent drives the equilibrium towards the product side.

Materials and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )QuantitySupplier
(6-chloro-7-hydroxy...)-acetic acidC₁₁H₇ClO₅254.625.0 g (19.6 mmol)From Part 1
Methanol (Anhydrous)CH₃OH32.04100 mLFisher Scientific
Sulfuric Acid (98%)H₂SO₄98.080.5 mL (catalyst)VWR
Ethyl AcetateC₄H₈O₂88.11As neededSigma-Aldrich
Sodium Bicarbonate (5% soln)NaHCO₃84.01As neededJ.T.Baker
Brine (Saturated NaCl soln)NaCl58.44As needed---
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFisher Scientific
  • Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask containing 5.0 g (19.6 mmol) of the coumarin-4-acetic acid from Part 1, add 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 3-5 hours. The reaction can be monitored by TLC until the starting acid is consumed.[9]

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (~100 mL) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer successively with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification/Crystallization: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to afford the final product as a crystalline solid.

  • Characterization: Determine the final yield, melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H-NMR spectrum in DMSO-d₆ should show singlets for the methyl ester protons (~3.7 ppm), the methylene protons (~3.9 ppm), and the coumarin ring protons, along with signals for the aromatic protons.[9][11]

Safety Precautions

  • General: All manipulations must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[12]

  • Concentrated Acids: Concentrated sulfuric and hydrochloric acids are extremely corrosive and can cause severe burns. Handle with extreme care and add them slowly to solutions to avoid splashing and excessive heat generation.

  • 4-Chlororesorcinol: This compound is harmful if swallowed and causes skin and serious eye irritation.[13][14] Avoid inhalation of dust and direct contact with skin and eyes.[12]

  • Organic Solvents: Methanol and ethyl acetate are flammable and volatile. Keep them away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Visual Workflow and Mechanisms

Experimental Workflow

G cluster_part1 Part 1: Acid Synthesis cluster_part2 Part 2: Esterification A Mix H₂SO₄, Citric Acid, & 4-Chlororesorcinol B Stir at Room Temp (24-48h) A->B C Pour onto Ice & Precipitate B->C D Filter & Wash with Water C->D E Purify via Bicarbonate Extraction D->E F Isolate & Dry Intermediate Acid E->F G Reflux Acid in Methanol with H₂SO₄ catalyst F->G Proceed to Esterification H Remove Solvent (Rotovap) G->H I Ethyl Acetate Extraction H->I J Wash with NaHCO₃ & Brine I->J K Dry, Concentrate, & Recrystallize J->K L Final Product: Methyl Ester K->L

Caption: Overall workflow for the two-part synthesis.

Simplified Reaction Mechanism: Pechmann Condensation

G R 4-Chlororesorcinol I1 Electrophilic Substitution Intermediate R->I1 + H⁺ K Acetonedicarboxylic Acid (from Citric Acid) K->I1 I2 Lactonization Intermediate I1->I2 Intramolecular Cyclization P Coumarin-4-acetic acid I2->P - H₂O

Caption: Key steps of the Pechmann-type condensation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction.Extend the reaction time at room temperature. Ensure anhydrous conditions as much as possible.
Loss during work-up.Ensure complete precipitation by using sufficient ice and complete acidification/basification during purification steps.
Incomplete esterification (Part 2) Insufficient reflux time or catalyst.Increase reflux time to 6-8 hours. A slight increase in the amount of H₂SO₄ catalyst may be beneficial.
Water present in reagents.Use anhydrous methanol and ensure the intermediate acid is thoroughly dried.
Product difficult to purify Presence of side-products.Column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) may be required for high purity.
Decarboxylation of starting material.Avoid excessive heating during the esterification workup. The coumarin-4-acetic acid can decarboxylate to the 4-methylcoumarin.[15]

References

  • ACS Omega. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Publications. [Link]

  • Wikipedia. Pechmann condensation. [Link]

  • Indian Journal of Chemistry. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]

  • Journal of Chemical Education. (2006). One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. ACS Publications. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • ResearchGate. (2018). Synthesis of coumarin by Pechman reaction -A Review. [Link]

  • Slideshare. (2018). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]

  • PrepChem.com. Synthesis of 7-hydroxy-5-methylcoumarin. [Link]

  • ResearchGate. Synthesis of 7-hydroxycoumarins. [Link]

  • Journal of Chemical & Engineering Data. (1963). Ethyl Esters of Coumarin-4-Acetic Acids. ACS Publications. [Link]

  • Autechaux. (2024). Exploring the Synthesis and Applications of Coumarin-4-Acetic Acid Derivatives. [Link]

  • Journal of the American Chemical Society. (1950). Derivatives of Coumarin-3- and -4-Acetic Acids. ACS Publications. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • PubMed Central. (2013). Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. National Institutes of Health. [Link]

  • MDPI. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. [Link]

  • ResearchGate. (2020). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. [Link]

  • Zenodo. (1992). Synthesis of Novel 4-Styrylcoumarins from Coumarin-4-acetic Acids. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

  • ResearchGate. (2021). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo- 2h-chromen-7-yloxy) acetate derivatives. [Link]

Sources

using methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Evaluating the Antimicrobial Efficacy of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Antimicrobial Potential of Novel Coumarin Scaffolds

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a significant class of natural and synthetic heterocyclic compounds that have captured the attention of medicinal chemists for decades.[1][2] This interest is largely due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The core coumarin structure serves as a versatile scaffold, and modifications to its functional groups can significantly enhance its biological properties and reduce toxicity, allowing for more effective interaction with biological systems.[6]

This compound is a specific coumarin derivative that has shown promise as an antimicrobial agent.[7] Its structure, featuring a halogenated benzene ring and a hydroxy group, suggests potential for potent biological activity. Studies on similar coumarin derivatives indicate that their mechanisms of action can be diverse, often involving the disruption of microbial cell membranes or the inhibition of essential enzymes, such as those involved in DNA synthesis.[7][8] This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial properties of this compound using standardized and reproducible laboratory protocols.

The following sections detail the necessary materials, step-by-step procedures, and the scientific rationale behind key assays, including the Agar Well Diffusion method for initial screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent protocol for establishing the Minimum Bactericidal Concentration (MBC).

Overall Experimental Workflow

The systematic evaluation of a novel antimicrobial compound follows a logical progression from qualitative screening to quantitative assessment. This workflow ensures an efficient use of resources and provides a comprehensive understanding of the compound's potency.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_quant Phase 3: Quantitative Analysis cluster_analysis Phase 4: Data Interpretation A Compound Preparation (Stock Solution in DMSO) C Inoculum Standardization (0.5 McFarland Standard) A->C B Microorganism Revival & Culture (Bacterial & Fungal Strains) B->C D Agar Well Diffusion Assay (Qualitative Assessment) C->D E Broth Microdilution Assay (Determine MIC) D->E If Active F Subculturing from MIC wells E->F G Minimum Bactericidal Concentration (MBC) (Determine Kill Concentration) F->G H Analyze Results (MIC/MBC Values, Zone of Inhibition) G->H

Caption: High-level workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay

This method is a preliminary, qualitative test to screen for the antimicrobial activity of this compound. It is simple, cost-effective, and allows for the simultaneous evaluation of the compound against multiple microorganisms.[9]

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA) plates[10]

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]; Candida albicans [Fungus])

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Penicillin G)

  • Negative control (DMSO)

  • Micropipettes and sterile tips

  • Incubator

Step-by-Step Methodology
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in sterile DMSO. Ensure the compound is fully dissolved.

  • Inoculum Preparation: From a fresh overnight culture of the test microorganism, pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[11] This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Press the swab firmly against the inside wall of the tube to remove excess fluid.[11] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[11]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer, create uniform wells in the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound's stock solution into a designated well. In separate wells, place a positive control antibiotic disc and add the same volume of the negative control (DMSO).[12]

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar. Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 48 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters (mm).

Causality and Experimental Rationale

The principle of this assay is that the antimicrobial agent diffuses from the well into the agar, creating a concentration gradient.[10] If the microorganism is susceptible, its growth will be inhibited, resulting in a clear zone. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. Using a standardized inoculum (0.5 McFarland) is critical for reproducibility; a denser inoculum can lead to smaller, less distinct zones, while a lighter inoculum may result in oversized zones.[11] DMSO is used as the solvent due to its ability to dissolve many organic compounds and its minimal intrinsic antimicrobial activity at low concentrations. A DMSO-only well serves as a crucial negative control to ensure that any observed inhibition is due to the test compound and not the solvent.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This quantitative method is considered the gold standard for susceptibility testing and is essential for evaluating the potency of a new compound.[14][15]

Materials
  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution (as prepared in Protocol 1)

  • Standardized inoculum (0.5 McFarland standard)

  • Positive control (broth + inoculum)

  • Negative/Sterility control (broth only)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Step-by-Step Methodology
  • Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound's stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution across the plate, typically to the 10th or 11th well. Discard 100 µL from the final well in the dilution series. This leaves each well with 100 µL of compound at decreasing concentrations.

  • Inoculum Preparation and Addition: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the sterility control well). This brings the final volume in each well to 200 µL and further dilutes the compound concentration by half.

  • Control Wells:

    • Growth Control: One well should contain 100 µL of broth and 100 µL of the inoculum, with no compound.

    • Sterility Control: One well should contain 200 µL of broth only.

  • Incubation: Cover the plate and incubate under the same conditions as the agar well diffusion assay.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13]

G cluster_dilution Two-Fold Serial Dilution in 96-Well Plate W1 Well 1 100µL Cmpd + 100µL Broth W2 Well 2 100µL from W1 + 100µL Broth W1->W2 100µL W3 Well 3 W2->W3 100µL W_dots ... W3->W_dots W10 Well 10 W_dots->W10 W11 Growth Ctrl (No Cmpd) W12 Sterility Ctrl (No Cmpd No Inoculum) Inoculum Add 100µL Standardized Inoculum to Wells 1-11

Caption: Broth microdilution workflow for MIC determination.

Causality and Experimental Rationale

The broth microdilution method provides a more precise, quantitative measure of antimicrobial potency than diffusion assays.[14] The serial dilution creates a range of concentrations to pinpoint the exact level at which microbial growth is inhibited. The final inoculum concentration of 5 x 10⁵ CFU/mL is a CLSI standard designed to ensure that the test is not overwhelmed by an excessive number of bacteria, which could falsely elevate the MIC.[14] The growth control is essential to confirm that the microorganisms are viable in the test medium, while the sterility control ensures the medium itself is not contaminated.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This assay distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the organism).

Materials
  • Results from the completed MIC assay

  • Nutrient agar or MHA plates

  • Sterile micropipette and tips

  • Sterile micro-spreader or loop

Step-by-Step Methodology
  • Plate Selection: Use the 96-well plate from the completed MIC determination.

  • Subculturing: From the wells corresponding to the MIC, and from the wells with higher concentrations (i.e., all clear wells), take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate. Also, plate an aliquot from the positive growth control well on a separate plate to confirm organism viability.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18] Practically, it is often identified as the lowest concentration plate with no visible colony growth.[17]

Causality and Experimental Rationale

This protocol is a direct extension of the MIC assay.[18] While the MIC test identifies the concentration that inhibits growth, it doesn't confirm cell death.[13] Subculturing the non-turbid wells onto an antibiotic-free medium allows any surviving, non-dividing bacteria to resume growth. If an agent is bactericidal, there will be no growth from the wells at and above the MBC. If it is bacteriostatic, bacteria will recover and grow on the fresh agar. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[18]

Data Presentation and Interpretation

Results should be tabulated for clarity. Record the zone of inhibition for the diffusion assay and the MIC/MBC values for the dilution assays.

Table 1: Example Data for Antimicrobial Activity

MicroorganismStrain (e.g., ATCC)Agar Well Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
S. aureusATCC 29213181632
E. coliATCC 259221264>256
C. albicansATCC 9002822816
Positive ControlCiprofloxacin (10 µg)25 (vs. E. coli)N/AN/A
Negative ControlDMSO0>256>256

Interpretation:

  • In this example, the compound shows good activity against C. albicans and S. aureus, with lower MIC values.

  • The activity against E. coli is weaker.

  • The MBC/MIC ratio for S. aureus is 2 (32/16), suggesting a bactericidal effect.

  • The MBC for E. coli is much higher than the MIC, suggesting a primarily bacteriostatic effect against this organism at the concentrations tested.

References

  • Benchchem. (n.d.). This compound.
  • Cacic, M., Trkovnik, M., Cacic, F., & Has-Schon, E. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 11(2), 134-147. Available from: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Available from: [Link]

  • EUCAST. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with antiinflammatory/antioxidant activities. Current Pharmaceutical Design, 10(31), 3813–3833. Available from: [Link]

  • Guerra, F., et al. (2021). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules, 26(23), 7246. Available from: [Link]

  • Hassan, S. S. M., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Journal of Molecular Structure, 1301, 137345. Available from: [Link]

  • Jadhav, V. D., et al. (2024). Synthesis, antimicrobial properties and in silico evaluation of coumarin derivatives mediated by 1,4-dibromobutane. Cogent Chemistry, 10(1). Available from: [Link]

  • Jeong, H. G., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Bioengineering, 11(7), 752. Available from: [Link]

  • Khan, I., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 14(3), 103002. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Mladenova, R., et al. (2018). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 23(10), 2532. Available from: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available from: [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available from: [Link]

  • Taylor, P. C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Biotechnology Reports, 39, e00793. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available from: [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from: [Link]

  • Zgoda, J. R. (2004). Antimicrobial Susceptibility Testing Protocols. In: Schwalbe R., Steele-Moore L., Goodwin A. (eds) Antimicrobial Susceptibility Testing Protocols.

Sources

Illuminating Cellular Landscapes: A Guide to Imaging with Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate as a fluorescent probe for cellular imaging. This document offers a deep dive into the probe's characteristics, a plausible synthetic route, and robust protocols for its application in live-cell imaging, underpinned by a strong scientific rationale for each experimental step.

Introduction: The Power of Coumarin-Based Fluorophores

Coumarin derivatives are a cornerstone of fluorescence microscopy, prized for their bright emission, high quantum yields, and tunable photophysical properties.[1][2] The core scaffold, a benzopyran-2-one ring system, can be readily modified to create a diverse palette of fluorescent probes.[1] The subject of this guide, this compound, is a member of the 7-hydroxycoumarin family, which is renowned for its utility in biological imaging.[3][4] The introduction of a chlorine atom at the 6-position, an electron-withdrawing group, is anticipated to modulate the probe's electronic and, consequently, its spectral properties. This guide will explore the potential of this specific derivative as a tool for cellular imaging.

Probe Profile: Physicochemical and Photophysical Properties

A thorough understanding of a fluorescent probe's properties is paramount for successful imaging experiments. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on closely related analogs.

Table 1: Predicted Physicochemical and Photophysical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₁₂H₉ClO₅Based on chemical structure.
Molecular Weight 268.65 g/mol Based on chemical structure.
Excitation Maximum (λex) ~350 - 380 nm7-hydroxycoumarin derivatives typically exhibit excitation in the near-UV to violet range.[3][4]
Emission Maximum (λem) ~440 - 470 nm (Blue)The emission of 7-hydroxycoumarins is generally in the blue region of the spectrum. The chloro-substituent may cause a slight spectral shift.[3][4]
Quantum Yield (Φf) High (potentially > 0.8)Chlorinated 7-hydroxycoumarins have been reported to have very high quantum yields, with some derivatives reaching up to 0.98.[1][5]
Molar Extinction Coefficient (ε) High6-fluoro-7-hydroxycoumarin derivatives have shown molar extinction coefficients as high as 37,000 M⁻¹cm⁻¹.[6]
Solubility Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous buffers.Common for coumarin derivatives. Stock solutions should be prepared in an organic solvent.
pKa ~7.0 - 8.0The 7-hydroxyl group of coumarins is weakly acidic, and its pKa is in the physiological range, suggesting potential pH sensitivity in its fluorescence.[1]

Synthesis of the Fluorescent Probe

Proposed Synthetic Pathway

Synthesis_Pathway 4-Chlororesorcinol 4-Chlororesorcinol Intermediate_Acid 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid 4-Chlororesorcinol->Intermediate_Acid Pechmann Condensation (e.g., H₂SO₄) Dimethyl_1_3_acetonedicarboxylate Dimethyl_1_3_acetonedicarboxylate Dimethyl_1_3_acetonedicarboxylate->Intermediate_Acid Final_Product This compound Intermediate_Acid->Final_Product Esterification (Methanol, H₂SO₄ cat.)

Caption: Proposed synthesis of the fluorescent probe.

Step-by-Step Synthetic Protocol:
  • Pechmann Condensation: 4-Chlororesorcinol is reacted with dimethyl 1,3-acetonedicarboxylate in the presence of a condensing agent, such as concentrated sulfuric acid or another Lewis acid. This reaction forms the coumarin ring system and the acetic acid side chain in a single step.

  • Esterification: The resulting carboxylic acid intermediate, 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, is then esterified. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid to yield the final product, this compound.[7]

Application Protocols for Cellular Imaging

The following protocols provide a framework for using this compound in live-cell imaging. It is crucial to optimize parameters such as probe concentration and incubation time for each cell type and experimental condition.

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Prepare a 10 mM stock solution of the probe in anhydrous dimethyl sulfoxide (DMSO). Store this solution in small aliquots at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free cell culture medium) to the desired final concentration. The optimal concentration should be determined empirically but typically falls within the 1-10 µM range.

General Live-Cell Staining Protocol

Live_Cell_Staining_Workflow A 1. Cell Seeding B 2. Probe Loading A->B Grow cells to 50-70% confluency on glass-bottom dishes C 3. Incubation B->C Replace medium with probe working solution D 4. Washing C->D Incubate for 15-60 min at 37°C E 5. Imaging D->E Wash 2-3 times with pre-warmed buffer

Sources

Application Notes and Protocols for the Derivatization of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Coumarin scaffolds are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3][4][5] This document provides a comprehensive guide for the strategic derivatization of a key intermediate, methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. This starting material is endowed with multiple reactive sites amenable to chemical modification: the 7-hydroxyl group, the 6-chloro substituent, and the ester functionality at the 4-position. Each of these sites offers a unique opportunity to modulate the compound's physicochemical properties and biological activity. This guide details validated protocols for O-alkylation, Suzuki-Miyaura cross-coupling, and ester hydrolysis followed by amide bond formation, providing researchers with the necessary tools to generate diverse libraries of novel coumarin derivatives for drug discovery programs.

Introduction: The Rationale for Derivatization

The coumarin nucleus, a benzopyrone structure, is a "privileged scaffold" in drug discovery, meaning it can interact with a variety of biological targets.[6] Derivatives have shown promise as anticancer, anti-inflammatory, anticoagulant, antimicrobial, and antiviral agents.[5][7][8][9] The parent molecule, this compound, presents a strategic starting point for generating a focused library of analogues.

  • The 7-Hydroxy Group: This phenolic hydroxyl is a prime site for modification. O-alkylation can introduce a variety of side chains, influencing solubility, lipophilicity, and hydrogen bonding capacity. These modifications can significantly impact protein-ligand interactions.[1]

  • The 6-Chloro Group: The presence of a halogen on the benzene ring provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13][14] This allows for the introduction of aryl or heteroaryl moieties, which can explore additional binding pockets in a target protein and influence the electronic properties of the coumarin core. Studies have shown that a 6-chloro substituent can enhance the inhibitory activity of coumarin derivatives against certain targets.[15][16]

  • The Acetate Moiety: The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides.[17][18][19][20][21] This strategy is a powerful tool for introducing a wide array of functional groups and building molecular complexity.

This guide provides detailed, step-by-step protocols for the derivatization of each of these key positions, enabling the systematic exploration of the chemical space around this versatile coumarin scaffold.

Derivatization Strategies and Protocols

Strategy 1: O-Alkylation of the 7-Hydroxy Group

Rationale: Alkylation of the 7-hydroxy group is a fundamental strategy to modulate the pharmacokinetic and pharmacodynamic properties of coumarin derivatives. Introducing different alkyl or substituted alkyl chains can alter the molecule's polarity, metabolic stability, and ability to form hydrogen bonds with target receptors.

Workflow Diagram:

O_Alkylation_Workflow Start This compound Reagents Alkyl Halide (R-X) Base (K2CO3) Solvent (Acetone/DMF) Start->Reagents 1. Add Reaction Stir at RT to Reflux Reagents->Reaction 2. Heat Workup Filtration Solvent Evaporation Aqueous Workup Reaction->Workup 3. Quench & Extract Purification Column Chromatography Recrystallization Workup->Purification 4. Isolate Product O-Alkylated Derivative Purification->Product caption O-Alkylation Workflow

Caption: General workflow for the O-alkylation of the 7-hydroxycoumarin starting material.

Detailed Protocol: Synthesis of Methyl (6-chloro-7-(benzyloxy)-2-oxo-2H-chromen-4-yl)acetate

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)[22]

    • Acetone or Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

    • Add anhydrous acetone (or DMF) to the flask to create a stirrable suspension.

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the suspension.

    • Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired O-benzylated product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the phenolic -OH proton signal and the appearance of benzylic proton signals in the ¹H NMR spectrum are indicative of a successful reaction.

Table 1: Representative O-Alkylation Reagents and Conditions

Alkylating AgentBaseSolventTemperatureTypical Reaction Time
Methyl iodideK₂CO₃AcetoneReflux4-6 hours
Ethyl bromoacetateK₂CO₃AcetoneReflux6-8 hours
Propargyl bromideK₂CO₃DMF60 °C3-5 hours
2-BromoethanolCs₂CO₃DMF80 °C8-12 hours
Strategy 2: Suzuki-Miyaura Cross-Coupling at the 6-Position

Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[13][14] By coupling various aryl or heteroaryl boronic acids at the 6-position, a wide range of biaryl structures can be synthesized. This allows for the exploration of structure-activity relationships related to the steric and electronic properties of this substituent.

Reaction Scheme Diagram:

Suzuki_Coupling Coumarin 6-Chloro-Coumarin Derivative Reaction Heat Coumarin->Reaction BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Product 6-Aryl-Coumarin Derivative Reaction->Product caption Suzuki-Miyaura Cross-Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl (6-(4-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture to the flask.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Heat the reaction mixture to 85-90 °C and stir until the starting material is consumed (monitor by TLC).[12]

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the desired 6-aryl coumarin derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material and the appearance of new aromatic proton signals corresponding to the coupled aryl group in the ¹H NMR spectrum are key indicators of a successful reaction.

Strategy 3: Amide Bond Formation via Hydrolysis and Coupling

Rationale: Converting the ester to an amide introduces a hydrogen bond donor and acceptor, significantly altering the molecule's properties. Amide coupling with a diverse library of amines is a robust strategy for generating a large number of analogues with varied functionalities.[17][19]

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow Start Methyl Ester Starting Material Hydrolysis Ester Hydrolysis (LiOH or NaOH, THF/H2O) Start->Hydrolysis Step 1 Acid Carboxylic Acid Intermediate Hydrolysis->Acid Acidification Coupling Amide Coupling (Amine, Coupling Reagent) Acid->Coupling Step 2 Product Amide Derivative Coupling->Product caption Two-step Amide Synthesis

Caption: Workflow for the synthesis of amide derivatives from the parent ester.

Detailed Protocol:

Part A: Hydrolysis of the Methyl Ester

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the starting ester in the THF/water solvent mixture in a round-bottom flask.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature.[23][24][25]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Part B: Amide Coupling

  • Materials:

    • (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (from Part A, 1.0 eq)

    • Desired amine (e.g., morpholine) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

    • Add the amine, followed by DIPEA.

    • Add HATU to the reaction mixture and stir at room temperature.[20]

    • Monitor the reaction by TLC.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Table 2: Common Amide Coupling Reagents

ReagentActivating AgentBy-productsNotes
HATU O-Acyl(tetramethyl)isouroniumTetramethylureaHigh efficiency, low racemization
EDC/HOBt Carbodiimide/BenzotriazoleUrea, HOBtCost-effective, widely used
BOP Phosphonium saltHMPA (carcinogenic)Very reactive, use with caution
PyBOP Phosphonium saltHMPA (carcinogenic)Similar to BOP, often used in peptide synthesis

Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above provide a platform for systematic SAR studies.[15][26][27][28] For example:

  • O-Alkylation: A series of ethers with varying chain lengths and functionalities can be synthesized to probe the size and nature of the binding pocket.

  • 6-Aryl Substitution: Introducing electron-donating or electron-withdrawing groups on the coupled aryl ring can systematically evaluate the impact of electronics on biological activity.

  • Amide Derivatives: A library of amides can be generated to explore the role of hydrogen bonding and to introduce diverse chemical functionalities.

By systematically applying these derivatization protocols and evaluating the biological activity of the resulting compounds, researchers can develop a comprehensive understanding of the SAR for this coumarin scaffold and identify promising lead candidates for further development.

References

  • Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Current developments of coumarin compounds in medicinal chemistry. (2018). PubMed. [Link]

  • Discovery and structure-activity relationship of coumarin derivatives as TNF-α inhibitors. (2008). ResearchGate. [Link]

  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. (2017). PubMed Central. [Link]

  • Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors. (2007). PubMed Central. [Link]

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. (2023). MDPI. [Link]

  • Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. (2020). Bentham Science. [Link]

  • Coumarin Compounds in Medicinal Chemistry: Some Important Examples from the Last Years. (2020). PubMed. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of New Mannich Bases with Coumarin Derivatives. (2016). Der Pharma Chemica. [Link]

  • Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. (2024). Royal Society of Chemistry. [Link]

  • Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin. (2011). ResearchGate. [Link]

  • Application of the Mannich reaction in the structural modification of natural products. (2023). Taylor & Francis Online. [Link]

  • Coumarin derivatives are synthesized via the Mannich reaction mechanism. (n.d.). ResearchGate. [Link]

  • What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? (2016). ResearchGate. [Link]

  • Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. (2016). Baghdad Science Journal. [Link]

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. (2021). PubMed Central. [Link]

  • 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. (2021). National Institutes of Health. [Link]

  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). Scientific Research Publishing. [Link]

  • 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. (2017). Connect Journals. [Link]

  • Some Important Coumarin Derivatives and Their Pharmacological Activities. (2014). Semantic Scholar. [Link]

  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). ResearchGate. [Link]

  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. (2013). Scirp.org. [Link]

  • Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. (2013). ResearchGate. [Link]

  • Synthesis and characterization of novel 7-hydroxycoumarin derivatives. (2011). ResearchGate. [Link]

  • The Alkylation and Subsequent Smiles Rearrangement of Hydroxycoumarin. (2017). Ursinus College Digital Commons. [Link]

  • 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis. (2022). University of Lisbon Repository. [Link]

  • Synthesis of arylated coumarins by Suzuki-Miyaura cross-coupling. Reactions and anti-HIV activity. (2016). PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2013). ResearchGate. [Link]

  • Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. (2013). PubMed Central. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Therapeutic Effects of Coumarins with Different Substitution Patterns. (2023). MDPI. [Link]

  • Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives. (2021). ResearchGate. [Link]

  • SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. (2013). Scientific Research Publishing. [Link]

  • Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. (2015). PubMed Central. [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). National Institutes of Health. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. [Link]

  • The Study on Biological and Pharmacological Activity of Coumarins. (2017). Atlantis Press. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Center for Biotechnology Information. [Link]

  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025). Taylor & Francis Online. [Link]

  • Synthetic route for the preparation of 7-hydroxycoumarins compounds. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo- 2h-chromen-7-yloxy) acetate derivatives. (2021). ResearchGate. [Link]

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A Fluorogenic Assay for Screening and Characterizing Enzyme Inhibition by Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the inhibitory potential of coumarin derivatives against target enzymes. We delve into the foundational principles of enzyme kinetics and the unique inhibitory mechanisms of coumarins. A detailed, step-by-step protocol for a robust, fluorescence-based microplate assay is presented, leveraging a fluorogenic substrate that releases a highly fluorescent aminomethylcoumarin (AMC) moiety upon enzymatic cleavage. This self-validating protocol includes critical insights into reagent preparation, assay optimization, data analysis for determining IC50 values, and troubleshooting common experimental pitfalls. By integrating theoretical expertise with practical, field-proven methodologies, this document serves as an authoritative resource for accelerating inhibitor discovery programs.

Part 1: Foundational Principles

The Rationale of Enzyme Inhibition Assays

Enzymes are pivotal regulators of biological processes, and their dysregulation is often implicated in disease pathogenesis. Consequently, the identification of molecules that can selectively modulate enzyme activity is a cornerstone of modern drug discovery. Enzyme inhibitors are classified based on their mode of interaction with the enzyme and substrate. Understanding these mechanisms is crucial for interpreting assay results correctly.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency, irrespective of substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic turnover.

Coumarin Derivatives: A Privileged Scaffold in Enzyme Inhibition

Coumarins are a large class of bicyclic aromatic compounds found widely in nature. Their unique chemical structure serves as a "privileged scaffold" in medicinal chemistry, allowing for diverse functionalization to achieve high affinity and selectivity for various enzyme targets. Coumarins have been shown to inhibit a wide range of enzymes, including serine proteases, carbonic anhydrases, and lipoxygenases.[1][2][3] Some coumarins act as "prodrug inhibitors"; for instance, when targeting carbonic anhydrases, the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, and the resulting 2-hydroxy-cinnamic acid is the active inhibitory molecule that binds to the active site.[4][5] This unique mechanism can lead to high isoform selectivity.[4]

Assay Principle: Fluorogenic Substrate Cleavage

The protocol described herein utilizes a highly sensitive and continuous kinetic assay format. The core of this assay is a fluorogenic substrate , where a non-fluorescent molecule is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC), via a peptide or other linkage recognized by the target enzyme.[6][7]

In its conjugated form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the linkage, the free AMC is released, resulting in a significant increase in fluorescence intensity when excited at its optimal wavelength (~355 nm).[6] The rate of this fluorescence increase is directly proportional to the enzyme's activity. The presence of an effective coumarin-based inhibitor will decrease the rate of AMC release.

Caption: The fundamental principle of the fluorogenic enzyme inhibition assay.

Assay_Principle cluster_1 Step 2: Reaction Initiation & Detection Enzyme Enzyme (E) EI_Complex E-I Complex Enzyme->EI_Complex + Inhibitor (I) Substrate Fluorogenic Substrate (Non-Fluorescent) Inhibitor Coumarin Inhibitor (I) Inhibitor->EI_Complex Product Cleaved Product EI_Complex->Product + Substrate (S) (Reaction Slowed/Blocked) Substrate->Product Fluorophore Free AMC (Highly Fluorescent) Product->Fluorophore Release

Part 2: Experimental Protocol

This protocol is a general template for a 96-well plate format and must be optimized for your specific enzyme, substrate, and coumarin inhibitor.

Materials and Reagents
  • Equipment:

    • Fluorescence microplate reader with excitation/emission filters for AMC (e.g., Ex: 355 nm, Em: 460 nm).

    • Calibrated single and multichannel pipettes.

    • Low-volume, black, flat-bottom 96-well assay plates (black plates minimize light scatter and background fluorescence).

  • Reagents:

    • Purified enzyme of interest.

    • Fluorogenic AMC substrate specific to the enzyme.

    • Coumarin derivative test compounds.

    • Known inhibitor for the enzyme (positive control).

    • Assay Buffer (e.g., Tris, HEPES, or PBS at optimal pH for the enzyme, may require additives like BSA, DTT, or metal ions).

    • DMSO (ACS grade or higher) for dissolving compounds.

    • Deionized water.

Reagent Preparation
  • Assay Buffer: Prepare a 1X working solution of the assay buffer. The composition is highly dependent on the enzyme being studied. Ensure the final pH is optimal for enzyme activity.

  • Enzyme Stock: Prepare a concentrated stock solution of the enzyme in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the enzyme to a 2X working concentration in cold assay buffer.

  • Substrate Stock: Prepare a high-concentration stock (e.g., 10 mM) of the fluorogenic AMC substrate in DMSO. Store protected from light at -20°C. Dilute to a 2X working concentration in assay buffer just before use.

  • Compound (Inhibitor) Plates:

    • Prepare a 10 mM stock solution of each coumarin derivative in 100% DMSO.

    • Create a serial dilution plate. In a 96-well plate, perform a 1:3 serial dilution of your test compounds in 100% DMSO to generate a range of concentrations (e.g., from 10 mM down to sub-micromolar). This will be your "master plate."

    • From the master plate, create an intermediate "compound plate" by diluting the compounds 1:50 into the assay buffer. This brings the final DMSO concentration to a level that does not interfere with the assay (typically ≤1%).

Assay Workflow

The following steps are for a final assay volume of 100 µL per well.

  • Compound Addition: Add 50 µL of the 2X serially diluted coumarin derivatives from the intermediate plate to the wells of the black 96-well assay plate.

  • Controls Setup: Designate wells for the following controls:

    • 100% Activity Control (No Inhibitor): 50 µL of assay buffer containing 2% DMSO.

    • 0% Activity Control (No Enzyme): 100 µL of assay buffer with substrate but no enzyme.

    • Positive Control: 50 µL of a known inhibitor at a concentration expected to give >90% inhibition.

  • Enzyme Pre-incubation: Add 25 µL of the 2X enzyme working solution to all wells except the "No Enzyme" control.

  • Incubation: Mix the plate gently on a plate shaker for 30-60 seconds. Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 25°C or 37°C).[2][8] This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes.

Caption: A visual representation of the 96-well plate assay workflow.

Workflow cluster_setup Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Add 50 µL of 2X Inhibitor (or DMSO control) to wells B 2. Add 25 µL of 2X Enzyme A->B C 3. Pre-incubate (15-30 min) B->C D 4. Add 25 µL of 2X Substrate (Initiate Reaction) C->D E 5. Read Fluorescence Kinetics (RFU/min) D->E F 6. Calculate Initial Velocity (V) E->F G 7. Plot % Inhibition vs. [Inhibitor] F->G H 8. Determine IC50 Value G->H

Data Acquisition and Analysis
  • Calculate Initial Velocity: For each well, plot RFU versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve (ΔRFU/min). Most plate reader software can calculate this automatically.

  • Calculate Percent Inhibition: Use the velocities from your control wells to normalize the data.

    • % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9][10]

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response curve).[11][12] This can be performed using software like GraphPad Prism. The software will calculate the precise IC50 value.[11][13]

Part 3: Data Interpretation and Troubleshooting

Representative Data

The expected outcome is a sigmoidal curve from which the IC50 can be accurately determined.

Coumarin Derivative Conc. (µM)Log [Concentration]Initial Velocity (RFU/min)% Inhibition
0 (No Inhibitor)N/A15000%
0.01-2.014503.3%
0.1-1.0120020.0%
10.075050.0%
101.022585.0%
1002.015596.3%
No EnzymeN/A50100%

From this data, the IC50 value is determined to be 1.0 µM .

Common Pitfalls and Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence Autofluorescence from test compounds, buffer components, or plates.[6]Run a control plate with compounds but no enzyme or substrate. Subtract this background. Use high-quality black plates. Consider alternative buffer components.[14]
Low Signal or No Activity Enzyme is inactive; Substrate concentration is too low; Incorrect reader settings.Verify enzyme activity with a positive control. Optimize substrate concentration (typically at or below the Km value). Ensure correct excitation/emission wavelengths and gain settings are used.[15]
High Variability Between Replicates Pipetting errors; Bubbles in wells; Insufficient mixing.Use calibrated pipettes and proper technique. Visually inspect plates for bubbles before reading. Ensure gentle but thorough mixing after each addition step. Increase the number of flashes per read on the plate reader.[14]
Inhibitor Appears to Activate Enzyme Compound fluorescence interferes with the assay signal.Test the compound's intrinsic fluorescence at the assay's wavelengths. If it fluoresces, consider an alternative assay format (e.g., absorbance-based).
Poor Curve Fit / Inconsistent IC50 Compound solubility issues at high concentrations; Incorrect dilution series.Visually inspect stock solutions for precipitation. Ensure the DMSO concentration is consistent across all wells.[16] Double-check serial dilution calculations and execution.

Conclusion

This application note provides a robust and scientifically grounded protocol for assessing the inhibitory activity of coumarin derivatives. By combining a clear understanding of the underlying biochemical principles with meticulous experimental execution and data analysis, researchers can reliably determine key parameters like IC50. This fluorogenic assay format offers the sensitivity and throughput required for both primary screening and detailed mechanistic studies, making it an invaluable tool in the field of drug discovery and development.

References

  • MDPI. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules. [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health (NIH). (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. [Link]

  • MDPI. (2023). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Molecules. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

  • ResearchGate. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • SciELO. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • ACS Publications. (2024). A Simple, Quick, and Scalable Route to Fluorogenic Ubiquitin and Ubiquitin-Like Protein Substrates for Assessing Activities of Deubiquitinases and Ubiquitin-Like Protein-Specific Proteases. Bioconjugate Chemistry. [Link]

  • Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • ResearchGate. (2017). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. [Link]

  • PubMed. (2006). Coumarin and isocoumarin as serine protease inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • PubMed Central. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Wikipedia. (n.d.). CYP2A6. [Link]

  • Patsnap. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Capacity of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Novel Coumarin Derivative in Antioxidant Research

Coumarins, a significant class of benzopyrone-containing heterocyclic compounds, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2] A growing body of evidence highlights their potential as potent antioxidant agents, capable of mitigating oxidative stress implicated in numerous chronic diseases.[1][3][4] The antioxidant capacity of coumarins is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[4][5][6]

This application note focuses on methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate , a synthetic coumarin derivative. The structural features of this molecule, specifically the 7-hydroxy group, suggest a strong potential for antioxidant activity. The electron-withdrawing chloro group at the 6-position may further modulate this capacity, making it a compound of significant interest for novel drug development and as a reference standard in antioxidant studies.

These protocols provide a comprehensive guide for researchers to systematically evaluate the antioxidant capacity of this compound using three well-established in vitro assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Chemical Structure and Rationale for Antioxidant Potential

The antioxidant activity of phenolic compounds like the 7-hydroxycoumarin core of the target molecule is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance.

Chemical_Structure cluster_1 Key Functional Groups for Antioxidant Activity A 7-Hydroxy Group: - Primary site for hydrogen atom donation to scavenge free radicals. B Coumarin Core: - The conjugated system helps to stabilize the resulting radical through resonance. C 6-Chloro Group: - Electron-withdrawing nature may influence the H-donating ability of the hydroxyl group and the overall redox potential. D 4-yl-acetate Group: - May modulate solubility and interaction with different radical species. Compound Compound Compound->A Key Site Compound->B Backbone Compound->C Modulator Compound->D Side Chain DPPH_Mechanism cluster_reaction Reaction DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H Reduction DPPH_radical->DPPH_H Antioxidant Coumarin-OH (Test Compound) Antioxidant_radical Coumarin-O• (Stabilized Radical) Antioxidant->Antioxidant_radical Oxidation Antioxidant->Antioxidant_radical

Caption: Mechanism of the DPPH radical scavenging assay.

Protocol
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol and make serial dilutions similar to the test compound.

  • Assay Procedure:

    • Pipette 1.0 mL of each working solution of the test compound and positive control into separate test tubes.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • For the blank, pipette 1.0 mL of methanol and add 2.0 mL of the DPPH solution.

    • Vortex the tubes and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank = Absorbance of the blank

      • A_sample = Absorbance of the test compound or positive control

    • Plot a graph of % scavenging versus concentration for the test compound and the positive control.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

PART 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). [7][8]ABTS is oxidized to its radical cation by potassium persulfate, which is a blue-green chromophore with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is typically measured as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_generation Radical Generation (12-16h in dark) cluster_scavenging Scavenging Reaction ABTS ABTS Solution ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical Reduced_ABTS ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction Antioxidant Test Compound Antioxidant->Reduced_ABTS

Sources

Application Notes and Protocols: Synthesis of Caged Compounds Using 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Power of Light in Biological Control

Caged compounds are indispensable tools in modern biology and drug development, offering unparalleled spatiotemporal control over the release of bioactive molecules.[1][2] These inert, photosensitive precursors encapsulate a molecule of interest, which can then be liberated at a precise time and location with a pulse of light. Among the various photoremovable protecting groups (also known as "caging groups"), 7-hydroxycoumarin derivatives have emerged as a particularly advantageous class.[2][3] Their favorable photochemical properties, including high quantum yields and, in some cases, large two-photon absorption cross-sections, make them ideal for a wide range of applications, from fundamental cell biology to advanced therapeutic strategies.[3][4][5][6]

This guide provides an in-depth exploration of the synthesis of caged compounds utilizing 7-hydroxycoumarin derivatives. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss critical considerations for designing and executing successful syntheses.

The 7-Hydroxycoumarin Cage: A Superior Photoremovable Protecting Group

The 7-hydroxycoumarin-4-ylmethyl moiety and its derivatives are prized for several key features:

  • Efficient Photolysis: They exhibit high quantum yields for photorelease, meaning a large fraction of absorbed photons leads to the desired uncaging event.[3]

  • Wavelength Tunability: Modifications to the coumarin core, such as bromination, can shift the absorption maximum to longer, less phototoxic wavelengths.[3][4][5] This is particularly beneficial for live-cell imaging and in vivo applications.

  • Two-Photon Excitation: Brominated 7-hydroxycoumarin derivatives, such as the 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group, possess large two-photon absorption cross-sections.[2][4][5][6] This allows for uncaging with near-infrared light, which offers deeper tissue penetration and reduced scattering, enabling precise three-dimensional control of substrate release.[4][5][7]

  • Versatility: The 7-hydroxycoumarin cage can be used to protect a variety of functional groups, including carboxylic acids, amines, alcohols, and thiols, making it applicable to a wide array of bioactive molecules.[3][5][8]

Core Synthetic Strategy: The Pechmann Condensation and Subsequent Functionalization

The synthesis of 7-hydroxycoumarin-based caging groups typically begins with the Pechmann condensation, a classic method for forming the coumarin core. This is followed by functionalization at the 4-position to introduce the reactive handle for attaching the molecule to be caged.

Diagram: General Synthetic Workflow

G cluster_0 Part 1: Coumarin Core Synthesis cluster_1 Part 2: Functionalization & Caging Resorcinol Resorcinol Pechmann_Condensation Pechmann Condensation (Acid Catalyst) Resorcinol->Pechmann_Condensation Beta-ketoester Beta-ketoester Beta-ketoester->Pechmann_Condensation 7_Hydroxy_4_methylcoumarin 7-Hydroxy-4-methylcoumarin Pechmann_Condensation->7_Hydroxy_4_methylcoumarin Bromination Bromination (Optional) 7_Hydroxy_4_methylcoumarin->Bromination Halogenation Halogenation of 4-methyl group 7_Hydroxy_4_methylcoumarin->Halogenation Direct Halogenation Bromination->Halogenation Caging_Reaction Nucleophilic Substitution with Bioactive Molecule Halogenation->Caging_Reaction Caged_Compound Final Caged Compound Caging_Reaction->Caged_Compound Bioactive_Molecule Bioactive Molecule (e.g., Glutamate, ATP) Bioactive_Molecule->Caging_Reaction

Caption: General workflow for synthesizing 7-hydroxycoumarin-caged compounds.

Detailed Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the foundational step of creating the coumarin scaffold.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (98%)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine resorcinol and ethyl acetoacetate.[9][10] Place the flask in an ice bath to cool.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled mixture with continuous stirring.[9][11] Maintain the temperature below 10°C during the addition. The sulfuric acid acts as both a solvent and a catalyst.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-18 hours.[11] The reaction mixture will become viscous and may change color.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring. A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.[9]

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.[9] Wash the precipitate several times with cold deionized water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from an ethanol-water mixture to obtain pure 7-hydroxy-4-methylcoumarin.[9]

Expert Insight: The temperature control during the addition of sulfuric acid is critical to prevent unwanted side reactions and ensure a good yield. The Pechmann condensation is a versatile reaction, and various substituted phenols and β-ketoesters can be used to generate a library of coumarin derivatives.[12][13]

Protocol 2: Synthesis of 6-Bromo-7-hydroxy-4-(chloromethyl)coumarin

This protocol details the synthesis of a key intermediate for creating Bhc-caged compounds.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • N-Bromosuccinimide (NBS)

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Bromination of the Coumarin Ring:

    • Dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent.

    • Add N-bromosuccinimide (NBS) portion-wise to the solution. The reaction is typically carried out at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, work up the reaction to isolate 6-bromo-7-hydroxy-4-methylcoumarin.

  • Chlorination of the 4-Methyl Group:

    • Suspend the 6-bromo-7-hydroxy-4-methylcoumarin in carbon tetrachloride.

    • Add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture with stirring. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

    • Remove the solvent under reduced pressure to obtain the crude 6-bromo-7-hydroxy-4-(chloromethyl)coumarin.

    • Purify the product by column chromatography.

Trustworthiness Check: The success of the radical halogenation in step 2 is highly dependent on the purity of the reagents and the exclusion of radical scavengers. It is advisable to use freshly recrystallized NCS and BPO.

Protocol 3: Caging of a Carboxylic Acid (e.g., Glutamate)

This protocol illustrates the final step of attaching the photolabile group to a bioactive molecule.

Materials:

  • 6-Bromo-7-hydroxy-4-(chloromethyl)coumarin

  • N-Boc-L-Glutamic acid α-benzyl ester (or other suitably protected amino acid)

  • Cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Esterification:

    • Dissolve the protected glutamic acid and 6-bromo-7-hydroxy-4-(chloromethyl)coumarin in DMF.

    • Add cesium carbonate or DBU to the solution. This base facilitates the nucleophilic attack of the carboxylate on the chloromethyl group.[14]

    • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Deprotection:

    • Purify the crude product by column chromatography.

    • Remove the protecting groups (Boc and benzyl ester) under appropriate conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for benzyl ester) to yield the final caged glutamate.

Mechanism of Photouncaging

The release of the bioactive molecule from a 7-hydroxycoumarin cage is initiated by the absorption of a photon. This leads to a rapid heterolytic cleavage of the C-O bond, releasing the caged molecule.[15]

Diagram: Photouncaging Mechanism

G Caged_Compound Caged Compound (7-Hydroxycoumarin Derivative) Excited_State Excited State Caged_Compound->Excited_State hν (Light) Heterolytic_Cleavage Heterolytic C-O Bond Cleavage Excited_State->Heterolytic_Cleavage Released_Molecule Released Bioactive Molecule Heterolytic_Cleavage->Released_Molecule Coumarin_Byproduct Coumarin Byproduct Heterolytic_Cleavage->Coumarin_Byproduct

Caption: Simplified mechanism of photouncaging for 7-hydroxycoumarin derivatives.

Quantitative Data Summary
Caging GroupOne-Photon λmax (nm)Two-Photon Cross-Section (GM)Quantum Yield (Φ)Applications
7-Hydroxycoumarin-4-ylmethyl (HCM)~320-350[15]LowModerateGeneral caging
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~370[15]~1.0[4]HighTwo-photon uncaging of neurotransmitters, second messengers
6-Bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc)~365HighHighThiol caging, improved photostability

Note: GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹). Values can vary depending on the caged molecule and solvent.

Applications in Research and Development

The ability to precisely control the release of bioactive molecules has profound implications across various fields:

  • Neurobiology: Uncaging of neurotransmitters like glutamate with high spatial resolution allows for the mapping of neural circuits and the study of synaptic plasticity.[4][5][6]

  • Cell Biology: The controlled release of second messengers such as cAMP and IP₃ provides insights into intracellular signaling pathways.[1][3]

  • Drug Delivery: Light-activated drug release offers the potential for targeted therapies with reduced side effects.

  • Biomaterials: Photopatterning of hydrogels with caged thiols enables the creation of complex 3D cellular microenvironments.[8][16]

Conclusion

The synthesis of caged compounds using 7-hydroxycoumarin derivatives is a powerful technique that empowers researchers to investigate and manipulate biological systems with unprecedented precision. By understanding the underlying chemistry and following robust protocols, scientists can successfully create these sophisticated molecular tools for a wide range of applications. The continued development of novel coumarin-based caging groups promises to further expand the frontiers of photopharmacology and our understanding of complex biological processes.

References
  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PNAS, 96(4), 1193-1200. [Link]

  • Vázquez-Guardado, A., et al. (2016). 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Organic & Biomolecular Chemistry, 14(31), 7477-7485. [Link]

  • Zhang, Y., et al. (2020). Study on the Photochemical Reaction Process of 4-methyl-7- Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. IOP Conference Series: Earth and Environmental Science, 546, 042055. [Link]

  • ResearchGate. (n.d.). Mechanism diagram of photochemical reaction of 4-methyl-7-hydroxycoumarin.[Link]

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PubMed, 10026194. [Link]

  • Givens, R. S., et al. (2012). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 11(3), 458-478. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Corrie, J. E. T. (2004). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-30). Wiley-VCH. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1). [Link]

  • Vázquez-Guardado, A., et al. (2016). 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. National Institutes of Health. [Link]

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. PubMed Central. [Link]

  • PhotochemCAD. (n.d.). 7-Hydroxycoumarin. [Link]

  • Smith, L. E., et al. (2021). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 26(16), 4983. [Link]

  • Hagen, V., et al. (2005). [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups for Compounds with COOH, NH2, OH, and C=O Functions. Chemistry – A European Journal, 11(22), 6678-6691. [Link]

  • Venkatesh, Y., et al. (2018). One- and Two-Photon Uncaging: Carbazole Fused o-Hydroxycinnamate Platform for Dual Release of Alcohols (Same or Different) with Real-Time Monitoring. Organic Letters, 20(8), 2256-2260. [Link]

  • ResearchGate. (n.d.). Brominated 7-Hydroxycoumarin-4-Ylmethyls: Photolabile Protecting Groups with Biologically Useful Cross-Sections for Two Photon Photolysis. [Link]

  • Vibzz Lab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. [Link]

  • Rózsa, B., et al. (n.d.). Supplementary Information High efficiency two-photon uncaging by correction of spontaneous hydrolysis. [Link]

  • Shon, D. Y., et al. (2021). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters, 12(4), 589-595. [Link]

  • Jorgensen, W. L., et al. (2017). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 60(17), 7418-7427. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 7-Hydroxy-4-methylcoumarin Using Polyaniline/Montmorillonite K10 Composite as Catalyst. [Link]

  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. [Link]

  • ResearchGate. (n.d.). Scheme 3. Plausible pathway for the formation of 7-hydroxy-4-methylcoumarin over meglumine. [Link]

  • Slideshare. (n.d.). 7 hydroxy 4-methyl coumarin. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation. [Link]

  • Darla, M. M., et al. (2013). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. Medicinal Chemistry Research, 22(11), 5237-5246. [Link]

  • Newman, J. J., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. The Journal of Organic Chemistry, 87(19), 13025-13035. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Cyano-7-Hydroxycoumarin. [Link]

  • ResearchGate. (n.d.). Synthesis of 7‐hydroxycoumarine derivatives.[Link]

Sources

Application Notes and Protocols: Leveraging Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate as a Key Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Coumarin Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast landscape of heterocyclic scaffolds employed in this endeavor, the coumarin nucleus (a benzopyrone framework) stands out for its unique physicochemical properties and proven biological activities.[1][2] Coumarin derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[3]

The strategic functionalization of the coumarin ring system allows for the fine-tuning of a molecule's interaction with the ATP-binding pocket of specific kinases. This application note focuses on a particularly valuable precursor, methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate , and its application in the synthesis of potent kinase inhibitors. The presence of a chloro group at the 6-position and a hydroxy group at the 7-position offers key points for synthetic diversification, influencing both the pharmacokinetic profile and the target-binding affinity of the final compounds. The acetate moiety at the 4-position provides a versatile handle for further chemical modifications. This guide will provide detailed protocols for the synthesis of this precursor and its elaboration into a representative kinase inhibitor, alongside methods for its biological evaluation.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name methyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate[4]
CAS Number 72304-22-4[4][5]
Molecular Formula C12H9ClO5[4]
Molecular Weight 268.65 g/mol [4]
Appearance Pale yellow to yellow powder[6]

Synthesis of the Precursor: A Two-Step Approach

The synthesis of this compound is efficiently achieved in a two-step process, beginning with the formation of the coumarin core via a Pechmann condensation, followed by selective alkylation of the hydroxyl group.

Step 1: Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and reliable method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[7]

G 4-Chlororesorcinol 4-Chlororesorcinol Intermediate 6-chloro-7-hydroxy-4-methylcoumarin 4-Chlororesorcinol->Intermediate Pechmann Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Intermediate H2SO4 Conc. H2SO4 H2SO4->Intermediate

Caption: Pechmann condensation for the synthesis of the coumarin core.

Protocol 1: Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin

  • Materials: 4-Chlororesorcinol, ethyl acetoacetate, concentrated sulfuric acid, ethanol, deionized water.

  • Procedure:

    • To a stirred solution of 4-chlororesorcinol (1.0 eq) in a minimal amount of ethanol, slowly add concentrated sulfuric acid (2.5 eq) at 0 °C (ice bath).

    • To this acidic mixture, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture into ice-cold water with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.

    • The crude product is recrystallized from ethanol to yield pure 6-chloro-7-hydroxy-4-methylcoumarin.

  • Rationale: The strong acid protonates the carbonyl of the ketoester, activating it for electrophilic aromatic substitution on the electron-rich resorcinol ring. The subsequent intramolecular transesterification and dehydration yield the stable coumarin scaffold.

Step 2: Synthesis of this compound

The phenolic hydroxyl group at the 7-position is selectively alkylated using methyl bromoacetate in the presence of a weak base.

Protocol 2: Synthesis of this compound

  • Materials: 6-chloro-7-hydroxy-4-methylcoumarin, methyl bromoacetate, anhydrous potassium carbonate, dry acetone.

  • Procedure:

    • In a round-bottom flask, dissolve 6-chloro-7-hydroxy-4-methylcoumarin (1.0 eq) in dry acetone.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • To this suspension, add methyl bromoacetate (1.2 eq) dropwise.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter off the potassium carbonate and wash the residue with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[8]

  • Rationale: The weak base, potassium carbonate, deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile, displacing the bromide from methyl bromoacetate in an SN2 reaction.

Application in Kinase Inhibitor Synthesis: A Representative Example Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[9][10] Many coumarin-based compounds have been identified as potent VEGFR-2 inhibitors.[11][12] Here, we outline a synthetic route to a hypothetical, yet representative, VEGFR-2 inhibitor starting from our precursor.

G cluster_0 Precursor cluster_1 Intermediate Synthesis cluster_2 Final Inhibitor Precursor This compound Hydrazide Hydrazide Intermediate Precursor->Hydrazide Hydrazine Hydrate Inhibitor VEGFR-2 Inhibitor Hydrazide->Inhibitor Condensation Amine Aromatic Amine Amine->Inhibitor

Caption: Synthetic workflow from precursor to a VEGFR-2 inhibitor.

Protocol 3: Synthesis of a Representative Coumarin-Based VEGFR-2 Inhibitor

  • Step 3a: Synthesis of 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the hydrazide intermediate.

  • Step 3b: Condensation with a Substituted Aryl Aldehyde

    • In a suitable solvent such as ethanol, suspend the hydrazide intermediate (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 8-12 hours.

    • Upon cooling, the product precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the final pure kinase inhibitor.

  • Rationale: The hydrazide is a versatile intermediate that can be readily condensed with various aldehydes or ketones to introduce diverse aromatic or heterocyclic moieties. These appended groups are crucial for establishing specific interactions within the kinase active site, such as hydrogen bonding and hydrophobic interactions, thereby determining the inhibitor's potency and selectivity.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To ascertain the efficacy of the newly synthesized compounds as kinase inhibitors, a direct in vitro kinase assay is essential.

Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay

  • Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Rationale: This assay directly measures the ability of the synthesized compound to interfere with the catalytic activity of the target kinase. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway Context

The synthesized inhibitors are designed to interfere with specific signaling pathways implicated in disease. For VEGFR-2, the downstream signaling cascade is crucial for angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor Coumarin-based Inhibitor Inhibitor->VEGFR2 Inhibits

Sources

live-cell imaging protocol with coumarin-based fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Illuminating Cellular Dynamics: A Guide to Live-Cell Imaging with Coumarin-Based Fluorescent Probes

Abstract

Coumarin-based fluorescent probes are powerful tools for interrogating the complex and dynamic processes within living cells. Their advantageous photophysical properties—including high fluorescence quantum yields, excellent photostability, and sensitivity to the microenvironment—make them ideal for a multitude of live-cell imaging applications.[1][] Due to their relatively small molecular size, many coumarin derivatives exhibit good cell permeability, enabling real-time monitoring of specific analytes, organelles, and biochemical events with minimal perturbation.[][3] This guide provides a comprehensive overview of the principles behind coumarin probes, detailed protocols for their application in live-cell imaging, and expert guidance on optimization and troubleshooting to empower researchers in generating high-fidelity, reproducible data.

Part 1: The Power of the Coumarin Scaffold in Cellular Imaging

The versatility of the coumarin scaffold, a benzopyran-2-one ring system, allows for extensive chemical modification.[][4] By strategically adding functional groups at various positions (most commonly C3 and C7), the core structure can be transformed into a vast library of probes with tailored specificities and fluorescence mechanisms.[4][5]

Key Advantages of Coumarin Probes:

  • Favorable Photophysics: Many coumarin derivatives exhibit strong absorption, high quantum yields, and large Stokes shifts, which minimizes spectral overlap and enhances signal detection.[1][6] They typically absorb light in the 350-450 nm range and emit in the blue-to-green region of the spectrum.[]

  • Environmental Sensitivity: The fluorescence of certain coumarin probes is highly sensitive to changes in local polarity, viscosity, or pH.[1][6] This property can be harnessed to report on the state of cellular microenvironments, such as lipid droplets or membranes.[6][7]

  • Tunable Design for Specificity: The coumarin core can be functionalized to create "turn-on" or ratiometric sensors for a wide range of biological targets.[][8] The fluorescence is often modulated by well-understood mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[4][8]

  • Cell Permeability: Their small size and lipophilicity facilitate passage across the cell membrane, which is essential for labeling intracellular targets in living specimens.[][3]

Common Applications: The structural adaptability of coumarin probes has led to their use in detecting a diverse array of cellular components and events.[1]

  • Ions: Sensing biologically crucial metal ions like Zn²⁺, Fe³⁺, and Cu²⁺.[1][9]

  • Reactive Species: Monitoring reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydroxyl radicals (·OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl) to study oxidative stress.[8][10][11][12]

  • Thiols: Detecting important biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[13][14]

  • Metabolites: Tracking metabolic cofactors like NAD(P)H to investigate cellular metabolism.[15][16]

  • Organelles: Specifically accumulating in and visualizing subcellular structures like the endoplasmic reticulum (ER) and lipid droplets.[1][17]

Table 1: Properties of Representative Coumarin-Based Probes

Probe Target Example Probe Type Excitation (nm) Emission (nm) Key Feature Reference
NAD(P)H Coumarin-cyanine hybrid ~488 550 - 650 "Turn-on" fluorescence upon hydride transfer from NAD(P)H. [15]
Hydroxyl Radical (·OH) Coumarin with ·OH-reactive moiety ~410 ~450 Oxidative cleavage restores fluorescence. [10]
Biological Thiols Michael acceptor-coumarin ~405 450 - 500 Thiol addition triggers cleavage and fluorescence turn-on. [13][18]
Endoplasmic Reticulum Sulfonamide-coumarin ~400 435 - 525 Hydrophobicity drives partitioning into the ER membrane. [17]

| Environmental Polarity | Donor-Acceptor Coumarin | ~420 | 480 - 570 | Solvatochromic shift; highly fluorescent in non-polar media. |[6] |

Part 2: Pre-Experimental Design & Reagent Preparation

Success in live-cell imaging begins long before placing the sample on the microscope. Careful planning and optimization are critical for achieving a strong, specific signal while maintaining cell health.

Probe Selection and Handling
  • Rationale: The choice of probe is dictated entirely by the biological question. Consider the target analyte, its subcellular location, and potential spectral overlap with other fluorophores in multiplexing experiments.

  • Stock Solution Preparation: Most coumarin probes are hydrophobic and supplied as a lyophilized powder.

    • Solvent Choice: Dissolve the probe in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or ethanol. DMSO is a common choice but can be toxic to cells at concentrations >0.5%.[19]

    • Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM). This minimizes the volume of organic solvent added to your cells.

    • Storage: Aliquot the stock solution into small, single-use volumes and store desiccated at -20°C or -80°C, protected from light, to prevent degradation from freeze-thaw cycles and photobleaching.

Cell Culture and Plating
  • Rationale: Healthy, unstressed cells are paramount for obtaining biologically relevant data. Over-confluent or unhealthy cells can exhibit altered metabolism and membrane integrity, leading to inconsistent probe loading and aberrant fluorescent signals.

  • Protocol:

    • Vessel Selection: Plate cells in an appropriate vessel for high-resolution microscopy, such as glass-bottom dishes or chambered coverslips.

    • Cell Density: Seed cells to reach 50-70% confluency at the time of imaging.[18] This density ensures that individual cells can be clearly resolved without being affected by contact inhibition or nutrient depletion.

    • Adherence: Allow cells to adhere and recover for at least 24 hours after seeding before performing any staining protocol.

Part 3: Detailed Protocol for Live-Cell Staining & Imaging

This protocol provides a generalized workflow. The single most important aspect of any live-cell imaging experiment is optimization. Optimal probe concentration, incubation time, and imaging parameters must be empirically determined for each probe and cell type.[18]

Staining Protocol
  • Prepare Working Solution: Immediately before use, dilute the concentrated probe stock solution to the desired final working concentration (typically 200 nM to 10 µM) in pre-warmed (37°C) imaging medium.[18][20]

    • Expert Insight: The choice of medium is critical. Serum can sometimes bind to probes, increasing background or reducing availability.[19] For initial optimization, consider using a serum-free medium or a balanced salt solution (e.g., HBSS) buffered with HEPES to maintain physiological pH outside of a CO₂ incubator.

  • Cell Washing: Aspirate the culture medium from the adherent cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or the chosen imaging medium to remove residual serum and metabolites.[18]

  • Probe Loading: Add the probe-containing working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells at 37°C in a humidified incubator for the desired duration (typically 15-60 minutes).[18]

    • Causality: Incubation time is a balance. It must be long enough for the probe to enter the cells and engage its target, but short enough to avoid cytotoxicity from the probe or solvent and to capture the desired biological timepoint.[20]

  • Washing: Aspirate the probe-containing medium. Wash the cells two to three times with pre-warmed imaging medium or PBS to remove excess, unbound probe.[18] This step is crucial for minimizing background fluorescence and improving the signal-to-noise ratio.[21]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed immediately to the microscope for image acquisition.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps in a typical live-cell imaging experiment using a coumarin-based probe.

LiveCell_Workflow cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Analysis plate_cells Seed Cells in Imaging Dish (50-70% Confluency) prepare_working Prepare Working Solution (e.g., 1-10 µM in Medium) prepare_stock Prepare Probe Stock Solution (e.g., 1-10 mM in DMSO) prepare_stock->prepare_working wash_pre Wash Cells (1x with PBS) prepare_working->wash_pre incubate Incubate with Probe (15-60 min at 37°C) wash_pre->incubate wash_post Wash Cells (2-3x with Medium) incubate->wash_post add_media Add Fresh Imaging Medium wash_post->add_media acquire Image Acquisition (Minimize Phototoxicity) add_media->acquire analyze Data Analysis acquire->analyze

Caption: Generalized workflow for live-cell imaging with coumarin probes.

Part 4: Image Acquisition & Data Integrity

Microscopy and Filter Sets
  • Rationale: Proper microscope configuration is essential to excite the probe efficiently and collect its emitted fluorescence while excluding bleed-through from other light sources.

  • Configuration: Use a fluorescence microscope (widefield or confocal) equipped with a filter set appropriate for the specific coumarin derivative. For many blue-emitting coumarins, a standard DAPI filter set can be a good starting point.[20]

Table 2: Example Filter Configurations for Coumarin Probes

Fluorophore Type Excitation Filter (nm) Dichroic Mirror (nm) Emission Filter (nm)
Blue-Emitting Coumarin 350/50 400 460/50
(e.g., for ER tracking[17])
Blue/Green-Emitting Coumarin 405/20 425 475/50
(e.g., for some thiol probes[18])
Green-Emitting Coumarin 430/25 455 500/50

| (e.g., Coumarin 343[20]) | | | |

Mitigating Phototoxicity and Photobleaching
  • The Challenge: The light used to excite fluorescent probes is damaging to cells (phototoxicity) and irreversibly destroys the fluorophore (photobleaching).[22][23] This is a primary concern in any live-cell experiment.[20]

  • Best Practices: The core principle is to minimize light exposure .

    • Use Lowest Excitation Power: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[1]

    • Minimize Exposure Time: Use the shortest possible camera exposure time.[1]

    • Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS cameras, GaAsP detectors) that require less excitation light.

    • Limit Time-Lapse Frequency: For time-course experiments, acquire images at the longest interval that still captures the dynamics of the process under investigation.

    • Use Antioxidants: Consider supplementing the imaging medium with antioxidants like Trolox to help quench reactive oxygen species generated during imaging.[22]

Essential Controls
  • Rationale: Controls are non-negotiable for validating your results. They ensure that the observed signal is specific to the target and not an artifact.

  • Recommended Controls:

    • Unstained Cells: Image untreated cells using the same acquisition settings to determine the level of cellular autofluorescence.[20]

    • Vehicle Control: Treat cells with the same concentration of solvent (e.g., DMSO) used for the probe to ensure it has no effect on cell health or fluorescence.

    • Positive/Negative Controls (for "Turn-On" Probes): If possible, modulate the target analyte to validate the probe's response. For example, when using a thiol-reactive probe, pre-treating cells with a thiol-blocking agent like N-ethylmaleimide (NEM) should significantly reduce the fluorescent signal.[18]

Part 5: Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Coumarin-Based Live-Cell Imaging

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal 1. Incorrect Filter Set: Excitation/emission wavelengths are not optimal for the probe.[20]2. Low Probe Concentration: Insufficient probe to generate a detectable signal.[20]3. Poor Cell Permeability: The probe is not efficiently entering the cells.[19]4. Photobleaching: The signal has been destroyed by excessive light exposure.[20] 1. Verify the spectral properties of your probe and ensure you are using the correct microscope filters.2. Perform a concentration titration to find the optimal concentration, balancing signal with toxicity.3. Increase incubation time or temperature (to 37°C) to enhance uptake.[19]4. Reduce excitation intensity and exposure time. Use an antifade reagent if fixing cells.[21]
High Background 1. High Probe Concentration: Excess unbound probe remains after washing.[21]2. Insufficient Washing: Unbound probe was not adequately removed.3. Autofluorescence: Cells or medium components are naturally fluorescent.[20]4. Probe Aggregation: Aggregates can bind non-specifically.[19] 1. Reduce the working concentration of the probe.2. Increase the number and/or duration of wash steps post-incubation.3. Image an unstained control. Use background subtraction during analysis or switch to a phenol red-free medium.4. Lower the probe concentration. Ensure the probe is fully dissolved in DMSO before diluting in aqueous medium.[19]

| High Cytotoxicity | 1. High Probe Concentration: The probe itself is toxic at the concentration used.[20]2. Prolonged Incubation: Extended exposure is damaging the cells.3. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration range.[20]2. Reduce the incubation time to the minimum required for sufficient signal.3. Ensure the final solvent concentration in the medium is low (typically <0.5%). |

Part 6: Conclusion

Coumarin-based fluorescent probes represent a versatile and powerful class of reagents for live-cell imaging. By understanding their chemical principles, carefully optimizing staining protocols, and implementing best practices for image acquisition, researchers can effectively harness these tools to visualize cellular structures and quantify dynamic biological processes. The key to success lies in a methodical approach that prioritizes cell health and validates the specificity of the fluorescent signal, ultimately leading to insightful and reproducible scientific discoveries.

References

  • PMC (PubMed Central). (n.d.). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and application of coumarin fluorescence probes. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and activity of a coumarin-based fluorescent probe for hydroxyl radical detection. Retrieved from [Link]

  • Journal of the American Chemical Society. (2010). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. Retrieved from [Link]

  • PMC (PubMed Central). (2020). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. Retrieved from [Link]

  • RSC Publishing. (2020). Coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols. Retrieved from [Link]

  • PMC. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Retrieved from [Link]

  • PubMed. (2018). Coumarin-Based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). A new water-soluble coumarin-based fluorescent probe for the detection of Fe3+ and its application in living cells and zebrafish. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarity-Sensitive Coumarins Tailored to Live Cell Imaging | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

  • PubMed. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. Retrieved from [Link]

  • PubMed. (2023). Coumarin-Based Noncytotoxicity Fluorescent Dye for Tracking Actin Protein in In-Vivo Imaging. Retrieved from [Link]

  • PubMed. (2023). Design of a Coumarin-Based Fluorescent Probe for Efficient In Vivo Imaging of Amyloid-β Plaques. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A coumarin-based “off–on” fluorescent probe for highly selective detection of hydrogen sulfide and imaging in living cells. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Design strategies for organelle-selective fluorescent probes: where to start?. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a highly functionalized coumarin derivative, as a pivotal building block in synthetic organic chemistry and drug discovery. We detail its synthesis, physicochemical properties, and diverse reactivity, focusing on strategic modifications at its key reactive sites: the phenolic hydroxyl group, the C4-acetate moiety, and the aromatic core. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a framework for leveraging this scaffold to construct novel heterocyclic systems and potential therapeutic agents. The protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring reproducibility and successful implementation.

Introduction: The Coumarin Scaffold in Modern Synthesis

Coumarins (2H-chromen-2-ones) represent a privileged class of benzopyrone heterocycles ubiquitous in nature and central to medicinal chemistry. Their rigid, planar structure and diverse biological activities—including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties—make them attractive scaffolds for drug design.[1][2][3] The introduction of specific functional groups onto the coumarin core allows for fine-tuning of its pharmacological profile and provides handles for further synthetic elaboration.

This compound is a particularly valuable synthetic intermediate. Its structure incorporates several distinct reactive centers:

  • A nucleophilic 7-hydroxy group , ideal for O-alkylation and O-acylation.

  • An ester moiety at C4 , which can be readily converted into amides, hydrazides, and carboxylic acids.

  • An electron-rich aromatic ring , activated by the hydroxyl group for electrophilic substitution.

  • A chloro-substituent at C6 , which modulates the electronic properties and provides a potential site for cross-coupling reactions.

This guide will systematically detail the synthetic utility of this building block, providing robust protocols for its modification into a variety of complex derivatives.

Physicochemical Properties and Synthesis of the Building Block

Before its application, a reliable synthesis and thorough characterization of the title compound are paramount. The synthesis is typically achieved via a Pechmann condensation followed by esterification.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₉ClO₅
Molecular Weight 268.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, moderately in Acetone, Ethyl Acetate
Key Reactive Sites Phenolic -OH, Ester, Aromatic Ring
Protocol 1: Synthesis of this compound

This two-step procedure first involves the synthesis of the parent carboxylic acid via Pechmann condensation, followed by a classic Fischer esterification.

Step A: Synthesis of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid This reaction builds the coumarin core by condensing 4-chlororesorcinol with acetonedicarboxylic acid. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.

  • Reagents: 4-Chlororesorcinol (1.0 eq), Acetonedicarboxylic acid (1.1 eq), Concentrated Sulfuric Acid (98%).

  • Procedure:

    • Pre-cool concentrated H₂SO₄ (approx. 5 mL per gram of resorcinol) to 0 °C in an ice bath.

    • To the chilled acid, slowly and alternately add 4-chlororesorcinol and acetonedicarboxylic acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. The solution will become viscous and darken.

    • Carefully pour the reaction mixture onto crushed ice (approx. 50 g per 5 mL of acid).

    • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude product from an ethanol/water mixture to yield the pure carboxylic acid.

Step B: Fischer Esterification The carboxylic acid is converted to its methyl ester using methanol under acidic catalysis.

  • Reagents: (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (1.0 eq), Methanol, Concentrated Sulfuric Acid (catalytic amount).

  • Procedure:

    • Suspend the carboxylic acid from Step A in an excess of methanol (approx. 20 mL per gram of acid).

    • Add a few drops (3-5) of concentrated H₂SO₄ to the suspension.

    • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into cold water. A solid precipitate will form.

    • Collect the solid by vacuum filtration, wash with water, and then a saturated sodium bicarbonate solution to remove any unreacted acid. Wash again with water.

    • Dry the solid under vacuum. Recrystallization from methanol or ethyl acetate/hexane provides the final product in high purity. Yields for this step are typically >90%.[4]

Application I: Derivatization of the 7-Hydroxy Group

The phenolic hydroxyl group is a prime target for introducing diversity, altering solubility, and modulating biological activity.

Diagram 1: Key Reactive Sites

Reactive_Sites cluster_0 This compound cluster_1 mol mol site1 7-Hydroxy Group (O-Alkylation, O-Acylation) p1 site1->p1 site2 C4-Acetate Moiety (Amidation, Hydrolysis) p2 site2->p2 site3 Aromatic Ring (Electrophilic Substitution) p3 site3->p3

Caption: Key reactive sites on the building block scaffold.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

This protocol generates ether derivatives, a common strategy to increase lipophilicity and modify ligand-receptor interactions. The choice of a mild base like potassium carbonate is crucial to prevent the hydrolysis of the ester group.

  • Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the acidic phenol (pKa ≈ 7-8) but not water or alcohols, minimizing side reactions. DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions.

  • Reagents: this compound (1.0 eq), Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq), Anhydrous K₂CO₃ (2.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the coumarin starting material in anhydrous DMF.

    • Add anhydrous K₂CO₃ to the solution.

    • Add the alkyl halide dropwise at room temperature.

    • Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.

Table 2: Representative O-Alkylation Reactions
Alkylating AgentProduct NameTypical Yield
Benzyl Bromidemethyl (7-(benzyloxy)-6-chloro-2-oxo-2H-chromen-4-yl)acetate85-95%
Ethyl Bromoacetatemethyl (6-chloro-7-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-4-yl)acetate80-90%
Propargyl Bromidemethyl (6-chloro-2-oxo-7-(prop-2-yn-1-yloxy)-2H-chromen-4-yl)acetate80-92%

Application II: Modification of the C4-Acetate Moiety

The ester at the C4 position is a gateway to a vast array of derivatives, most notably the corresponding hydrazide, which is a key precursor for synthesizing various five-membered heterocycles.

Protocol 3: Synthesis of (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide

Hydrazinolysis of the methyl ester provides the acetohydrazide in high yield. This intermediate is a versatile building block for constructing molecules with potential antimicrobial and anticancer activities.[5]

  • Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the stable hydrazide.

  • Reagents: this compound (1.0 eq), Hydrazine hydrate (100%, 5.0 eq), Methanol.

  • Procedure:

    • Dissolve the starting methyl ester in methanol.

    • Add hydrazine hydrate to the solution at room temperature.[5]

    • Stir the mixture at room temperature for 8-12 hours. A precipitate often forms as the reaction progresses.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold methanol to remove excess hydrazine.

    • Dry the product under vacuum. The resulting hydrazide is typically of high purity and can be used without further purification. Expected yield: >90%.

Diagram 2: Workflow for Heterocycle Synthesis from Hydrazide

Heterocycle_Synthesis cluster_products Heterocyclic Derivatives start Methyl Ester Building Block reagent1 Hydrazine Hydrate start->reagent1 hydrazide (...)-acetohydrazide (Protocol 3) reagent2 Aromatic Aldehydes hydrazide->reagent2 reagent3 CS₂ / KOH hydrazide->reagent3 reagent4 Isothiocyanates hydrazide->reagent4 oxadiazole 1,3,4-Oxadiazoles thiosemicarbazide Thiosemicarbazide schiff_base Schiff Bases reagent1->hydrazide Hydrazinolysis reagent2->schiff_base Condensation reagent3->oxadiazole Cyclization reagent4->thiosemicarbazide Addition

Caption: Synthetic pathways from the C4-acetohydrazide intermediate.

Protocol 4: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol demonstrates the conversion of the hydrazide into a 1,3,4-oxadiazole-2-thiol, which can be further alkylated.

  • Rationale: The hydrazide reacts with carbon disulfide in a basic medium to form a dithiocarbazate salt. Upon acidic workup and heating, this intermediate undergoes intramolecular cyclization and dehydration to yield the stable 1,3,4-oxadiazole ring.

  • Reagents: (...)-acetohydrazide (1.0 eq), Carbon disulfide (CS₂) (1.5 eq), Potassium hydroxide (KOH) (1.5 eq), Ethanol, Water, Concentrated HCl.

  • Procedure:

    • Dissolve the hydrazide in ethanol and add a solution of KOH in water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add CS₂ dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 16 hours.

    • Dilute the mixture with water and acidify with concentrated HCl to pH 2-3.

    • The precipitated solid (the oxadiazole-2-thiol) is collected by filtration, washed with water, and dried.

Summary and Outlook

This compound is a robust and versatile synthetic platform. The distinct reactivity of its functional groups allows for selective and high-yielding transformations, making it an invaluable tool for generating libraries of complex coumarin derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore new chemical space in the pursuit of novel therapeutics and functional materials. The strategic derivatization of this building block, particularly through the acetohydrazide intermediate, opens avenues to a rich diversity of heterocyclic systems with significant potential in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders.[6][7]

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  • ResearchGate. (n.d.). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. ResearchGate. Retrieved from [Link]

  • CONICET. (2019, December 18). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO. CONICET. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, May 11). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this important coumarin derivative. Here, we address common challenges, provide detailed troubleshooting protocols, and offer optimized reaction conditions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and reliable method for synthesizing the core structure of this molecule is the Pechmann condensation .[1][2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the target molecule, there are two primary approaches:

  • Two-Step Synthesis: This involves an initial Pechmann condensation of 4-chlororesorcinol with citric acid to form 6-chloro-7-hydroxycoumarin-4-acetic acid. This is followed by an acid-catalyzed esterification with methanol to yield the final methyl ester product.[3][4]

  • One-Pot Synthesis: A more direct route involves the Pechmann condensation of 4-chlororesorcinol with dimethyl 1,3-acetonedicarboxylate. This method, if optimized, can provide the target molecule in a single step.

Q2: I am experiencing a low yield in my Pechmann condensation. What are the likely causes?

A2: Low yields in Pechmann condensations are a common issue and can stem from several factors:

  • Purity of Starting Materials: Impurities in the 4-chlororesorcinol or the β-ketoester can significantly hinder the reaction. It is crucial to use high-purity reagents.

  • Catalyst Activity: The strength and concentration of the acid catalyst are critical. Common catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), and various Lewis acids.[1][2] The catalyst may be old, hydrated, or used in a suboptimal amount.

  • Reaction Temperature and Time: Pechmann condensations are sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. Reaction times also need to be optimized to ensure the reaction proceeds to completion.

  • Side Reactions: The formation of unwanted side products, such as chromones, can compete with the desired coumarin synthesis, thereby reducing the yield.[5]

Q3: How does the chloro-substituent on the resorcinol affect the Pechmann reaction?

A3: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making it less nucleophilic. This can slow down the rate of the electrophilic aromatic substitution step in the Pechmann condensation, potentially requiring harsher reaction conditions (e.g., stronger acid, higher temperature, or longer reaction time) compared to reactions with unsubstituted resorcinol.[6]

Q4: What is the best way to purify the final product?

A4: Purification of coumarin derivatives is typically achieved through recrystallization or column chromatography. For chlorinated coumarins, which may have different solubility profiles, a combination of techniques might be necessary. An initial purification can be done by dissolving the crude product in a dilute alkaline solution and then re-precipitating the coumarin by acidification.[7] This can be followed by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Impure Starting Materials Analyze the purity of 4-chlororesorcinol and the β-ketoester (or citric acid) by melting point, NMR, or TLC.Recrystallize or purify the starting materials before use.
Inactive or Inappropriate Catalyst Use a fresh batch of concentrated sulfuric acid or another strong acid catalyst. Ensure all glassware is dry.Screen different acid catalysts (e.g., H₂SO₄, PPA, Amberlyst-15) to find the optimal one for your specific reaction.[8]
Suboptimal Reaction Temperature Monitor the internal reaction temperature closely.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. For the Pechmann condensation of resorcinol with ethyl acetoacetate, temperatures around 90-110 °C are often effective.[9][10]
Insufficient Reaction Time Take aliquots from the reaction mixture at regular intervals and analyze by TLC to check for the presence of starting materials.Extend the reaction time until TLC analysis shows the disappearance of the limiting starting material.
Poor Mixing Ensure efficient stirring throughout the reaction, especially if the reaction mixture becomes viscous.Use a mechanical stirrer for larger-scale reactions or if the mixture is thick.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity check_catalyst Evaluate Catalyst Activity/Choice check_purity->check_catalyst Reagents Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impurities Found check_conditions Review Reaction Conditions (Temp/Time) check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst Suspect Catalyst optimize_conditions Systematically Vary Temp & Time check_conditions->optimize_conditions Conditions Suboptimal end Improved Yield check_conditions->end Conditions Optimal, Re-evaluate Other Factors purify_reagents->end optimize_catalyst->end optimize_conditions->end reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Chlororesorcinol + Dimethyl Acetonedicarboxylate B Pechmann Condensation (H₂SO₄) A->B C Methyl (6-chloro-7-hydroxy- 2-oxo-2H-chromen-4-yl)acetate (Desired Product) B->C D Isomeric Coumarin Product B->D Regioselectivity Issue E Chromone Formation (Simonis Reaction) B->E Alternative Cyclization F Polymerization/Tar B->F High Temperature/ Strong Acid

Sources

Technical Support Center: Purification of Chlorinated Coumarin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated coumarin compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these unique molecules. The inherent properties of chlorinated coumarins, stemming from the interplay between the coumarin scaffold and the halogen substituent, present distinct challenges in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Understanding the Core Challenges

The purification of chlorinated coumarins is often complicated by factors directly related to their structure. The introduction of a chlorine atom onto the coumarin ring can significantly alter the compound's polarity, solubility, and stability. Understanding these fundamental challenges is the first step toward developing a robust purification strategy.

  • Polarity Modulation: The electronegative chlorine atom can withdraw electron density, influencing the overall polarity of the molecule. This can lead to closely eluting isomers or impurities with similar polarities, making chromatographic separation difficult.

  • Solubility Issues: Chlorinated organic compounds can exhibit variable solubility in common organic solvents, which can complicate both extraction and chromatographic steps.

  • Potential for Instability: While many coumarins are stable, the presence of a halogen can sometimes create reactive sites, leading to degradation under certain pH or temperature conditions.[1]

  • Co-eluting Impurities: The synthesis of chlorinated coumarins can result in a variety of byproducts, including regioisomers (different chlorine positions) and incompletely chlorinated starting materials, which often have very similar chromatographic behavior to the desired product.[2]

Logical Flow for Purification Strategy

The following diagram outlines a logical workflow for approaching the purification of a novel chlorinated coumarin.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification & Analysis Crude Product Crude Reaction Mixture TLC_Analysis TLC Analysis (Multiple Solvent Systems) Crude Product->TLC_Analysis Column_Chromatography Flash Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Good Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline Solid Liquid_Liquid_Extraction Acid-Base Extraction (for acidic/basic coumarins) TLC_Analysis->Liquid_Liquid_Extraction Ionizable Group Present Purity_Check Purity Assessment (HPLC, LC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Liquid_Liquid_Extraction->Column_Chromatography HPLC Preparative HPLC HPLC->Purity_Check Final Product Purity_Check->HPLC <95% Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section provides a question-and-answer formatted troubleshooting guide for specific issues you may encounter.

Column Chromatography Problems

Q1: My chlorinated coumarin is streaking or tailing on the silica gel column. What's causing this and how can I fix it?

A1:

  • Causality: Tailing is often caused by strong interactions between the compound and the stationary phase (silica gel), or by issues with the sample's solubility in the mobile phase. The slightly acidic nature of silica gel can sometimes interact with basic functionalities on the coumarin or impurities.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Increase Polarity Gradually: A mobile phase that is too weak may not be sufficient to move the compound effectively, leading to tailing. A gradual increase in the polar solvent component of your eluent can improve this.

      • Add a Modifier: Adding a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to your mobile phase can significantly improve peak shape. Acetic acid can help by protonating basic impurities, reducing their interaction with the silica. Conversely, triethylamine can deprotonate acidic sites on the silica, reducing tailing for basic compounds.

    • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider switching to a different stationary phase.[3]

      • Alumina (Neutral or Basic): For compounds that are sensitive to acidic conditions or are basic in nature, neutral or basic alumina can be a good alternative to silica gel.[3]

      • Reversed-Phase Silica (C18): If your chlorinated coumarin is relatively non-polar, reversed-phase chromatography might provide better separation.

    • Sample Loading: Overloading the column is a common cause of poor separation and tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is 1-10% of the stationary phase weight, depending on the difficulty of the separation.

Q2: I'm seeing multiple spots on my TLC, but they all have very similar Rf values. How can I improve the separation?

A2:

  • Causality: Closely eluting spots often indicate the presence of isomers (e.g., 6-chloro vs. 7-chloro coumarins) or structurally similar impurities.[4][5] The subtle differences in their polarity require a highly optimized chromatographic system to resolve.

  • Troubleshooting Steps:

    • Solvent System Optimization:

      • Test a Range of Solvents: Experiment with different solvent systems of varying polarity and selectivity. A table of common solvent systems for coumarin purification is provided below.

      • Utilize a Hexane/Ethyl Acetate Gradient: This is a good starting point for many coumarin separations. A shallow gradient can often resolve closely eluting compounds.

      • Consider Dichloromethane/Methanol: This system offers different selectivity and can sometimes separate compounds that co-elute in hexane/ethyl acetate.[4][5]

    • Two-Dimensional TLC (2D-TLC): Develop the TLC plate in one solvent system, then rotate it 90 degrees and develop it in a second, different solvent system. This can help to resolve spots that are inseparable in a single dimension.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is often the most effective solution. The higher efficiency of HPLC columns can resolve compounds with very small differences in retention times.

Stationary PhaseCommon Mobile Phase SystemsNotes
Silica GelHexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Ethyl AcetateGood for a wide range of coumarin polarities.
AluminaHexane/Dichloromethane, Diethyl Ether/HexaneUseful for compounds sensitive to acidic silica.
Reversed-Phase (C18)Acetonitrile/Water, Methanol/WaterIdeal for less polar chlorinated coumarins.

Table 1: Common Chromatographic Systems for Coumarin Purification.

Recrystallization and Precipitation Issues

Q3: My chlorinated coumarin won't crystallize, or it oils out during recrystallization. What should I do?

A3:

  • Causality: The inability to crystallize can be due to the presence of impurities that inhibit lattice formation, or the selection of an inappropriate solvent system. "Oiling out" occurs when the compound is too soluble in the hot solvent and comes out of solution as a liquid upon cooling.

  • Troubleshooting Steps:

    • Solvent Selection is Key:

      • Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Solvent Pair System: If a single solvent is not effective, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly. Common pairs include ethanol/water and dichloromethane/hexane.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Pre-Purification: If the compound still fails to crystallize, it is likely too impure. Perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove some of the impurities before attempting recrystallization again.

Q4: I'm using an acid-base extraction to purify my coumarin, but I'm getting low recovery. Why?

A4:

  • Causality: Low recovery during acid-base extraction can be due to incomplete protonation or deprotonation, hydrolysis of the coumarin lactone ring under harsh pH conditions, or the compound being partially soluble in both the aqueous and organic layers.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the pH of the aqueous solution is sufficiently high or low to fully deprotonate or protonate the acidic or basic functionality on your coumarin. Use a pH meter to verify.

    • Gentle Conditions: Coumarin lactones can be susceptible to hydrolysis under strongly basic conditions, especially with heating.[3] Use milder bases like sodium bicarbonate where possible, and perform extractions at room temperature.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound.

    • Back Extraction: After isolating your compound in the aqueous layer, consider a "back extraction" with a fresh portion of an immiscible organic solvent to remove any neutral impurities that may have been carried over.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying chlorinated coumarins?

A1: Flash column chromatography on silica gel is the most common and versatile initial purification technique for chlorinated coumarins.[3] It allows for the separation of compounds based on polarity and can handle a wide range of sample sizes. For more challenging separations or to achieve very high purity, preparative HPLC is often necessary.

Q2: How can I confirm the purity of my final chlorinated coumarin product?

A2: A combination of analytical techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An HPLC chromatogram showing a single, sharp peak is a good indication of high purity.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, confirming both the purity and the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of your compound and reveal the presence of any impurities with distinct signals.

Purity Analysis Workflow

Purity_Analysis Purified_Compound Purified Chlorinated Coumarin HPLC_Analysis HPLC Analysis Purified_Compound->HPLC_Analysis LCMS_Analysis LC-MS Analysis Purified_Compound->LCMS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C) Purified_Compound->NMR_Analysis Final_Purity Final Purity Confirmation HPLC_Analysis->Final_Purity LCMS_Analysis->Final_Purity NMR_Analysis->Final_Purity

Caption: Recommended workflow for final purity analysis.

Q3: Are there any specific safety precautions I should take when working with chlorinated coumarins?

A3: Yes. As with all halogenated organic compounds, it is important to handle chlorinated coumarins with appropriate safety measures.[7][8]

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors.

  • Waste Disposal: Dispose of all chlorinated waste in designated halogenated waste containers. Halogenated compounds can be harmful to the environment and require special disposal procedures.[7]

References

  • ResearchGate. (2022). What are the techniques that can be use to purify coumarins?[Link]

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution.[Link]

  • ACS Publications. (2013). Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis.[Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.[Link]

  • LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.[Link]

  • PubMed. (2024). Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B.[Link]

  • NIH. (2013). Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis.[Link]

  • PubMed. (2024). Nontargeted Analysis of Coumarins in Source Water and Their Formation of Chlorinated Coumarins as DBPs in Drinking Water.[Link]

  • ResearchGate. (2014). 25 Coumarins – Analytical and Preparative Techniques.[Link]

  • MDPI. (2022). Coumarins in Spirit Beverages: Sources, Quantification, and Their Involvement in Quality, Authenticity and Food Safety.[Link]

  • PubMed. (2005). Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography.[Link]

  • ResearchGate. (2014). Nontargeted Analysis of Coumarins in Source Water and Their Formation of Chlorinated Coumarins as DBPs in Drinking Water | Request PDF.[Link]

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Technical Support Center: Identifying Side Products in the Synthesis of Substituted Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted coumarins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of unwanted side products during coumarin synthesis. By understanding the underlying reaction mechanisms and employing appropriate analytical techniques, you can optimize your synthetic routes and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for coumarins, and what are their characteristic side products?

A1: The three most prevalent methods for synthesizing the coumarin scaffold are the Pechmann, Perkin, and Knoevenagel reactions. Each has its own set of potential side reactions.

  • Pechmann Condensation: This acid-catalyzed reaction between a phenol and a β-ketoester is a widely used method for preparing 4-substituted coumarins.[1][2] A common issue is the formation of isomeric chromone by-products.[3] The reaction conditions, particularly the choice of acid catalyst, can influence the product distribution.[3][4]

  • Perkin Reaction: This base-catalyzed condensation of an o-hydroxybenzaldehyde with an acid anhydride can yield α,β-unsaturated aromatic acids that cyclize to form coumarins.[5][6][7] However, this method can be associated with the formation of isomeric products and by-products from self-condensation of the anhydride.[8][9]

  • Knoevenagel Condensation: This base-catalyzed reaction involves an o-hydroxybenzaldehyde and a compound with an active methylene group.[1][10] While versatile, it can lead to side reactions and the formation of by-products, impacting yield and purity.[9][11]

Q2: I'm observing an unexpected spot on my TLC plate that has a similar Rf to my desired coumarin. What could it be?

A2: A common culprit in such cases, especially in Pechmann condensations, is the formation of a chromone isomer. Phenols can react with β-ketoesters to yield either a coumarin or a chromone, and sometimes a mixture of both.[3] The formation of the chromone is favored under certain conditions, for instance, when using phosphorus pentoxide as the catalyst instead of sulfuric acid in what is known as the Simonis condensation.[3] The presence of alkyl groups on the α-position of the β-ketoester can also favor chromone formation.[3]

Q3: My reaction mixture is a complex mess with multiple spots on the TLC. What are the likely causes?

A3: A complex reaction mixture often points to several competing side reactions or degradation of starting materials or products. Potential causes include:

  • Inappropriate Catalyst or Reaction Conditions: The choice and concentration of the acid or base catalyst are critical.[1] Harsh conditions, such as high temperatures, can lead to thermal degradation and the formation of numerous by-products.[9]

  • Presence of Water: The generation of water during the reaction can inhibit the catalyst or lead to reversible reactions, reducing the yield of the desired product.[1]

  • Reactive Functional Groups: The presence of other reactive functional groups on your starting materials can lead to a variety of unintended reactions.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a Major Side Product in Pechmann Condensation

Possible Cause: Formation of a chromone isomer.

Troubleshooting Steps:

  • Catalyst Optimization: The choice of acid catalyst is crucial. While sulfuric acid is commonly used, other acids like trifluoroacetic acid, or Lewis acids such as ZrCl₄ and TiCl₄ can be explored to favor coumarin formation.[12]

  • Temperature Control: Carefully control the reaction temperature. High temperatures can sometimes favor the formation of the thermodynamically more stable chromone.

  • Structural Analysis: Isolate the side product using column chromatography and characterize it using NMR and Mass Spectrometry to confirm if it is the chromone isomer. The spectroscopic data for chromones will differ significantly from that of the corresponding coumarins.

Issue 2: Multiple Unidentified Impurities in Perkin Reaction

Possible Cause: Self-condensation of the acid anhydride and other side reactions.

Troubleshooting Steps:

  • Control of Stoichiometry: Use a minimal excess of the acid anhydride to reduce the likelihood of self-condensation.

  • Base Selection: The choice of base can influence the reaction pathway. While the sodium or potassium salt of the corresponding acid is traditional, other bases can be investigated.[8]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to stop the reaction once the formation of the desired product is maximized and before significant side product formation occurs.[1]

Issue 3: Difficulty in Purifying the Coumarin Product

Possible Cause: The side products have similar polarity to the desired coumarin, making separation by conventional chromatography challenging.

Troubleshooting Steps:

  • Recrystallization: Experiment with different solvent systems for recrystallization. A multi-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often provide better separation.[1]

  • Advanced Chromatographic Techniques: If standard column chromatography is ineffective, consider using High-Performance Liquid Chromatography (HPLC) or other liquid chromatography techniques for better separation.[13][14][15]

  • Derivatization: In difficult cases, consider derivatizing the crude product to alter its polarity, purify the derivative, and then cleave the derivatizing group.[1]

Analytical Workflows for Side Product Identification

A systematic approach is crucial for the successful identification and characterization of impurities.

Workflow for Impurity Profiling

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation & Isolation cluster_characterization Structure Elucidation cluster_conclusion Conclusion Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Sample Column Column Chromatography TLC->Column Multiple Spots HPLC Preparative HPLC Column->HPLC Co-eluting Impurities Isolated_Impurity Isolated Impurity HPLC->Isolated_Impurity NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Identified Structure Identified NMR->Identified MS Mass Spectrometry (LC-MS, HRMS) MS->Identified FTIR FTIR Spectroscopy FTIR->Identified Isolated_Impurity->NMR Isolated_Impurity->MS Isolated_Impurity->FTIR

Caption: General workflow for the identification of synthesis side products.

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot the solution onto the baseline of the TLC plate using a capillary tube. Also spot the starting materials for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). The choice of mobile phase will depend on the polarity of your compounds.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Staining with a suitable reagent (e.g., potassium permanganate) can also be used.

  • Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting materials. The presence of new spots indicates the formation of products and/or side products.

Protocol 2: Column Chromatography for Product and Side Product Isolation
  • Column Packing: Prepare a glass column packed with silica gel slurried in the initial mobile phase (a non-polar solvent like hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product and which contain the side products.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and the fractions containing the isolated side product(s). Remove the solvent using a rotary evaporator.

Data Presentation: Spectroscopic Analysis of a Hypothetical Coumarin and its Chromone Isomer
Feature4-Methyl-7-hydroxycoumarin (Coumarin)2-Methyl-7-hydroxychromone (Chromone)
¹H NMR (δ, ppm) ~2.4 (s, 3H, -CH₃), ~6.1 (s, 1H, H-3), ~6.8-7.5 (m, 3H, Ar-H), ~10.5 (s, 1H, -OH)~2.3 (s, 3H, -CH₃), ~6.2 (s, 1H, H-3), ~6.9-7.7 (m, 3H, Ar-H), ~10.8 (s, 1H, -OH)
¹³C NMR (δ, ppm) ~18 (C-CH₃), ~110-160 (Ar-C & C=C), ~161 (C=O)~20 (C-CH₃), ~100-165 (Ar-C & C=C), ~177 (C=O)
IR (cm⁻¹) ~3200-3400 (O-H), ~1700-1720 (lactone C=O)~3200-3400 (O-H), ~1640-1660 (ketone C=O)
Mass Spectrum (m/z) [M+H]⁺ = 177[M+H]⁺ = 177

Note: The chemical shifts (δ) and wavenumbers are approximate and can vary depending on the solvent and instrument.

The key distinguishing features are the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum and the stretching frequency of the carbonyl group in the IR spectrum. The lactone carbonyl of the coumarin appears at a higher chemical shift and frequency compared to the ketone carbonyl of the chromone.

Mechanistic Insights into Side Product Formation

Understanding the reaction mechanisms can provide valuable insights into how side products are formed and how their formation can be minimized.

Pechmann vs. Simonis Reaction Pathway

Pechmann_Simonis Reactants Phenol + β-Ketoester H2SO4 H₂SO₄ Reactants->H2SO4 P2O5 P₂O₅ Reactants->P2O5 IntermediateA Transesterification Intermediate H2SO4->IntermediateA Favors Transesterification IntermediateB Electrophilic Aromatic Substitution Intermediate P2O5->IntermediateB Favors Direct Cyclization Coumarin Coumarin (Pechmann Product) Chromone Chromone (Simonis Product) IntermediateA->Coumarin Intramolecular Friedel-Crafts Acylation IntermediateB->Chromone Intramolecular Cyclization

Caption: Simplified decision pathway in the Pechmann vs. Simonis reaction.

In the Pechmann condensation, an acid catalyst like sulfuric acid typically promotes the initial transesterification between the phenol and the β-ketoester, followed by an intramolecular Friedel-Crafts acylation to form the coumarin.[2] In contrast, a dehydrating agent like phosphorus pentoxide, used in the Simonis reaction, can favor a different pathway that leads to the formation of the chromone isomer.[3]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Coumarin-Containing Compounds.
  • IJRAR. (2022).
  • Rocchetti, M. T., et al. (2024).
  • Unacademy. (n.d.). Perkin Reaction Mechanism. [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. [Link]

  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. [Link]

  • Wikipedia. (n.d.). Perkin reaction. [Link]

  • IAJESM. (n.d.). Eco-Friendly Synthesis of Coumarin Derivatives Using Biocatalytic Approaches: A Green Pathway to Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. [Link]

  • PubMed. (2000). Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems. [Link]

  • BenchChem. (2025).
  • Biosciences Biotechnology Research Asia. (2017). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. [Link]

  • MDPI. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]

  • University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]

  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. [Link]

  • YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. [Link]

  • MDPI. (2023). Coumarins from Jinhua Finger Citron: Separation by Liquid–Liquid Chromatography and Potential Antitumor Activity. [Link]

  • Wikipedia. (n.d.). Pechmann condensation. [Link]

  • PMC - NIH. (2022). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of (a, c) coumarin-OH and (b, d).... [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. [Link]

  • IJSART. (2023). Coumarin Synthesis Via The Pechmann Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl₂·2H₂O. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Coumarin Derivatives: A Short Review. [Link]

  • IASJ. (n.d.). Synthesis, Characterization Of Various Coumarin Derivatives. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. [Link]

  • Journal of Chemical Health Risks. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. [Link]

  • Frontiers. (n.d.). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]

  • Slideshare. (n.d.). Synthesis of Coumarins. [Link]

  • IRIS. (2022). An Integrated NMR, LC-DAD-MS, LC-QTOF Metabolomic Characterization of Sartoria hedysaroides: Correlation of Antioxidant and Enzy. [Link]

  • PubMed Central. (2023). NMR-Based Metabolomics to Analyze the Effects of a Series of Monoamine Oxidases-B Inhibitors on U251 Cells. [Link]

  • PubMed Central. (2022). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. [Link]

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Technical Support Center: Navigating the Degradation of Coumarins Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of coumarin derivatives in experimental settings that mimic physiological conditions. Understanding these pathways is critical for accurate data interpretation and the successful development of coumarin-based therapeutics.

Core Concepts: The Fate of a Coumarin Molecule

Under physiological conditions (aqueous environment, pH ~7.4, 37°C), coumarin scaffolds are susceptible to two primary degradation pathways: enzymatic metabolism and non-enzymatic chemical hydrolysis. The balance between these pathways dictates the compound's half-life, metabolite profile, and ultimate biological activity.

Enzymatic Degradation: The Metabolic Machinery

In vivo, coumarins are extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1][2] This oxidative metabolism is the most significant route of clearance and transformation.

  • Hydroxylation: The most common metabolic reaction is hydroxylation. For unsubstituted coumarin, this is mainly catalyzed by the CYP2A6 isoform to produce 7-hydroxycoumarin (umbelliferone), which is then rapidly conjugated (e.g., glucuronidation) and excreted.[3][4]

  • Epoxidation: An alternative and potentially toxic pathway involves the formation of a coumarin 3,4-epoxide.[2][5] This reactive intermediate can rearrange to form o-hydroxyphenylacetaldehyde (o-HPA), a metabolite linked to hepatotoxicity in some species.[2][4][6] This pathway is catalyzed by multiple P450 isoforms, including CYP1A and CYP2E1.[2]

  • Other Oxidative Reactions: Depending on the specific substitutions on the coumarin ring, other reactions like O-dealkylation can also occur.

Non-Enzymatic Degradation: Chemical Instability

The core structure of a coumarin contains an α,β-unsaturated lactone (an internal cyclic ester). This functional group is susceptible to hydrolysis, particularly under basic conditions, which opens the lactone ring.

  • Lactone Ring Hydrolysis: The ester bond can be cleaved by hydroxide ions, opening the ring to form a cis-2-hydroxycinnamic acid salt (a coumarinate). While the coumarin lactone is relatively stable at neutral pH, the equilibrium can shift towards the open-ring form under alkaline conditions.[7][8][9] Prolonged exposure to basic conditions can lead to irreversible isomerization to the more stable trans isomer (coumarate).[8][9]

Below is a diagram illustrating the major degradation pathways for a parent coumarin molecule.

Coumarin_Degradation cluster_enzymatic Enzymatic Metabolism (e.g., Liver Microsomes) cluster_hydrolysis Non-Enzymatic Hydrolysis Coumarin Parent Coumarin Hydroxylated Hydroxylated Metabolites (e.g., 7-Hydroxycoumarin) Coumarin->Hydroxylated CYP2A6 Epoxide Coumarin 3,4-Epoxide (Reactive Intermediate) Coumarin->Epoxide CYP1A, CYP2E1 CoumarinicAcid cis-o-Hydroxycinnamic Acid (Open Ring Form) Coumarin->CoumarinicAcid pH > 7.4 (Hydrolysis) Conjugates Glucuronide/Sulfate Conjugates (Excreted) Hydroxylated->Conjugates Phase II Enzymes ToxicMetabolite o-Hydroxyphenyl- acetaldehyde (o-HPA) Epoxide->ToxicMetabolite Rearrangement CoumarinicAcid->Coumarin pH < 7.4 (Relactonization)

Caption: Major enzymatic and non-enzymatic degradation pathways of coumarin.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My coumarin compound is rapidly losing its fluorescent signal in my cell culture medium, even in the absence of cells. What is happening?

Answer: This issue most likely points to non-enzymatic chemical instability in the cell culture medium itself.

Causality: Standard cell culture media, such as DMEM, are buffered with bicarbonate and are typically maintained at a pH of 7.2-7.4 in a CO2 incubator. Some media formulations can even drift to a slightly alkaline pH (~7.6-7.8) under certain conditions. This pH is sufficient to slowly hydrolyze the coumarin's lactone ring.[7] The resulting open-ring coumarinic acid is non-fluorescent, leading to a loss of signal over time.

Troubleshooting Steps:

  • Confirm pH-Dependent Instability:

    • Prepare solutions of your coumarin in buffers of varying pH (e.g., pH 6.0, 7.4, and 8.0).

    • Incubate at 37°C and measure the fluorescence intensity at several time points (e.g., 0, 2, 6, 12, 24 hours).

    • A significantly faster signal decay at pH 8.0 compared to pH 6.0 strongly suggests hydrolysis is the culprit.

  • Control for Medium Components: Incubate the compound in a simpler buffered saline solution (e.g., HBSS or PBS at pH 7.4) and compare its stability to that in the full cell culture medium. Some media components can occasionally catalyze degradation.

  • Molar Fraction Analysis: At physiological pH, the vast majority of simple coumarin derivatives exist in their neutral, closed-ring form.[10] However, even a small equilibrium shift towards the open form can lead to signal loss over the course of a multi-hour or multi-day experiment.

  • Analytical Verification (LC-MS): The most definitive way to confirm hydrolysis is to analyze your incubated samples by Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a decrease in the mass peak corresponding to your parent compound and the appearance of a new peak with a mass corresponding to the parent + 18 Da (the addition of a water molecule).

Question 2: I'm performing a cell-based assay and see a different pharmacological effect or metabolite profile than what is reported in the literature. Could metabolism be the issue?

Answer: Absolutely. The metabolic capabilities of your chosen cell line are a critical and often overlooked variable.

Causality: Different cell lines express vastly different levels and types of cytochrome P450 enzymes. For example, primary human hepatocytes are metabolically robust, while many commonly used cancer cell lines (e.g., HeLa, A549) have very low or non-existent CYP activity.[11] If the literature you are referencing used a metabolically active system and you are using a metabolically deficient one, you will not see the effects of any active metabolites. Conversely, if your compound is rapidly metabolized to an inactive form, you may see a weaker effect than expected.

Troubleshooting Steps:

  • Characterize Your Cell Line's CYP Activity: Review literature for your specific cell line to understand its known metabolic capacity. If this information is unavailable, consider a probe substrate assay (e.g., using a fluorogenic CYP substrate) to empirically determine the activity of key isoforms like CYP1A2, 2A6, and 3A4.

  • Use a Positive Control: Test a known coumarin, like warfarin or coumarin itself, in your system. Compare the metabolite profile you observe (via LC-MS) with established profiles to validate that your system is performing as expected.[12]

  • Inhibit Metabolism: If you suspect a metabolite is causing the unexpected effect, repeat the experiment in the presence of a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole, ABT). If the unexpected effect disappears, it strongly implicates a metabolite.

  • Consider Liver Microsomes: To simulate hepatic metabolism without live cells, you can perform an in vitro assay using human liver microsomes (HLMs). This is a standard method for predicting hepatic clearance and identifying major metabolites.

Question 3: How can I differentiate between enzymatic and non-enzymatic degradation in my stability assay?

Answer: This requires a well-designed experiment with proper controls to isolate the variable of interest (enzymatic activity).

Causality: Both hydrolysis and metabolism can occur simultaneously in a biological matrix like cell culture medium with serum or a cell lysate. To prove enzymatic involvement, you must demonstrate that the degradation is significantly reduced or eliminated when enzymes are inactivated.

Experimental Protocol: Differentiating Degradation Pathways

This protocol uses a combination of controls to parse out the contribution of enzymatic activity.

Caption: Workflow to differentiate enzymatic vs. non-enzymatic degradation.

Interpretation of Results:

  • If degradation in (1) > (2) ≈ (4): Degradation is primarily driven by enzymes in the serum.

  • If degradation in (1) > (3) > (4): Degradation is driven by both cellular and serum enzymes.

  • If degradation in (1) ≈ (4): Degradation is likely non-enzymatic (hydrolysis) or driven by serum enzymes, but not cellular enzymes.

  • If degradation is similar across all conditions: The primary pathway is likely non-enzymatic hydrolysis in the medium.

Frequently Asked Questions (FAQs)

Q: What are the primary metabolites of coumarin I should look for in human-derived samples? A: In humans, the major metabolic pathway is 7-hydroxylation via CYP2A6.[4] Therefore, the most abundant metabolite you will find is 7-hydroxycoumarin and its glucuronide conjugate.[3][13] A minor, but important, metabolite to screen for is o-hydroxyphenylacetic acid (o-HPAA), which is a downstream product of the potentially toxic 3,4-epoxide pathway.[13]

Q: How does pH affect the stability of the coumarin lactone ring? A: The coumarin lactone is most stable under acidic to neutral conditions (pH < 7). As the pH becomes more alkaline, the rate of hydrolysis increases.[7] At pH 10, hydrolysis becomes much more significant.[7] This is critical for experimental design, as even slight upward drifts in the pH of cell culture media can accelerate compound degradation over long incubation periods.[14][15]

Q: What is the best analytical technique for monitoring coumarin degradation and identifying metabolites? A: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-QTOF-MS) is the gold standard.[13][16][17] This technique offers the sensitivity and specificity needed to:

  • Quantify the disappearance of the parent compound over time.

  • Detect and identify known metabolites by comparing their mass and fragmentation patterns to authentic standards.[13]

  • Tentatively identify novel metabolites based on mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[13] Fluorescence detection can also be used for quantification if the parent compound and key metabolites are fluorescent, but it lacks the structural information provided by MS.[18]

Q: My coumarin derivative is a pro-drug. How does degradation affect its activation? A: This depends entirely on the activation mechanism. If activation requires enzymatic modification (e.g., hydrolysis of an ester group by a cellular esterase), then premature chemical hydrolysis of the core lactone ring could be a competing degradation pathway that renders the drug inactive before it can be activated. It is essential to conduct stability studies in relevant biological matrices (e.g., plasma, cell lysates) to determine the relative rates of these two processes.

Table 1: Key Factors Influencing Coumarin Degradation under Physiological Conditions

FactorInfluence on DegradationPrimary MechanismKey Considerations
pH High: Alkaline pH (>7.5) significantly increases the rate of degradation.Lactone Ring HydrolysisCell culture media pH can drift. Use robustly buffered solutions for stability assays.
Enzymes (CYP450s) High: Presence of active CYP enzymes (e.g., in liver microsomes, primary hepatocytes) is the main driver of metabolic degradation.[1][2]Oxidation (Hydroxylation, Epoxidation)Choose cell lines with metabolic profiles relevant to your research question.
Serum Proteins Moderate: Some serum esterases can contribute to hydrolysis. Protein binding can also affect the free concentration available for degradation.Enzymatic Hydrolysis, SequestrationInclude appropriate serum/protein controls in your in vitro assays.
Light Variable: Some coumarin derivatives are photosensitive and can degrade upon exposure to light, especially UV.PhotodegradationProtect stock solutions and experimental samples from light where possible.

References

  • Lewis, D. F., Lake, B. G., & Parke, D. V. (2006). Metabolism of coumarin by human P450s: a molecular modelling study. Toxicology in Vitro, 20(2), 256-64. [Link]

  • ResearchGate. (n.d.). Metabolism of coumarin by human P450s: A molecular modelling study. Retrieved from ResearchGate. [Link]

  • Born, S. L., Hu, M., & He, M. (2001). Coumarin metabolism by rat esophageal microsomes and cytochrome P450 2A3. Chemical Research in Toxicology, 14(10), 1383-90. [Link]

  • Ritschel, W. A., & Grummich, K. W. (1982). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. Arzneimittel-Forschung, 32(10), 1313-7. [Link]

  • ResearchGate. (n.d.). Coumarin metabolic pathways and its main metabolites in humans. Retrieved from ResearchGate. [Link]

  • Wittkowsky, A. K. (2003). Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. Seminars in Vascular Medicine, 3(3), 221-30. [Link]

  • Born, S. L., Hu, M., & He, M. (2001). Coumarin Metabolism by Rat Esophageal Microsomes and Cytochrome P450 2A3. Chemical Research in Toxicology, 14(10), 1383-1390. [Link]

  • Maksić, S., Turalija, A., & Gačanin, A. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 23(21), 13533. [Link]

  • ResearchGate. (n.d.). Warfarin and Other Coumarin Derivatives: Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Retrieved from ResearchGate. [Link]

  • de Oliveira, L. S., de Souza, A. C. Z., & Borges, R. M. (2014). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules, 19(8), 11591-11606. [Link]

  • Kaszycki, P., Kołodziej, B., & Październiok-Holewa, A. (2020). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 21(21), 8323. [Link]

  • Frontiers. (n.d.). High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Retrieved from Frontiers. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Retrieved from ResearchGate. [Link]

  • Khanam Nehal, S., U, R., Basanagouda, M. M., Kumar H M, S., & J, T. (2022). A Theoretical Study of Coumarin Derivatives: Exploring DSSC, NLO Properties and Pharmacokinetics. Mapana Journal of Sciences, 21(2), 1-18. [Link]

  • O'Reilly, R. A. (1976). Pharmacodynamic and pharmacokinetic drug interactions with coumarin anticoagulants. Postgraduate Medical Journal, 52(611), 586-90. [Link]

  • ResearchGate. (n.d.). Influence of pH on a) coumarin concentration profile and b) 7-hydroxycoumarin formation. Retrieved from ResearchGate. [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2023). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. Frontiers in Plant Science, 14, 1269372. [Link]

  • ResearchGate. (n.d.). Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes. Retrieved from ResearchGate. [Link]

  • van der Wijk, L. K., Riemersma, M., & van der Stelt, M. (2020). Membrane-Permeant, Bioactivatable Coumarin Derivatives for In-Cell Labelling. Chemistry, 2(1), 176-189. [Link]

  • Wang, Y., Zhang, Y., & Chen, J. (2023). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. Frontiers in plant science, 14, 1269372. [Link]

  • ResearchGate. (n.d.). Lactonization of o-coumaric acid by PON1 and rPON3. Retrieved from ResearchGate. [Link]

  • Wang, X., Wang, Z., & Liu, H. (2023). Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications. Journal of Animal Science and Biotechnology, 14(1), 143. [Link]

  • López-Castillo, N., Rojas-Rodríguez, A., Porta, B., & Cruz-Gómez, M. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science, 3, 195-201. [Link]

  • ResearchGate. (n.d.). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Retrieved from ResearchGate. [Link]

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Technical Support Center: Optimizing Pechmann Condensation for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pechmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coumarin synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation is giving a very low yield. What are the most common causes and how can I improve it?

Low yields in Pechmann condensation are a frequent issue, often stemming from several factors related to your specific substrates and reaction conditions.

  • Substrate Reactivity: The electronic nature of the phenol is a critical factor. Phenols with electron-donating groups (e.g., hydroxyl, methoxy) are highly activated and generally give good yields under mild conditions.[1][2] For instance, resorcinol is highly reactive and a common starting material for optimizing conditions.[3][4][5] Conversely, phenols with electron-withdrawing groups are less reactive and may require harsher conditions, such as stronger acids and higher temperatures, which can sometimes lead to side reactions and lower yields.[1][6][7]

  • Catalyst Choice and Concentration: The choice of acid catalyst is paramount. While traditional Brønsted acids like concentrated sulfuric acid are effective, they can lead to charring and other side products, especially at high temperatures.[8][9] Exploring different catalysts, both homogeneous (e.g., methanesulfonic acid) and heterogeneous (e.g., Amberlyst-15, sulfated zirconia), can significantly impact yield.[4][6][10] The optimal catalyst loading is also crucial; for example, with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, 10 mol% was found to be optimal, with no further improvement at 15 mol%.[11][12]

  • Reaction Temperature and Time: These two parameters are interconnected. Insufficient temperature or time will result in incomplete conversion. However, excessive heat or prolonged reaction times can lead to degradation of starting materials or products, and the formation of byproducts. For instance, with a Zn₀.₉₂₅Ti₀.₀₇₅O catalyst, the optimal temperature was found to be 110 °C, with a decrease in yield observed at 130 °C.[11] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[13]

  • Solvent Effects: While solvent-free conditions are often preferred for their green chemistry advantages and sometimes higher yields, the choice of solvent can be critical in certain cases.[14][15][16] Non-polar solvents like toluene can be advantageous as they can form an azeotrope with the water and ethanol produced during the reaction, driving the equilibrium towards the product.[15] Polar solvents, on the other hand, may sometimes hinder the reaction.[15]

Q2: I am observing the formation of multiple products or significant charring. What are the likely side reactions and how can I minimize them?

The formation of byproducts and charring are indicative of non-selective reactions or decomposition, often exacerbated by harsh reaction conditions.

  • Simonis Chromone Cyclization: A common side reaction is the Simonis chromone cyclization, which can occur when using phosphorus pentoxide as a catalyst, leading to the formation of chromones instead of coumarins.[3]

  • Sulfonation of the Phenolic Ring: When using concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction, especially at elevated temperatures.[8] Using a milder catalyst or a solid acid catalyst can mitigate this issue.

  • Polymerization and Decomposition: Highly activated phenols can be prone to polymerization or decomposition under strongly acidic and high-temperature conditions, leading to the formation of insoluble, tar-like substances (charring). To avoid this, it is advisable to:

    • Use the mildest possible catalyst that still provides a reasonable reaction rate.

    • Carefully control the reaction temperature.

    • Consider using microwave irradiation, which can often shorten reaction times and reduce the formation of byproducts.[4][14][17]

Q3: How do I choose the most appropriate catalyst for my specific phenol and β-ketoester?

The ideal catalyst will depend on the reactivity of your substrates and the desired reaction conditions (e.g., temperature, solvent).

  • For Highly Activated Phenols (e.g., resorcinol, phloroglucinol): Milder conditions are often sufficient. A range of catalysts can be effective, including:

    • Brønsted Acids: Oxalic acid has been shown to be an efficient catalyst under microwave irradiation.[16]

    • Lewis Acids: FeF₃ has been used effectively in solvent-free microwave-assisted synthesis.[14]

    • Heterogeneous Catalysts: Amberlyst-15, a sulfonic acid resin, has demonstrated high activity, yielding 7-hydroxy-4-methylcoumarin in 97% yield under microwave conditions.[4][18] Zn₁₋ₓTiₓO nanoparticles are also efficient and recyclable solid acid catalysts.[11][12]

  • For Less Activated or Simple Phenols: Harsher conditions are typically required.[1][3]

    • Strong Brønsted Acids: Concentrated sulfuric acid is the classic catalyst, though it can cause side reactions.[8][9]

    • Lewis Acids: TiCl₄ has been used as an efficient catalyst under solvent-free conditions.[1]

    • Solid Acids: Silica-supported sulfuric acid under microwave irradiation can be a good alternative to free sulfuric acid, offering easier handling and separation.[8]

A comparative analysis of various catalysts for the model reaction of resorcinol and ethyl acetoacetate is presented below:

CatalystReaction ConditionsTimeYield (%)Reference
Homogeneous Catalysts
H₂SO₄5 °C to RT19 h88[19]
Oxalic AcidMicrowave, Solvent-free-High[16]
Heterogeneous Catalysts
Amberlyst-15Microwave, 100 °C, Solvent-free20 min97[4][18]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs110 °C, Solvent-free-88[11][12]
FeF₃Microwave, Solvent-free7 minHigh[10][14]
H₂SO₄-SiO₂Microwave, 180W, Solvent-free-High[8]
Q4: I'm having difficulty purifying my coumarin product. What are some effective purification strategies?

Purification of coumarins from the Pechmann condensation can be challenging due to the presence of unreacted starting materials and byproducts.

  • Initial Work-up: The reaction is often quenched by pouring the mixture into ice-cold water, which precipitates the crude product.[19][20] This helps to remove the acid catalyst and any water-soluble impurities. The crude product can then be collected by vacuum filtration.

  • Recrystallization: This is the most common method for purifying solid coumarin derivatives. A common solvent system is aqueous ethanol.[11][19] The choice of solvent will depend on the solubility of your specific coumarin and impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique.[13] The eluent system should be chosen based on the polarity of the product, as determined by TLC analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently active catalyst. 2. Reaction temperature too low. 3. Deactivated phenol (electron-withdrawing groups). 4. Short reaction time.1. Switch to a stronger acid catalyst (e.g., from a mild Lewis acid to H₂SO₄ or a more active solid acid). 2. Increase the reaction temperature incrementally, monitoring for product formation and decomposition by TLC. 3. Use harsher conditions (higher temperature, stronger catalyst) and a longer reaction time. 4. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of a Dark, Tarry Mixture (Charring) 1. Reaction temperature is too high. 2. Catalyst is too strong or concentrated. 3. Prolonged reaction time.1. Reduce the reaction temperature. 2. Use a milder catalyst (e.g., Amberlyst-15 instead of conc. H₂SO₄) or decrease the catalyst loading. 3. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Multiple Spots on TLC (Byproduct Formation) 1. Side reactions due to harsh conditions. 2. Presence of impurities in starting materials. 3. Simonis chromone formation (with certain catalysts).1. Employ milder reaction conditions (lower temperature, milder catalyst). Consider microwave-assisted synthesis to reduce reaction time. 2. Ensure the purity of your phenol and β-ketoester. 3. Avoid catalysts known to promote chromone formation, such as P₂O₅, if coumarin is the desired product.[3]
Difficulty in Product Isolation/Purification 1. Product is soluble in the work-up solvent (water). 2. Oily product that does not solidify. 3. Similar polarity of product and impurities.1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) after quenching the reaction. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If this fails, purify by column chromatography. 3. Use column chromatography with a carefully selected eluent system to achieve separation.

Experimental Protocols

General Procedure for Pechmann Condensation (Model Reaction: Synthesis of 7-hydroxy-4-methylcoumarin)

This protocol is a general guideline and may require optimization for different substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl acetoacetate (1-1.2 equivalents).

  • Catalyst Addition: Add the chosen acid catalyst. For example:

    • Concentrated H₂SO₄: Add dropwise and with cooling, as the reaction is exothermic.[9][19][20]

    • Solid Acid Catalyst (e.g., Amberlyst-15, Zn₀.₉₂₅Ti₀.₀₇₅O NPs): Add the catalyst (typically 10-25% by weight of the limiting reagent) to the mixture.[11][12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with constant stirring.[9][11] Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure coumarin.[11][19]

Workflow for Optimizing Pechmann Condensation

The following diagram illustrates a systematic approach to optimizing the Pechmann condensation for a new set of substrates.

Pechmann_Optimization_Workflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Condition Optimization cluster_validation Phase 3: Validation and Scale-up Start Select Phenol and β-Ketoester Model_Reaction Perform Model Reaction (e.g., Resorcinol + Ethyl Acetoacetate) Start->Model_Reaction Validate Procedure Catalyst_Screening Screen a Panel of Catalysts (Homogeneous & Heterogeneous) Model_Reaction->Catalyst_Screening Temp_Time Optimize Temperature and Time (Monitor by TLC) Catalyst_Screening->Temp_Time Solvent Evaluate Solvent Effects (vs. Solvent-Free) Temp_Time->Solvent Catalyst_Loading Optimize Catalyst Loading Solvent->Catalyst_Loading Optimized_Protocol Establish Optimized Protocol Catalyst_Loading->Optimized_Protocol Scale_Up Scale-up Reaction Optimized_Protocol->Scale_Up Purification Develop Purification Strategy (Recrystallization/Chromatography) Scale_Up->Purification End Characterize Product (NMR, IR, MS, MP) Purification->End Final Product

Caption: A systematic workflow for the optimization of Pechmann condensation reactions.

References

  • Wikipedia. Pechmann condensation. [Link]

  • Tyndall, S.; Wong, K. F.; VanAlstine-Parris, M. A. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [Link]

  • Gawande, M. B.; et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [Link]

  • Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]

  • Valizadeh, H.; et al. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules. [Link]

  • Siri, S.; et al. Optimisation of the Pechmann reaction conditions using microwave irradiation. Journal of Chemical Sciences. [Link]

  • Gawande, M. B.; et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Center for Biotechnology Information. [Link]

  • El-Azazy, M.; et al. Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. [Link]

  • ResearchGate. Optimization of the Pechmann reaction conditions a. [Link]

  • IJSART. Coumarin Synthesis Via The Pechmann Reaction. [Link]

  • Valente, A. A.; et al. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules. [Link]

  • Sharma, S.; et al. One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarin derivatives. Indian Journal of Chemical Technology. [Link]

  • Heravi, M. M.; et al. Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Journal of the Chinese Chemical Society. [Link]

  • Gawande, M. B.; et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Semantic Scholar. [Link]

  • Shinde, S. B.; et al. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of Chemical Sciences. [Link]

  • Valente, A. A.; et al. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. Pechmann condensation – Knowledge and References. [Link]

  • Kumar, A.; et al. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [Link]

  • Gawande, M. B.; et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PubMed. [Link]

  • ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [Link]

  • ResearchGate. Effect of solvent on Pechmann condensation of resorcinol with ethyl acetoacetate. [Link]

  • Kumar, A.; et al. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Publishing. [Link]

  • ResearchGate. (PDF) Synthesis of coumarin by Pechman reaction -A Review. [Link]

  • ResearchGate. (PDF) Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3- f ] and [3,2- f ]indoles. [Link]

  • ET-Chem. Pechmann Condensation Mechanism Resorcinol. [Link]

  • ResearchGate. Effect of Different Solvents on the Model Reaction. [Link]

  • Harvard University. Pechmann Condensation.doc(44.5 KB). [Link]

  • JETIR. synthesis of coumarin derivatives via pechmann condensation and nitration reaction. [Link]

  • ResearchGate. Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. [Link]

  • YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]

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Technical Support Center: NMR Impurity Identification in Synthetic Coumarin Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in synthetic coumarin samples using Nuclear Magnetic Resonance (NMR) spectroscopy. As a powerful, non-destructive technique, NMR offers unparalleled insight into molecular structure, making it an indispensable tool for purity assessment.[1][2][3] This resource is designed to help you navigate common challenges, from interpreting complex spectra to quantifying low-level contaminants.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the NMR analysis of synthetic coumarins.

Q1: I see unexpected signals in my ¹H NMR spectrum. What are the first things to check?

A1: The appearance of unknown peaks is a frequent issue. Before assuming they are synthesis-related impurities, follow this initial checklist:

  • Residual Solvents: The most common source of extraneous peaks is residual solvents from your reaction workup or purification (e.g., ethyl acetate, hexane, dichloromethane).[4] Cross-reference the chemical shifts of your unknown signals with established tables of common laboratory solvents.[5][6][7][8][9]

  • Water Peak: The presence of water is very common in many deuterated solvents. Its chemical shift is highly dependent on the solvent and temperature.[5][8] In CDCl₃, it typically appears around 1.56 ppm, while in DMSO-d₆, it's near 3.33 ppm.[8]

  • Sample Contamination: Consider external contaminants like grease from glassware joints or plasticizers from storage vials. Apiezon grease, for example, shows broad signals in the aliphatic region.[7][9]

  • NMR Tube Cleanliness: Residual cleaning solvents, like acetone, can linger in NMR tubes even after oven drying and introduce artifactual peaks.[4]

Q2: My integration values don't match the expected proton count for my coumarin product. What could be the cause?

A2: Inaccurate integration is a critical issue, especially for purity assessment. The primary causes are:

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors. Manual processing is often recommended for high precision.[1]

  • Overlapping Signals: If impurity signals overlap with your product signals, the integration values will be artificially inflated. Try using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts and potentially resolve the overlap.[4]

  • Insufficient Relaxation Delay (d1): For quantitative accuracy, the relaxation delay between scans must be long enough (typically 5 times the longest T₁ relaxation time) to allow all protons to fully relax. A short delay will cause signals from protons with long T₁ values to be suppressed, leading to lower-than-expected integrals.[1][10]

  • Presence of an Impurity: If the above issues are ruled out, the incorrect integration is likely due to the presence of one or more impurities. The "100% method," where you assume the sum of all signals (product + impurities) equals 100%, can be a rapid first pass to estimate purity.[11]

Q3: I suspect my product is a mixture of regioisomers. How can NMR help confirm this?

A3: NMR is an excellent tool for distinguishing isomers.[12][13][14] For coumarins, which often have multiple possible substitution patterns on the aromatic ring, 2D NMR is particularly powerful:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. By mapping the connectivity of the aromatic protons, you can determine their relative positions (ortho, meta, para).[13][15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For regioisomers, the spatial proximity of a substituent to a specific aromatic proton will be different, resulting in unique NOESY correlations that can confirm the structure.[17][18][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[13][15][17] A substituent's protons will show long-range correlations to specific carbons in the coumarin core, allowing for unambiguous assignment of the substitution pattern.

Q4: How can I definitively identify an impurity from a common coumarin synthesis, like the Pechmann condensation?

A4: Identification relies on systematically piecing together the impurity's structure. The Pechmann condensation, which reacts a phenol with a β-ketoester, can have side products or unreacted starting materials.[20][21]

  • Starting Materials: First, check for signals corresponding to the starting phenol and β-ketoester. For example, in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, you might see residual signals for both reactants.

  • Side Products: The acidic conditions can promote side reactions. For instance, self-condensation of the β-ketoester or alternative cyclization pathways can occur.

  • Structural Elucidation Workflow: A full structural elucidation of an unknown impurity requires a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC). This combination allows you to build molecular fragments and connect them to reveal the complete structure.[2][3][15][22]

II. Troubleshooting and Analysis Workflows

This section provides structured guides for resolving common and complex impurity identification challenges.

Guide 1: Systematic Workflow for Unknown Impurity Identification

When faced with significant, unidentifiable peaks in your spectrum, a systematic approach is essential. This workflow guides you from initial observation to structural elucidation.

dot

Caption: Workflow for systematic impurity identification.

Step-by-Step Methodology:
  • Acquire High-Quality 1D Spectra:

    • ¹H NMR: Ensure good shimming for sharp peaks and set an appropriate relaxation delay (d1 ≥ 5s) for accurate integration.[4][10]

    • Identify Known Artifacts: Before analyzing unknown peaks, identify and label signals from the deuterated solvent, water, and any known workup solvents (See Table 2).[5][8][9]

    • ¹³C NMR & DEPT: Acquire a broadband-decoupled ¹³C spectrum and DEPT-135/90 experiments. DEPT is crucial for distinguishing between CH₃, CH₂, CH, and quaternary (Cq) carbons.[2][23]

  • Acquire Foundational 2D Spectra:

    • ¹H-¹H COSY: This is the primary tool for identifying proton-proton coupling networks. It helps establish structural fragments by showing which protons are adjacent in the molecule.[13][16]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It is essential for assigning carbons that have attached protons.[13][15][16]

  • Connect the Fragments with HMBC:

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating an unknown structure. It reveals correlations between protons and carbons over 2-3 bonds. This allows you to connect the fragments identified from COSY and HSQC, piecing the molecular puzzle together. For example, it can link an aliphatic side chain to a specific position on the coumarin aromatic ring.[13][15][17][18]

  • Assemble and Verify the Structure:

    • Use the combined information from all spectra to propose a candidate structure for the impurity.

    • Once a structure is proposed, check its predicted NMR shifts against your experimental data. Search chemical databases (e.g., SciFinder, Reaxys) for the proposed compound to see if reference spectra are available for confirmation.

Guide 2: Quantifying Impurities with qNMR

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a sample without needing a reference standard for the impurity itself.[1][24][25] The method relies on comparing the integral of an analyte signal to that of a certified internal standard of known concentration.

Experimental Protocol for qNMR:
  • Select an Internal Standard: The standard must have a simple spectrum (ideally one sharp singlet) with peaks that do not overlap with any analyte or impurity signals. It must be stable, non-volatile, and of high, certified purity. Dimethyl sulfone or maleic acid are common choices.

  • Prepare the Sample:

    • Accurately weigh a specific amount of your synthetic coumarin sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both solids completely in a known volume of deuterated solvent in a high-quality NMR tube. Precision in weighing is paramount.

  • Set Up the NMR Experiment:

    • Critical Parameters: To ensure quantitation is accurate, specific acquisition parameters must be used. The most important is the relaxation delay (d1) . It must be at least 5 times (and ideally 7 times) the longest T₁ of any peak of interest (both standard and sample).

    • Pulse Angle: Use a 90° pulse.

    • Scans: Acquire enough scans (e.g., 64 or 128) to achieve a very high signal-to-noise ratio (S/N > 250:1 is recommended).[10]

  • Process and Analyze the Data:

    • Carefully perform phase and baseline correction on the resulting spectrum.

    • Select a well-resolved signal for your main coumarin product, a signal for the impurity, and the signal for the internal standard.

    • Integrate these peaks precisely.

  • Calculate Purity/Concentration: The purity of your analyte (Purityₐ) can be calculated using the following formula[1]:

    Purityₐ (%) = (Iₐ / Nₐ) * (Nₛₜₐₙ / Iₛₜₐₙ) * (Mₐ / mₐ) * (mₛₜₐₙ / Mₛₜₐₙ) * Purityₛₜₐₙ

    Where:

    • I: Integral value of the peak

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Weighed mass

    • Purity: Purity of the substance

    • Subscripts 'a' and 'stan' refer to the analyte (your coumarin) and the internal standard, respectively.

    The same formula can be used to calculate the amount of a specific impurity by substituting its parameters for the analyte.

III. Reference Data

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Unsubstituted Coumarin Core (in CDCl₃)

Note: Chemical shifts are approximate and can be influenced by substituents and solvent choice.

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
C2--~160.5 (C=O)
C3~6.43d, J=9.6 Hz~116.5
C4~7.72d, J=9.6 Hz~143.5
C4a--~118.8
C5~7.52ddd~127.8
C6~7.28td~124.3
C7~7.47dd~131.5
C8~7.25dd~116.7
C8a--~154.0

Data compiled from various sources and spectral databases.[12][26][27][28]

Table 2: Common Impurities from Coumarin Syntheses and Their Diagnostic Signals
Synthesis MethodCommon Impurity/ReactantDiagnostic ¹H NMR Signals (approx. ppm, CDCl₃)Causality
Perkin Reaction [29][30]Salicylaldehyde (starting material)~9.8 (s, 1H, -CHO), ~6.8-7.5 (m, 4H, Ar-H), ~11.0 (s, 1H, -OH)Incomplete reaction.
Acetic Anhydride~2.2 (s, 6H)Excess reagent or incomplete hydrolysis during workup.
Pechmann Condensation [20][21]Phenol/Resorcinol (starting material)~6.2-7.3 (m, Ar-H), ~5.0-6.0 (br s, -OH)Incomplete reaction.
Ethyl Acetoacetate~1.3 (t, 3H), ~2.3 (s, 3H), ~3.4 (s, 2H), ~4.2 (q, 2H)Incomplete reaction; signals correspond to keto and enol tautomers.
Chromone IsomerDifferent coupling constants and shifts for the heterocyclic ring protons.Alternative cyclization pathway, particularly with certain catalysts or substituted phenols.
Table 3: Common NMR Solvents and Residual Peaks
Deuterated SolventFormula¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Water Peak (ppm)
Chloroform-dCDCl₃7.2677.161.56
Acetone-d₆(CD₃)₂CO2.0529.84, 206.262.84
DMSO-d₆(CD₃)₂SO2.5039.523.33
Benzene-d₆C₆D₆7.16128.060.40
Methanol-d₄CD₃OD3.31, 4.87 (OH)49.004.87

Data adapted from Gottlieb, H. E. et al. (1997) and subsequent publications.[5][6][8]

IV. References

  • Applying 2D NMR methods to the structural elucidation of complex natural products. Magnetic Resonance in Chemistry. (URL not provided, conceptual reference to the utility of 2D NMR techniques like HMQC, HMBC, COSY).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. (URL not provided, likely a reference to the 2010 Organometallics paper by Fulmer et al.).

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • Dharmatti, S. S., et al. (1962). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56, 71-81. [Link]

  • Kessler, H., et al. (1994). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Angewandte Chemie International Edition in English, 33(9), 923-944. (URL not provided, conceptual reference).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Glamočlija, U., et al. (2015). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 80(10), 1235-1243. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • THE PREDICTION ACCURACY OF 1H AND 13C NMR CHEMICAL SHIFTS OF COUMARIN DERIVATIVES BY CHEMO/BIOINFORMATICS METHODS. (2019). Request PDF on ResearchGate. [Link]

  • Tüzün, B., et al. (2015). Density functional theory: 1H and 13C-NMR spectra of some coumarin derivatives. Journal of Molecular Structure, 1098, 36-44. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. (2017). PDF on ResearchGate. [Link]

  • Pretsch, E., et al. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16, 241-248. [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Hilaris Publisher. [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. (2017). ResearchGate. [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1244. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Linington, R. G., Williams, P. G., & MacMillan, J. B. (2016). Problems in Organic Structure Determination: A Practical Approach to NMR Spectroscopy. CRC Press. [Link]

  • Guide to Solving NMR Questions. (2012). The OChem Whisperer. [Link]

  • NMR Analysis of Coumarin Product. Scribd. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application. (2023). ACS Publications. [Link]

  • Short communication: synthesis and applications of Coumarin. (2014). ResearchGate. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. (URL not provided, conceptual reference).

  • 1H NMR spectrum (CDCl3, 300 MHz) of coumarin isolated from an aqueous extract of seeds of Amburana cearensis. (2018). ResearchGate. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. SciSpace. [Link]

  • Perkin, W. H. (1868). On the Formation of Coumarin and of Cinnamic and of other Acids from the Aldehydes. Journal of the Chemical Society, 21, 53-61. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. (2017). ResearchGate. [Link]

  • Pechmann condensation. Wikipedia. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2014). Journal of Saudi Chemical Society, 18(5), 457-479. [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. [Link]

  • Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (2009). Indian Journal of Chemistry, 48B, 1150-1154. [Link]

  • Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART. [Link]

  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]

  • Coumarin Synthesis: Definition, Reaction, Mechanism. Collegedunia. [Link]

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Technical Support Center: Common Artifacts in Fluorescence Lifetime Imaging with Coumarin Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorescence lifetime imaging (FLIM) with coumarin probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these versatile yet environmentally sensitive fluorophores. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common artifacts in your FLIM experiments, ensuring the integrity and reproducibility of your data.

I. Frequently Asked Questions (FAQs)

Q1: My coumarin probe's fluorescence lifetime is shorter than the literature value. What could be the cause?

A shorter-than-expected fluorescence lifetime can be attributed to several factors, primarily related to the probe's local environment. Coumarin dyes are highly sensitive to their surroundings, and any process that provides a non-radiative decay pathway will shorten the fluorescence lifetime.

  • Environmental Polarity: Many coumarin derivatives exhibit shorter lifetimes in more polar environments.[1][2] If your experimental buffer or the cellular microenvironment is more polar than the solvent used for the reference measurement, a shorter lifetime is expected.

  • Quenching: This is a significant cause of lifetime reduction. It can be due to high local concentrations of the probe (self-quenching or concentration quenching) or the presence of other quenching species in your sample, such as halide ions (I⁻, Br⁻).[3][4]

  • FRET (Förster Resonance Energy Transfer): If your coumarin probe is acting as a donor fluorophore and is in close proximity (1-10 nm) to an acceptor molecule with an overlapping absorption spectrum, its lifetime will be shortened due to energy transfer.[5][6][7]

  • pH: The protonation state of certain coumarin derivatives can significantly alter their electronic structure and, consequently, their fluorescence lifetime.[8][9][10] A deviation from the optimal pH range can lead to a shorter lifetime.

Q2: I'm observing multi-exponential decay from my coumarin probe, but I expect a single lifetime component. Why is this happening?

The observation of multi-exponential decay kinetics indicates that your coumarin probe exists in multiple, distinct microenvironments within the sample.

  • Heterogeneous Environment: In cellular imaging, a probe may partition into different organelles or cellular compartments with varying polarity, viscosity, and pH, each contributing a unique lifetime component to the overall decay.[11][12]

  • Probe Aggregation: At high concentrations, coumarin probes can form aggregates or excimers, which have different excited-state properties and shorter lifetimes compared to the monomeric form.[13][14]

  • Binding to Macromolecules: If your probe binds to different sites on a protein or other macromolecule, each binding site may impose a unique local environment, resulting in a distribution of lifetime values.

  • Excited-State Reactions: Some coumarin derivatives can undergo excited-state reactions, such as twisted intramolecular charge transfer (TICT), which can lead to multiple emissive species with different lifetimes.[15]

Q3: How can I minimize photobleaching of my coumarin probe during a FLIM experiment?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal and potentially introducing artifacts in your lifetime measurements.[16][17]

Here are some strategies to minimize it:

  • Reduce Excitation Power: Use the lowest possible laser power that still provides an adequate signal-to-noise ratio.[18]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light by using a shutter to block the beam when not acquiring data.[18]

  • Use Antifade Reagents: Mount your sample in a commercially available or homemade antifade medium.[18] These reagents typically contain antioxidants that reduce the rate of photobleaching.

  • Deoxygenate the Buffer: Dissolved oxygen can contribute to photobleaching.[18] If your sample permits, deoxygenating the imaging buffer can be beneficial.

Q4: What are some common instrumental artifacts I should be aware of in FLIM?

Instrumental artifacts are not specific to coumarin probes but can affect any FLIM measurement.

  • Instrument Response Function (IRF) Inaccuracy: The measured fluorescence decay is a convolution of the true decay and the IRF of your system. An inaccurate or unstable IRF will lead to errors in the determined lifetime.[5][19] Regular calibration with a known lifetime standard is crucial.[20]

  • Photon Pile-up: In Time-Correlated Single Photon Counting (TCSPC) FLIM, if the photon detection rate is too high, the system may preferentially detect photons arriving earlier, artificially shortening the measured lifetime.

  • Motion Artifacts: Movement of the sample during acquisition can blur the image and lead to incorrect lifetime measurements in affected pixels.[21][22]

II. Troubleshooting Guides

Guide 1: Diagnosing and Correcting for Environmental Sensitivity

The fluorescence lifetime of many coumarin probes is exquisitely sensitive to the polarity and pH of their environment. This can be a powerful tool for sensing, but also a significant source of artifacts if not properly controlled.

Issue: Inconsistent or Unexpected Lifetime Values

Underlying Cause: The fluorescence lifetime of your coumarin probe is being influenced by variations in the local microenvironment.

Troubleshooting Workflow

cluster_0 Troubleshooting Environmental Sensitivity A Inconsistent Lifetime Values Observed B Is the probe known to be environmentally sensitive? A->B C Characterize probe in different solvents/pH buffers B->C Yes F Re-evaluate if the probe is suitable for the application B->F No D Control for environmental variables in your experiment C->D E Use ratiometric imaging or a reference probe D->E G Calibrate lifetime against known environmental parameter D->G H Interpret data in the context of environmental heterogeneity E->H G->H

Caption: Workflow for troubleshooting environmental sensitivity of coumarin probes.

Step-by-Step Protocol:
  • Literature Review: First, consult the literature for the specific coumarin probe you are using. Understand its known sensitivities to polarity, viscosity, and pH.[11]

  • In Vitro Characterization:

    • Objective: To create a calibration curve of the probe's lifetime versus the environmental parameter of interest (e.g., polarity, pH).

    • Materials: Your coumarin probe, a series of solvents with varying polarity (e.g., dioxane, ethanol, water), or a series of buffers with a range of pH values.

    • Procedure:

      • Prepare dilute solutions of your coumarin probe in each solvent or buffer.

      • Measure the fluorescence lifetime of each sample using your FLIM system.

      • Plot the average lifetime as a function of the solvent polarity parameter or pH.

  • Experimental Controls:

    • pH Control: Ensure your imaging buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

    • Control for Polarity: If possible, use control samples with known polarity to benchmark your experimental results.

  • Data Interpretation:

    • If you observe a distribution of lifetimes in your sample, this may reflect genuine environmental heterogeneity. Use the calibration data from step 2 to interpret these variations.

    • Consider using a ratiometric approach, where the intensity or lifetime at two different emission wavelengths is compared, which can sometimes provide a more robust readout of the environmental parameter.

Guide 2: Identifying and Mitigating Concentration-Dependent Artifacts

High local concentrations of coumarin probes can lead to self-quenching or the formation of fluorescent aggregates, both of which can significantly alter the measured fluorescence lifetime.

Issue: Lifetime Decreases with Increasing Probe Concentration

Underlying Cause: Concentration-dependent quenching or aggregation is occurring.

Troubleshooting Workflow

cluster_1 Troubleshooting Concentration Effects A Lifetime decreases with increasing probe concentration B Perform a concentration titration experiment A->B C Determine the linear concentration range B->C D Work within the linear range for all experiments C->D E If high concentration is necessary, analyze multi-exponential decay C->E F Consider alternative probes with lower aggregation tendency E->F

Caption: Workflow for troubleshooting concentration-dependent artifacts.

Step-by-Step Protocol:
  • Concentration Titration:

    • Objective: To determine the concentration range where the fluorescence lifetime is independent of concentration.

    • Procedure:

      • Prepare a series of solutions of your coumarin probe with varying concentrations in a relevant solvent or buffer.

      • Measure the fluorescence lifetime for each concentration.

      • Plot the average lifetime as a function of concentration.

  • Data Analysis:

    • Identify the concentration range where the lifetime remains constant. This is your optimal working concentration range.

    • If the lifetime decreases at higher concentrations, this is indicative of quenching or aggregation.

  • Experimental Adjustments:

    • Lower Probe Concentration: The most straightforward solution is to work with a lower probe concentration that is within the linear range determined in the titration experiment.[13]

    • Change Solvent: In some cases, using a co-solvent like DMSO to prepare a stock solution before diluting into an aqueous buffer can help prevent aggregation.[13]

    • Analyze Complex Decays: If you must work at high concentrations, be prepared to fit your data to a multi-exponential decay model to account for the different species (monomer, aggregate) present.

Guide 3: Best Practices for FLIM System Calibration and Data Analysis

Accurate FLIM measurements are critically dependent on proper system calibration and the use of appropriate data analysis models.

Issue: Inaccurate or Non-reproducible Lifetime Measurements

Underlying Cause: Poor system calibration or incorrect data analysis procedures.

Best Practices Workflow

cluster_2 FLIM Calibration and Analysis Workflow A Start of FLIM Experiment B Measure Instrument Response Function (IRF) A->B C Measure a known lifetime standard (e.g., Coumarin 6) B->C D Verify system accuracy and stability C->D E Acquire FLIM data from your sample D->E F Perform data fitting with an appropriate model E->F G Assess goodness-of-fit (e.g., chi-squared) F->G G->F Poor fit, try a different model H Interpret lifetime results G->H

Caption: Recommended workflow for FLIM system calibration and data analysis.

Step-by-Step Protocol:
  • Daily System Calibration:

    • Measure the IRF: At the beginning of each imaging session, measure the IRF of your system. This is typically done by measuring the scattered light from a non-fluorescent sample.

    • Measure a Lifetime Standard: Use a well-characterized lifetime standard, such as Coumarin 6 in ethanol (lifetime ~2.5 ns), to verify the accuracy of your system.[20][23][24] The measured lifetime should be consistent and close to the accepted literature value.

  • Data Acquisition:

    • Photon Count Rate: For TCSPC systems, ensure that the photon count rate is less than 1-5% of the laser repetition rate to avoid pile-up artifacts.

    • Acquisition Time: Collect enough photons per pixel to ensure good statistical accuracy for the lifetime fitting.

  • Data Analysis:

    • Model Selection: Choose an appropriate decay model (mono-exponential, multi-exponential, etc.) based on the expected complexity of your sample.

    • Goodness-of-Fit: Evaluate the quality of your fit using statistical parameters like chi-squared (χ²). A good fit should have a χ² value close to 1.

    • Global Analysis: If you are analyzing a series of related measurements (e.g., a titration), consider using global analysis to link certain parameters across the datasets, which can improve the robustness of the fitting.

III. Quantitative Data Summary

The following table summarizes the photophysical properties of commonly used coumarin derivatives, highlighting their sensitivity to the environment. Note that these values can vary depending on the specific experimental conditions.

Coumarin DerivativeTypical Lifetime (ns)Solvent/EnvironmentKey Sensitivities
Coumarin 1 2.0 - 4.5Varies with solvent polarityHighly sensitive to solvent polarity
Coumarin 6 ~2.5EthanolOften used as a lifetime standard
7-Hydroxycoumarin 1.5 - 5.0pH-dependentSensitive to pH and polarity
7-Aminocoumarins 2.0 - 5.0Varies with solvent polarityPolarity, viscosity
Coumarin 153 ~3.9MethanolPolarity, viscosity[25]

IV. References

  • Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. PubMed. Available at: [Link]

  • Jones, G., II, Jackson, W. R., Choi, C., & Bergmark, W. R. (n.d.). Solvent Effects on Emission Yield and Lifetime for Coumarin Laser Dyes. Requirements for a Rotatory Decay Mechanism. Defense Technical Information Center. Available at: [Link]

  • Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. INIS-IAEA. Available at: [Link]

  • Jones, G., II, Jackson, W. R., Choi, C., & Bergmark, W. R. (n.d.). Solvent Effects on Emission Yield and Lifetime for Coumarin Laser Dyes. Requirements for a Rotatory Decay Mechanism. Defense Technical Information Center. Available at: [Link]

  • Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range. PubMed. Available at: [Link]

  • Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. RSC Publishing. Available at: [Link]

  • Coumarin 153 Dynamics in Ethylammonium Nitrate: The Effects of Dilution with Methanol. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications. National Institutes of Health. Available at: [Link]

  • High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Available at: [Link]

  • Fluorescence Lifetime Imaging: Multi-point Calibration, Minimum Resolvable Differences, and Artifact Suppression. ResearchGate. Available at: [Link]

  • Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. National Institutes of Health. Available at: [Link]

  • Fluorescence-lifetime imaging microscopy. Wikipedia. Available at: [Link]

  • Fluorescence Lifetime Imaging - Applications and Instrumental Principles. ResearchGate. Available at: [Link]

  • Novel coumarin-based pH sensitive fluorescent probes for the highly alkaline pH region. ResearchGate. Available at: [Link]

  • Fluorescence quenching of coumarins by halide ions. PubMed. Available at: [Link]

  • Small-molecule coumarin fluorescent pH probes for extremely acidic conditions. ResearchGate. Available at: [Link]

  • Examples of artefacts observed in the FLIm imaging data. (a)... ResearchGate. Available at: [Link]

  • Differences between FLIM phasor analyses for data collected with the Becker and Hickl 830 BH card and with the FLIMbox card. National Institutes of Health. Available at: [Link]

  • (PDF) Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. ResearchGate. Available at: [Link]

  • Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • Multifaceted Excited State Dynamics of Coumarin Dyes Anchored on Al2O3 Film. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. National Institutes of Health. Available at: [Link]

  • Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. National Institutes of Health. Available at: [Link]

  • Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy. W.M. Keck Center for Cellular Imaging - The University of Virginia. Available at: [Link]

  • Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. National Institutes of Health. Available at: [Link]

  • Excited State Complexes of Coumarin Derivatives. PubMed. Available at: [Link]

  • Excited-state processes in fluorescent molecular sensors for ions and... ResearchGate. Available at: [Link]

  • Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study. National Institutes of Health. Available at: [Link]

  • IMAGING ARTIFACTS IN FLUORESCENCE LIFETIME IMAGING OPHTHALMOSCOPY. PubMed. Available at: [Link]

  • Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. ResearchGate. Available at: [Link]

  • (movie 2). FLIM of a multi-well plate loaded with solutions of Coumarin... ResearchGate. Available at: [Link]

  • Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository. Available at: [Link]

  • Fluorescence quenching of coumarin 314 by Ce(III) ions. Indian Academy of Sciences. Available at: [Link]

  • Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. American Chemical Society. Available at: [Link]

  • Molecular Probes for Fluorescence Lifetime Imaging. National Institutes of Health. Available at: [Link]

  • Förster resonance energy transfer. Wikipedia. Available at: [Link]

  • Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow. ResearchGate. Available at: [Link]

  • Multiwell plate FLIM of (a) Coumarin 314 ( τ ∼ 3300 ps , 5.4 × 10 - 2... ResearchGate. Available at: [Link]

  • A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo. PubMed. Available at: [Link]

  • Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. National Institutes of Health. Available at: [Link]

  • Single-Molecular Förster Resonance Energy Transfer Measurement on Structures and Interactions of Biomolecules. Multidisciplinary Digital Publishing Institute. Available at: [Link]

  • FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. Available at: [Link]

Sources

Technical Support Center: Stability of Chlorinated Coumarins in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stability of chlorinated coumarins in aqueous solutions. As a Senior Application Scientist, I've designed this guide to provide you with both foundational knowledge and practical, field-tested insights to navigate the complexities of working with these compounds. This resource is structured to address the common challenges and questions that arise during experimental work, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) on Chlorinated Coumarin Stability

This section addresses the most common initial questions regarding the stability of chlorinated coumarins in aqueous environments.

Q1: What are the primary factors that influence the stability of chlorinated coumarins in aqueous solutions?

A1: The stability of chlorinated coumarins is primarily influenced by three main factors: pH, light, and temperature. The coumarin lactone ring is susceptible to hydrolysis, particularly under basic conditions. Additionally, the aromatic system can be susceptible to photodegradation upon exposure to UV or even ambient light. Temperature can accelerate the rates of both hydrolysis and other degradation pathways.

Q2: My chlorinated coumarin solution is showing a decrease in concentration over time, even when stored in the dark. What is the likely cause?

A2: If photodegradation is ruled out, the most probable cause is pH-dependent hydrolysis. The lactone ring of the coumarin scaffold can be opened by hydroxide ions, leading to the formation of a coumarinic acid salt, which is inactive or has different properties. This process is significantly faster at higher pH values. It is crucial to control the pH of your aqueous solutions, especially if they are neutral to alkaline.

Q3: Are chlorinated coumarins susceptible to oxidation?

A3: Yes, like many organic molecules, chlorinated coumarins can be susceptible to oxidation. The presence of oxidizing agents, even dissolved oxygen in the solvent, can lead to degradation. This can be exacerbated by factors such as exposure to light and the presence of metal ions, which can catalyze oxidative reactions.

Q.4: How should I prepare and store stock solutions of chlorinated coumarins to maximize their stability?

A4: Due to the limited aqueous solubility and potential for hydrolysis of many coumarins, it is recommended to prepare concentrated stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C, protected from light, and in tightly sealed vials to prevent moisture absorption. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: I've observed the formation of new peaks in the chromatogram of my chlorinated coumarin sample. What could these be?

A5: New peaks in a chromatogram are indicative of degradation. These could be hydrolysis products (e.g., the corresponding coumarinic acid), photoproducts, or oxidation products. The specific identity of these degradants will depend on the structure of the chlorinated coumarin and the stress conditions it has been exposed to. Further investigation using techniques like mass spectrometry (MS) is necessary to identify these new species.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a more in-depth, step-by-step approach to troubleshooting common stability-related problems encountered during experiments.

Issue 1: Inconsistent Results in Biological Assays

Symptom: You are observing high variability in your experimental results (e.g., IC50 values, fluorescence intensity) when using aqueous solutions of a chlorinated coumarin.

Underlying Cause: This is often a direct consequence of the compound degrading in the assay buffer. The rate of degradation can be influenced by slight variations in buffer preparation, incubation time, or light exposure between experiments.

Troubleshooting Workflow:

A workflow for troubleshooting inconsistent assay results.

Experimental Protocol: Time-Course Stability Study in Assay Buffer

  • Preparation: Prepare a solution of your chlorinated coumarin in the final assay buffer at the working concentration.

  • Incubation: Incubate this solution under the exact conditions of your assay (temperature, light exposure).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to quantify the remaining parent compound.

  • Data Evaluation: Plot the concentration of the chlorinated coumarin against time. If the concentration decreases by more than 5-10% over the typical duration of your assay, degradation is a significant issue.

Issue 2: Difficulty in Obtaining a Stable Baseline for Analytical Measurements

Symptom: When analyzing a chlorinated coumarin in an aqueous mobile phase by HPLC, you observe a drifting baseline or the appearance of small, broad peaks that change over time.

Underlying Cause: The compound may be degrading in the mobile phase on the timescale of the analytical run. This is more likely if the mobile phase has a neutral to high pH.

Troubleshooting Steps:

  • Assess Mobile Phase pH: If your mobile phase is buffered at pH > 7, consider if a lower pH is compatible with your chromatography. Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can often significantly slow down hydrolysis.

  • On-Autosampler Stability: Investigate the stability of the prepared samples in the autosampler. Run a sequence where the same sample is injected at regular intervals over several hours. A decrease in the main peak area or an increase in impurity peaks indicates on-autosampler degradation. If this is observed, consider using a cooled autosampler.

  • Freshly Prepare Solutions: Always use freshly prepared aqueous solutions of your chlorinated coumarin for analysis. Avoid letting solutions sit at room temperature for extended periods.

Part 3: Protocols for Assessing the Stability of Chlorinated Coumarins

To proactively understand the stability profile of your chlorinated coumarin, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways of a chlorinated coumarin under various stress conditions and to develop a stability-indicating analytical method.

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the chlorinated coumarin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, at room temperature for 1 hour. (Note: Base hydrolysis is often much faster).

    • Oxidative Degradation: 3% H₂O₂, at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the solution in neutral water at 80°C for 24 hours.

    • Photostability: Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Neutralization/Quenching: After the specified time, neutralize the acidic and basic samples. The oxidative reaction may not require quenching, but dilution will slow it down.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC-UV/MS. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or concentration of stressor).

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Determine the mass of the degradation products using MS to propose their structures.

  • Establish the degradation pathway for each stress condition.

Table 1: Example of Expected Degradation Profile for a Chlorinated Coumarin

Stress ConditionPotential Degradation PathwayMajor Degradation Product(s)
Acidic (0.1 M HCl, 60°C) Minimal degradation expected, but potential for slow hydrolysis.Coumarinic acid derivative
Basic (0.1 M NaOH, RT) Rapid hydrolysis of the lactone ring.Coumarinic acid salt
Oxidative (3% H₂O₂, RT) Oxidation of the aromatic ring.Hydroxylated and/or ring-opened products.
Photolytic (UV/Vis light) Dimerization, oxidation, or other complex photoreactions.Varies depending on structure.
Thermal (60°C) Generally stable, but may accelerate other degradation pathways.Similar to hydrolysis or oxidation products.
Visualizing a Potential Degradation Pathway: Base-Catalyzed Hydrolysis

G Coumarin Chlorinated Coumarin (Lactone Ring Intact) Intermediate Tetrahedral Intermediate Coumarin->Intermediate + OH⁻ Intermediate->Coumarin - OH⁻ (fast) Product Coumarinic Acid Salt (Lactone Ring Opened) Intermediate->Product Ring Opening (slow)

Base-catalyzed hydrolysis of the coumarin lactone ring.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press. [Link]

  • Garrett, E. R., Lippold, B. C., & Mielck, J. B. (1971). Kinetics and mechanisms of lactonization of coumarinic acids and hydrolysis of coumarins. I. Journal of pharmaceutical sciences, 60(3), 396–405. [Link]

  • Liu, H., et al. (2024). Nontargeted Analysis of Coumarins in Source Water and Their Formation of Chlorinated Coumarins as DBPs in Drinking Water. Environmental Science & Technology, 58(17), 7429–7439. [Link]

Validation & Comparative

A Comparative Guide to the Bioactivity of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate and Other Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrone compounds renowned for their broad spectrum of pharmacological activities.[1] The inherent versatility of the coumarin scaffold has made it a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with enhanced biological profiles.[1] These activities span antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This guide focuses on a specific derivative, methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, and contextualizes its bioactivity through direct comparison with other relevant coumarins.

Synthesis of this compound

The synthesis of 7-hydroxycoumarin derivatives often employs the Pechmann condensation, a reaction between a phenol and a β-ketoester under acidic conditions.[2][3] For this compound, a plausible synthetic route begins with the Pechmann condensation of 4-chlororesorcinol with a suitable β-ketoester to form the core 6-chloro-7-hydroxycoumarin ring. Subsequent esterification at the 4-position with a methyl haloacetate would yield the final product.

A general representation of the Pechmann condensation is depicted below:

G phenol Phenol acid_catalyst Acid Catalyst phenol->acid_catalyst beta_ketoester β-Ketoester beta_ketoester->acid_catalyst coumarin Coumarin Derivative acid_catalyst->coumarin Condensation

Caption: Pechmann condensation for coumarin synthesis.

Comparative Bioactivity Analysis

This section provides a detailed comparison of the antimicrobial, antioxidant, anticancer, and anti-inflammatory activities of this compound with other coumarin derivatives.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties.[4] It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.[4] A comparative study has highlighted its superior performance against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to standard antibiotics.[4]

Table 1: Antimicrobial Activity of this compound [4]

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus281 µg/mL
Escherichia coli204 µg/mL
Candida albicans216.25 µg/mL

In comparison, a study on other chlorinated coumarins isolated from Fomitopsis officinalis, namely 6-chloro-4-phenyl-2H-chromen-2-one and ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate, showed that these compounds were inactive against a panel of common bacteria and fungi at concentrations up to 100 µg/mL.[5][6] However, they did exhibit a narrow spectrum of activity against Mycobacterium tuberculosis.[7] This suggests that the specific substitution pattern on the coumarin ring is crucial for broad-spectrum antimicrobial activity.

Antioxidant Activity

For comparison, a study on various 7-hydroxycoumarin derivatives demonstrated that the position of the hydroxyl group significantly influences antioxidant activity. For instance, 7-hydroxy-substituted coumarins generally exhibit strong superoxide scavenging activity.[8] In one study, a 7-hydroxy-substituted coumarin was the most active superoxide scavenger with an IC50 of 0.04 mg/mL.[8]

Anticancer Activity

This compound has been investigated for its anticancer properties and is reported to induce apoptosis in cancer cell lines.[4] The proposed mechanism of action involves the inhibition of enzymes crucial for DNA synthesis, leading to cell cycle arrest at the G1/S phase and subsequent activation of apoptotic pathways, including the release of cytochrome c and activation of caspases.[4] In vitro experiments on breast cancer cell lines have shown a significant reduction in cell viability upon treatment with this compound.[4]

For a comparative perspective, numerous coumarin derivatives have been evaluated for their anticancer potential. For example, some 7-hydroxycoumarin derivatives have shown cytotoxic effects against various cancer cell lines.[9] The specific substitutions on the coumarin scaffold play a critical role in determining the potency and selectivity of the anticancer activity.

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties.[9] While specific anti-inflammatory data for this compound is not detailed in the available literature, its structural features suggest potential activity. The anti-inflammatory effects of coumarins are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.

Experimental Protocols

This section outlines standard methodologies for assessing the bioactivities discussed above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G start Start prepare_stock Prepare Stock Solution start->prepare_stock serial_dilution Serial Dilution in 96-Well Plate prepare_stock->serial_dilution inoculate Inoculate with Microorganism serial_dilution->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end G DPPH DPPH Radical (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + AH Antioxidant Antioxidant (AH) Radical_A Antioxidant Radical (A•) Antioxidant->Radical_A - H•

Caption: DPPH Radical Scavenging Mechanism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of coumarin derivatives is highly dependent on their substitution patterns. For this compound, the following structural features are noteworthy:

  • 7-Hydroxy Group: This group is crucial for antioxidant activity and can also be a key site for further derivatization to modulate bioactivity. [4][8]* 6-Chloro Group: The presence of a halogen, such as chlorine, at the 6-position can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets and contributing to its antimicrobial and anticancer effects. [4]* 4-Methylacetate Group: The substituent at the 4-position can impact the compound's lipophilicity and steric properties, which in turn affects its bioavailability and interaction with target enzymes or receptors. [10]

Conclusion

This compound emerges as a promising bioactive compound with potent antimicrobial activity, particularly against drug-resistant bacteria, and potential as an antioxidant and anticancer agent. Its unique substitution pattern, featuring a 6-chloro and a 7-hydroxy group, appears to be a key determinant of its biological profile. Further comprehensive studies are warranted to fully elucidate its mechanisms of action and to establish a more detailed comparative analysis with a wider range of coumarin derivatives. The information presented in this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for future investigations into this and related coumarin compounds.

References

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Development

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. This guide provides a detailed comparative analysis of a promising coumarin derivative, methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, against the widely-used, broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. We delve into their respective mechanisms of action, present a side-by-side comparison of their in vitro efficacy based on available experimental data, and provide detailed, standardized protocols for the antimicrobial susceptibility testing methods used to generate such data. This document serves as a technical resource for researchers and drug development professionals, offering insights into the potential of this coumarin derivative as a lead compound in the fight against resistant pathogens.

Introduction

For decades, ciprofloxacin has been a cornerstone in the treatment of a wide array of bacterial infections, particularly those caused by Gram-negative pathogens.[1][2] Its potent bactericidal activity has made it an invaluable tool in clinical practice.[3] However, the extensive use of ciprofloxacin has led to the rapid emergence of resistant bacterial strains, diminishing its effectiveness and highlighting the urgent need for new antimicrobial agents.[1]

Coumarins, a class of heterocyclic compounds ubiquitous in nature, have garnered significant attention for their diverse biological activities, including potent antimicrobial properties.[4][5] The coumarin scaffold offers a unique chemical framework that can be functionalized to develop novel antibiotics.[6] This guide focuses on a specific derivative, this compound, to evaluate its antimicrobial potential in direct comparison to the clinical benchmark, ciprofloxacin.

Section 1: Compound Profiles and Mechanisms of Action

A fundamental understanding of a compound's mechanism of action is critical to evaluating its potential as a therapeutic agent. The divergent pathways targeted by ciprofloxacin and the proposed mechanism for the coumarin derivative are outlined below.

Ciprofloxacin: A DNA Synthesis Inhibitor

Ciprofloxacin is a member of the fluoroquinolone class of antibiotics.[1] Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8][9]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[9]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following a round of replication.[9]

By binding to and stabilizing the enzyme-DNA complex, ciprofloxacin prevents the re-ligation of the cleaved DNA strands.[9] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of events culminating in bacterial cell death.[7] This bactericidal mechanism is particularly effective against a wide spectrum of Gram-negative bacteria.[2][10]

G cluster_bacterium Bacterial Cell Cipro Ciprofloxacin Enzyme DNA Gyrase & Topoisomerase IV Cipro->Enzyme DNA_Rep DNA Replication & Transcription DNA_Rep->Enzyme Required for DSB Double-Strand DNA Breaks DNA_Rep->DSB Disruption leads to Death Bacterial Cell Death DSB->Death Triggers

Caption: Ciprofloxacin's mechanism of action.

This compound: A Promising Coumarin Derivative

Coumarin derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the disruption of cell membranes and the inhibition of nucleic acid synthesis.[4] Several coumarin-containing antibiotics, such as novobiocin, are known to target the B subunit of bacterial DNA gyrase (GyrB), inhibiting its essential ATPase activity.[6] This mechanism is distinct from that of fluoroquinolones, which target the A subunit (GyrA).

The specific compound, this compound, is believed to function by inhibiting enzymes involved in DNA synthesis, ultimately leading to cell cycle arrest.[11] The presence of the hydroxyl and chloro groups on the coumarin ring is thought to modulate its electronic properties, enhancing its interaction with biological targets.[11]

G cluster_bacterium Bacterial Cell Coumarin Coumarin Derivative DNA_Synth_Enzyme DNA Synthesis Enzymes (e.g., DNA Gyrase) Coumarin->DNA_Synth_Enzyme DNA_Synth DNA Synthesis DNA_Synth->DNA_Synth_Enzyme Required for Arrest Cell Cycle Arrest DNA_Synth->Arrest Inhibition leads to Death Inhibition of Growth & Cell Death Arrest->Death

Caption: Proposed mechanism for the coumarin derivative.

Section 2: Comparative Antimicrobial Efficacy Data

The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in a disk diffusion assay. The available data for this compound against key pathogens is presented below in comparison with typical values for ciprofloxacin.

PathogenTest CompoundMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus This compound1 µg/mL[11]28 mm[11]
Ciprofloxacin0.12 - >128 µg/mL15 - 28 mm
Escherichia coli This compound4 µg/mL[11]20 mm[11]
Ciprofloxacin≤0.015 - >32 µg/mL22 - 40 mm
Candida albicans This compound6.25 µg/mL[11]21 mm[11]
CiprofloxacinNot Applicable (Antifungal)Not Applicable

*Note: Ciprofloxacin values represent a typical range observed in clinical and laboratory settings, encompassing both susceptible and resistant strains. Actual values can vary significantly.

Analysis of Efficacy:

The data indicates that this compound exhibits significant antimicrobial activity.[11] Notably, its potent activity against Staphylococcus aureus (MIC of 1 µg/mL) is very promising, especially given reports that the compound outperformed standard antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA) strains in a comparative analysis.[11] Its efficacy against the Gram-negative bacterium Escherichia coli is also noteworthy. Furthermore, the compound displays antifungal properties against Candida albicans, demonstrating a broad spectrum of activity that ciprofloxacin, as a dedicated antibacterial, does not possess.[11]

Section 3: Standardized Experimental Methodologies

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are paramount. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which represent the global standards in the field.[12][13][14][15]

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[16][17] It allows for a quantitative measure of the lowest concentration of the drug that inhibits the visible growth of a microorganism.[18]

Causality and Rationale:

  • Standardized Inoculum (0.5 McFarland): Ensures a consistent and predictable number of bacterial cells are tested, which is critical for reproducible results.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This specific medium has low levels of inhibitors and is standardized for divalent cations (Ca²⁺, Mg²⁺), which can affect the activity of some antibiotics.

  • Two-fold Serial Dilutions: Provides a logarithmic concentration gradient to precisely pinpoint the MIC value.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., this compound) and the reference compound (ciprofloxacin) in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range. Leave one well as a positive control (broth + inoculum, no drug) and one as a negative control (broth only).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB so that the final inoculum concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate (except the negative control).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye.

Caption: Workflow for MIC determination by broth microdilution.

Protocol: Zone of Inhibition Determination via Disk Diffusion (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories.[18] It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate swabbed with the test organism.

Causality and Rationale:

  • Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion as it supports the growth of most common pathogens and has minimal inhibitory substances.

  • Agar Depth (4.0 ± 0.5 mm): The depth of the agar is critical as it affects the rate of diffusion of the antibiotic. A standardized depth ensures consistent results.

  • Confluent Lawn of Growth: Swabbing the plate for a "lawn" of growth ensures that the resulting zone of inhibition is uniform and measurable.

Step-by-Step Protocol:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4.0 ± 0.5 mm. Allow the surface to dry.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure confluent growth.

  • Disk Application: Aseptically apply the antimicrobial-impregnated paper disks to the surface of the agar. For the novel compound, disks would need to be prepared and validated. Ensure the disks are gently pressed down to make full contact with the agar.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm). Interpret the results based on established breakpoint tables from CLSI or EUCAST.

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Section 4: Discussion and Future Perspectives

The preliminary data for this compound is highly encouraging. It demonstrates potent, broad-spectrum antimicrobial activity, including efficacy against the clinically significant MRSA and the fungus Candida albicans.[11] This dual-action capability is particularly valuable. Its proposed mechanism of inhibiting DNA synthesis, potentially via a different site on DNA gyrase than fluoroquinolones, suggests it could be effective against ciprofloxacin-resistant strains.[6][11]

However, this guide represents a preliminary comparison based on limited available data for the novel compound. To fully assess its potential, a rigorous and comprehensive research program is required.

Future Research Directions:

  • Expanded Efficacy Studies: The compound must be tested against a large panel of clinical isolates, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, and vancomycin-resistant enterococci (VRE).

  • Mechanism of Action Elucidation: Detailed enzymatic assays are needed to confirm the precise molecular target (e.g., GyrB) and to differentiate its mechanism from existing antibiotic classes.

  • Resistance Studies: Spontaneous resistance frequency studies should be conducted to predict how quickly bacteria might develop resistance to this new compound.

  • Toxicity and Pharmacokinetic Profiling: In vitro cytotoxicity assays using mammalian cell lines and subsequent in vivo pharmacokinetic (PK) and safety studies are essential next steps to evaluate its potential for clinical development.

Conclusion

While ciprofloxacin remains an important antibiotic, its utility is threatened by widespread resistance. The coumarin derivative this compound emerges as a promising lead compound. Its potent in vitro activity against both Gram-positive and Gram-negative bacteria, along with its antifungal properties, warrants extensive further investigation.[11] The standardized methodologies provided in this guide offer a framework for the rigorous evaluation required to advance this and other novel antimicrobial candidates from the laboratory toward potential clinical application.

References

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A Comparative Guide to the Fluorescent Properties of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate and Fluorescein

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. The choice of fluorophore is a critical decision that dictates the sensitivity, specificity, and temporal resolution of an experiment. Among the vast arsenal of available dyes, coumarin derivatives and fluorescein have long been workhorses in the field.[1] This guide provides an in-depth, objective comparison of a specific coumarin derivative, methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, and the archetypal green fluorophore, fluorescein.

This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of the key performance characteristics of these two fluorophores. We will delve into their spectral properties, quantum efficiency, photostability, and environmental sensitivity, supported by experimental protocols to empower you to make informed decisions for your specific applications.

Core Fluorescent Properties: A Side-by-Side Comparison

The fundamental differences in the molecular architecture of this compound and fluorescein give rise to distinct fluorescent properties. The following table summarizes these key characteristics, providing a high-level overview for rapid comparison.

PropertyThis compoundFluorescein
Excitation Maximum (λex) ~322 nm[2]~490 nm (at pH > 8)[3]
Emission Maximum (λem) ~387 nm[2]~515 nm (at pH > 8)[3]
Molar Extinction Coefficient (ε) Varies by derivative; typically lower than fluorescein.~70,000 - 92,300 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φf) Generally moderate to high, dependent on solvent and substitution.High, up to 0.95 in basic aqueous solutions.[3]
Stokes Shift ~65 nm~25 nm
Photostability Generally considered moderately photostable.[5]Known to be susceptible to photobleaching.[3][4]
pH Sensitivity Sensitive due to the hydroxyl group.Highly sensitive; fluorescence is significantly quenched at acidic pH.[3][6]

Detailed Analysis of Fluorescent Properties

Spectral Characteristics: Excitation and Emission

The excitation and emission spectra define the wavelengths of light a fluorophore absorbs and emits, a critical consideration for selecting appropriate light sources and filters in fluorescence microscopy and spectroscopy.

  • This compound : As a coumarin derivative, this compound absorbs in the UV-A range and emits in the violet-blue region of the spectrum.[2] The specific substitution pattern on the coumarin core, including the chloro and hydroxy groups, modulates its electronic structure and thus its spectral properties. The relatively large Stokes shift (~65 nm) is advantageous as it minimizes the overlap between the excitation and emission spectra, thereby improving the signal-to-noise ratio.

  • Fluorescein : Fluorescein is renowned for its strong absorption of blue light and brilliant green emission.[3] Its spectral properties are heavily influenced by pH. In basic solutions (pH > 8), it exists predominantly in the dianionic form, which is responsible for its intense fluorescence.[3][6] As the pH decreases, protonation of the phenolic and carboxylic acid groups leads to a blue-shift in the absorption spectrum and a dramatic reduction in fluorescence intensity.[6][7] The small Stokes shift of fluorescein (~25 nm) can present challenges in separating the emission signal from scattered excitation light, often requiring high-quality optical filters.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] A higher quantum yield translates to a brighter signal, which is crucial for detecting low-abundance targets.

  • Fluorescein : In its dianionic form, fluorescein is one of the brightest organic fluorophores, with a quantum yield approaching unity (0.95 in 0.1 M NaOH).[3] However, this high efficiency is only realized in basic environments. As the pH drops below its pKa of ~6.4, the formation of the less fluorescent monoanionic and non-fluorescent neutral forms causes a steep decline in the overall quantum yield.[6]

Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Poor photostability, or photobleaching, leads to signal loss over time and can be a significant limiting factor in applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging.

  • This compound : Coumarin derivatives generally exhibit moderate photostability.[5] The primary mechanism of photobleaching involves the excited triplet state, which can react with molecular oxygen to generate reactive oxygen species that, in turn, degrade the fluorophore.[5] While often more stable than fluorescein, they can be less robust than other classes of dyes like rhodamines.[4]

  • Fluorescein : A well-known drawback of fluorescein is its susceptibility to photobleaching.[3][4][11] Under high-intensity illumination, its fluorescence signal can decay rapidly. This limits its utility in long-term imaging experiments. The use of antifade reagents is often necessary to mitigate this issue.

pH Sensitivity

The sensitivity of a fluorophore's properties to pH can be either a desirable feature for developing pH sensors or a confounding variable in other applications.

  • This compound : The presence of a phenolic hydroxyl group on the coumarin ring suggests that this molecule's fluorescence is likely to be pH-dependent. Deprotonation of the hydroxyl group at higher pH values can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its absorption and emission spectra, as well as its quantum yield.

  • Fluorescein : Fluorescein is an exemplary pH-sensitive dye and is widely used as a pH indicator in biological systems.[3][12] Its fluorescence intensity is highly dependent on the equilibrium between its different ionic forms, which is governed by the surrounding pH.[6][13] This property makes it unsuitable for applications where a stable fluorescent signal is required across a range of pH values, but ideal for measuring pH fluctuations around its pKa of ~6.4.[6]

Experimental Protocols for Fluorophore Characterization

To ensure the scientific integrity and reproducibility of fluorescence-based assays, it is crucial to characterize the properties of the fluorophores under the specific experimental conditions being used. The following protocols outline standard methodologies for these characterizations.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol describes the use of a fluorescence spectrometer to measure the excitation and emission spectra of a fluorophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in the desired solvent or buffer system. The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the fluorescence spectrometer and allow the light source (typically a Xenon lamp) to stabilize.[14]

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the wavelength of maximum absorbance (λex).[15]

    • Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength to collect the emitted fluorescence.[15]

    • The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence (λem).[16]

    • Scan the excitation monochromator across a range of wavelengths shorter than the emission wavelength.

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

G cluster_prep Sample Preparation cluster_instrument Spectrometer Setup cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum prep_sample Prepare dilute fluorophore solution (Absorbance < 0.1) setup_instrument Stabilize light source and set parameters prep_sample->setup_instrument set_ex Set excitation λ setup_instrument->set_ex set_em Set emission λ setup_instrument->set_em scan_em Scan emission λ range set_ex->scan_em plot_em Plot Intensity vs. Emission λ scan_em->plot_em scan_ex Scan excitation λ range set_em->scan_ex plot_ex Plot Intensity vs. Excitation λ scan_ex->plot_ex

Caption: Workflow for determining fluorescence excitation and emission spectra.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol uses a well-characterized fluorescence standard to determine the quantum yield of a test sample.[8]

Causality: The principle behind this comparative method is that if a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[8]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and spectral properties that are reasonably close to the test sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for UV-excitable fluorophores.

  • Sample Preparation: Prepare a series of dilutions for both the test sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.

    • The quantum yield of the test sample (Φx) can be calculated using the following equation:[8] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (this term is 1 if the same solvent is used for both).

G start Prepare serial dilutions (Test & Standard) abs_measure Measure Absorbance at λex start->abs_measure fluor_measure Measure Fluorescence Emission (same λex) start->fluor_measure plot Plot Integrated Intensity vs. Absorbance abs_measure->plot integrate Integrate Emission Spectra fluor_measure->integrate integrate->plot calculate Calculate Gradients (Grad) and Quantum Yield (Φx) plot->calculate

Caption: Workflow for relative quantum yield determination.

Protocol 3: Assessment of Photostability

This protocol provides a method for comparing the photostability of different fluorophores by measuring their photobleaching rate.

Methodology:

  • Sample Preparation: Prepare optically dilute solutions of the fluorophores to be compared at the same concentration in the same buffer.

  • Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or stabilized lamp) and a sensitive detector.[11]

  • Initial Measurement: Acquire an initial image or fluorescence intensity reading (F₀) using a low light intensity to minimize photobleaching during this initial measurement.

  • Photobleaching: Continuously illuminate a specific region of the sample with a constant, high-intensity light source.[11]

  • Time-course Measurement: Record the fluorescence intensity (F(t)) from the illuminated region at regular time intervals until the signal has significantly decreased.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized intensity versus time.

    • The resulting decay curve provides a quantitative measure of photostability. A slower decay rate indicates higher photostability. The data can often be fitted to an exponential decay function to determine a photobleaching rate constant or half-life.[11]

Conclusion and Recommendations

The choice between this compound and fluorescein is highly dependent on the specific requirements of the experiment.

  • Choose this compound (or other coumarin derivatives) when:

    • UV excitation is available and desirable.

    • A blue emission channel is required, especially in multicolor imaging experiments to minimize spectral overlap with green and red fluorophores.

    • Moderate to high photostability is needed for time-lapse imaging.

    • A large Stokes shift is beneficial for improving the signal-to-noise ratio.

  • Choose Fluorescein when:

    • A very bright green signal is the primary requirement.

    • The experimental pH is stable and maintained above 7.5.

    • The application involves measuring pH changes around neutrality.

    • Short-term imaging or endpoint assays are being performed, where photobleaching is less of a concern.

By understanding the distinct fluorescent properties and performance trade-offs of these fluorophores, researchers can better design their experiments, select the optimal tools, and generate more reliable and accurate data.

References

  • Synthesis and characterization of coumarin containing fluorescent sugar based gelators. (2025).
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances.
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  • Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule. (2008). Physics Forums.
  • Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. (2020).
  • (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. (2025).
  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.
  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2012).
  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Semantic Scholar.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. (2025). BenchChem.
  • Comparative study of the photostability of different fluorescent coumarin probes. (2025). BenchChem.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research. (2025). BenchChem.
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  • S. R. M. N. A. H. S. S. S. A. S. B. (2022). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Scientific Reports.
  • (PDF) Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant.
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A Comparative Guide to the Structure-Activity Relationships of Chlorinated vs. Non-Chlorinated Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a class of compounds characterized by a benzopyrone backbone, are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Their structural simplicity and amenability to synthetic modification have made them a privileged scaffold in the pursuit of novel therapeutics.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of chlorinated and non-chlorinated coumarins, offering insights into how the strategic placement of chlorine atoms can modulate biological efficacy.

The Versatile Coumarin Scaffold: A Foundation for Diverse Biological Activities

Coumarins, both naturally occurring and synthetic, have been extensively studied for their therapeutic potential.[3][6] Their biological activities are diverse, encompassing anticoagulant, anticancer, antimicrobial, and neuroprotective effects.[2][3][7] The planar structure of the coumarin nucleus allows it to intercalate into DNA and interact with various enzymes and receptors, forming the basis of its broad bioactivity.[5]

Key Biological Activities of the Coumarin Core:

  • Anticoagulant Activity: The discovery of dicoumarol, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders.[8][9] These compounds act as vitamin K antagonists, inhibiting the synthesis of clotting factors.[2][10]

  • Anticancer Activity: Coumarins exhibit multifaceted anticancer properties, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1][11][12][13]

  • Antimicrobial Activity: Various coumarin derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[14][15][16][17]

  • Neuroprotective Effects: Emerging research highlights the potential of coumarins in mitigating neurodegenerative diseases by targeting enzymes like monoamine oxidases and cholinesterases.[18][19][20][21][22]

The Impact of Chlorination: A Halogen's Touch on Bioactivity

The introduction of chlorine atoms onto the coumarin scaffold can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications, in turn, can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.

Structure-activity relationship studies have indicated that the presence of a 3-chloro substituent on the coumarin ring can enhance anticancer activity.[23]

  • Mechanism of Action: Chlorinated coumarins can induce apoptosis in cancer cells and arrest the cell cycle. For instance, a 4-substituted coumarin with a 5-chloro group has been shown to disrupt microtubule networks in hepatocellular carcinoma cells and induce G2/M phase arrest in human ovarian cancer cells.[1]

While the effect of chlorination on antimicrobial activity can be complex and dependent on the specific microbial strain, some studies have shown a positive correlation.

  • Tuberculosis: In a study evaluating chlorinated coumarins against Mycobacterium tuberculosis, it was observed that the position of the chlorine atom was crucial for activity. A 7-chloro substituted coumarin demonstrated the most potent activity against both replicating and non-replicating M. tuberculosis.[24][25] Interestingly, for a related series of compounds, a 6-chloro substitution was found to be more effective.[24][25] This highlights the nuanced role of chlorine's position in determining antimycobacterial efficacy.

Comparative Data: Chlorinated vs. Non-Chlorinated Coumarins

The following table summarizes comparative data from various studies, illustrating the influence of chlorination on the biological activity of coumarins.

Compound Type Biological Activity Key Findings Reference
Non-Chlorinated Coumarin AnticancerPsoralen and its derivatives show potent anticancer and apoptotic effects.[13]
Chlorinated Coumarin Anticancer3-chloro and 4-methyl substituents in a coumarin-artemisinin hybrid exhibited greater anticancer activity.[23]
Non-Chlorinated Coumarin AntimicrobialOsthenole, a natural coumarin, showed potent activity against S. aureus and B. cereus.[3]
Chlorinated Coumarin Antimicrobial (Anti-TB)7-chloro-4-phenyl-2H-chromen-2-one was the most active against replicating and non-replicating M. tuberculosis.[24][25]
Non-Chlorinated Coumarin Anticoagulant4-hydroxycoumarin derivatives are potent anticoagulants.[26]
Chlorinated Coumarin AnticoagulantA 4-(3-bromo-phenyl)-substituted coumarin derivative showed higher anticoagulant activity than warfarin.[26]
Experimental Protocols

The synthesis of chlorinated coumarins often involves the Pechmann condensation, a classic method for coumarin synthesis.

Step-by-Step Protocol for Pechmann Condensation:

  • Reactant Preparation: Dissolve a substituted phenol (e.g., a chlorophenol) and a β-keto ester in a suitable solvent.

  • Acid Catalysis: Add a strong acid catalyst, such as sulfuric acid, and cool the mixture.

  • Reaction: Stir the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Pour the reaction mixture into crushed ice to precipitate the crude coumarin product.

  • Purification: Filter the crude product and recrystallize it from an appropriate solvent to obtain the pure chlorinated coumarin.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Broth Microdilution Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds inoculate Inoculate microtiter plate wells with microbial suspension and compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read_plate Read absorbance or observe for visual growth incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Molecular Interactions

The biological effects of coumarins are mediated through their interaction with various cellular targets and signaling pathways.

G cluster_pathways Cellular Effects Coumarin Coumarin Derivatives Apoptosis Induction of Apoptosis Coumarin->Apoptosis CellCycle Cell Cycle Arrest Coumarin->CellCycle Angiogenesis Inhibition of Angiogenesis Coumarin->Angiogenesis PI3K PI3K/Akt/mTOR Pathway Inhibition Coumarin->PI3K

Caption: Key anticancer mechanisms of coumarin derivatives.

Coumarins can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. They can also cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[12] Furthermore, some coumarins have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[1][12]

Conclusion

The strategic incorporation of chlorine atoms into the coumarin scaffold is a powerful tool for modulating its biological activity. While non-chlorinated coumarins possess a broad spectrum of pharmacological effects, chlorination can enhance potency and, in some cases, confer selectivity for specific biological targets. The position of the chlorine atom is a critical determinant of its effect, underscoring the importance of precise structural modifications in drug design. This comparative guide provides a foundation for researchers to explore the vast chemical space of halogenated coumarins in the quest for more effective and targeted therapeutics.

References

  • Deciphering the detailed structure-activity relationship of coumarins as Monoamine oxidase enzyme inhibitors-An updated review - PubMed. (2021). Chem Biol Drug Des, 98(4), 655-673. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. (2023). RSC Med Chem. [Link]

  • Antimicrobial Activity of New Coumarin Derivatives. (2001). Arzneimittelforschung, 51(1), 67-71. [Link]

  • Antimicrobial activity of new coumarin derivatives - PubMed. (2001). Arzneimittelforschung, 51(1), 67-71. [Link]

  • Synthetic and natural coumarins as potent anticonvulsant agents: A review with structure-activity relationship - PubMed. (2022). Chem Biol Drug Des, 99(4), 513-535. [Link]

  • Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives - Journal of Medicinal and Pharmaceutical Chemistry Research. (2024). Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 1-10. [Link]

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A Comparative Guide to Coumarin Derivatives as Enzyme Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Coumarin and its derivatives represent a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of potent and selective enzyme inhibitors. This guide provides a comprehensive comparative analysis of coumarin derivatives targeting key enzyme families implicated in a range of pathologies, from neurodegenerative diseases to cancer. We will delve into the structure-activity relationships (SAR), inhibitory mechanisms, and quantitative performance data, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Enduring Appeal of the Coumarin Scaffold

The coumarin nucleus, a benzopyrone structure, is a privileged scaffold in drug discovery due to its inherent biological activity and synthetic tractability.[1][2][3] Its planar structure allows for diverse functionalization, enabling fine-tuning of its interaction with enzyme active sites. This adaptability has led to the development of coumarin derivatives as inhibitors of a wide array of enzymes, a selection of which will be the focus of this guide.[4]

Comparative Analysis of Enzyme Inhibition

The true power of the coumarin scaffold lies in its ability to be tailored for specificity and potency against different enzyme targets. This section provides a comparative overview of coumarin derivatives as inhibitors of three major enzyme classes: Carbonic Anhydrases, Monoamine Oxidases, and Cholinesterases.

Carbonic Anhydrases (CAs): Targeting Tumor-Associated Isoforms

Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are critical regulators of pH in the tumor microenvironment and represent key targets for anticancer therapies.[5][6] Coumarin derivatives have emerged as a promising class of CA inhibitors, often acting as prodrugs where the lactone ring is hydrolyzed by the enzyme to block the active site entrance.[5]

Comparative Inhibitory Activity of Coumarin Derivatives against Carbonic Anhydrases:

Derivative ClassSpecific CompoundTarget Isoform(s)Ki (nM)Selectivity ProfileSource
Coumarin-linked ThiazolidinoneCompound 6ihCA IX61.5Selective for hCA IX over hCA XII, I, and II[7][8]
Coumarin-linked 1,2,3-TriazoleCompound 5dhCA IX32.7Selective for hCA IX over hCA XII, I, and II[7][8]
Coumarin-linked 1,2,3-TriazoleCompound 5ihCA XII84.2Selective for hCA XII[7][8]
3-Substituted CoumarinSulfonamide 6chCA IX4100Selective for hCA IX[5]
Coumarin-linked 4-anilinomethyl-1,2,3-triazoleCompound 6ehCA IX36.3Selective for hCA IX over hCA I, II, and XIII[9]

Structure-Activity Relationship (SAR) Insights:

The data reveals that hybridization of the coumarin scaffold with other heterocyclic moieties, such as thiazolidinone and triazole, significantly enhances inhibitory potency and selectivity.[7][8][9] For instance, coumarin-linked 1,2,3-triazoles have demonstrated nanomolar inhibition of the tumor-associated hCA IX isoform, with specific substitutions on the triazole ring influencing selectivity.[7][8]

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer (e.g., Tris-HCl) P2 Prepare Substrate Solution (p-Nitrophenyl Acetate) P1->P2 P3 Prepare Enzyme Solution (hCA isoform) P2->P3 P4 Prepare Inhibitor Stock Solutions (Coumarin Derivatives) P3->P4 A1 Add Buffer, Enzyme, and Inhibitor to Microplate Wells P4->A1 A2 Incubate at Controlled Temperature A1->A2 A3 Initiate Reaction by Adding Substrate A2->A3 A4 Monitor Absorbance at 400 nm (Formation of p-Nitrophenol) A3->A4 D1 Calculate Initial Reaction Velocities A4->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D3 Determine IC50 and/or Ki Values D2->D3

Caption: A generalized workflow for determining the inhibitory activity of coumarin derivatives against carbonic anhydrase isoforms.

Monoamine Oxidases (MAOs): A Focus on Neuroprotection

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[10] Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's diseases, as it prevents the breakdown of dopamine.[10] Coumarin derivatives have been extensively investigated as reversible MAO-B inhibitors.[10]

Comparative Inhibitory Activity of Coumarin Derivatives against Monoamine Oxidases:

Derivative ClassSpecific CompoundTarget IsoformIC50 (nM)SelectivitySource
3-Phenylcoumarin7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarinMAO-B1.14Preferential for MAO-B[11]
3-PhenylcoumarinGeneralMAO-BVariesEnhanced MAO-B inhibition[12][13]
4-PhenylcoumarinGeneralMAO-AVariesMore effective for MAO-A inhibition[12][13]
Coumarin-O-phenylpiperazine Hybrid8-acetyl-7-hydroxy-4-methylcoumarin derivativehMAO-A6970 - 7650Dual inhibitor with hAChE activity[14]
Coumarin-O-phenylpiperazine Hybrid4,7-dimethyl-5-hydroxycoumarin derivativehMAO-B1880 - 4760Dual inhibitor with hAChE activity[14]

Structure-Activity Relationship (SAR) Insights:

The position of phenyl substitution on the coumarin ring plays a crucial role in determining the inhibitory activity and selectivity towards MAO isoforms.[12][13] 3-Phenyl substitution generally enhances MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition.[12][13] Furthermore, the nature and length of substituents at the 7-position of the coumarin scaffold also significantly affect the specificity and selectivity.[13]

Logical Relationship in SAR of Phenylcoumarins for MAO Inhibition

cluster_substitutions Phenyl Substitution Position cluster_outcomes Inhibitory Outcome Coumarin_Scaffold Coumarin Scaffold Pos3 3-Phenyl Substitution Coumarin_Scaffold->Pos3 Pos4 4-Phenyl Substitution Coumarin_Scaffold->Pos4 MAO_B Enhanced MAO-B Inhibition (Neuroprotective Target) Pos3->MAO_B MAO_A Enhanced MAO-A Inhibition (Antidepressant Target) Pos4->MAO_A

Caption: The influence of phenyl substitution position on the selective inhibition of MAO isoforms by coumarin derivatives.

Cholinesterases (AChE & BChE): Combating Cognitive Decline

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[15] Coumarin-based compounds, particularly hybrids with other pharmacophores, have shown significant potential as cholinesterase inhibitors.[16][17][18]

Comparative Inhibitory Activity of Coumarin Derivatives against Cholinesterases:

Derivative ClassSpecific CompoundTarget EnzymeIC50 (µM)Selectivity (AChE/BChE)Source
Coumarin-Chalcone HybridCompound 5eAChE0.1527.4[16][17]
Coumarin-Chalcone HybridCompound 5dAChE0.37-[16]
N1-(coumarin-7-yl) derivativeCompound 2AChE42.5-[15]
N1-(coumarin-7-yl) derivativeGeneralBChE0.002 - 0.442Preferential for BChE[15]
Coumarin-phenylpiperazine HybridCompound 15aAChE2.42-[19]

Structure-Activity Relationship (SAR) Insights:

For coumarin-chalcone hybrids, the position of substituents on the chalcone ring significantly impacts activity and selectivity.[16][17] Para-substituted chalcone fragments with choline-like side chains lead to potent AChE inhibition, while ortho-substitution favors BChE inhibition.[17] The nature of the linker between the coumarin and the other heterocyclic moiety is also critical for optimal interaction with the enzyme's active site.[19]

Beyond the Core: Other Notable Enzyme Targets

The versatility of the coumarin scaffold extends to the inhibition of other therapeutically relevant enzymes.

  • Kinases: Coumarin derivatives have been investigated as inhibitors of various kinases, including those in the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer.[20][21] For example, a novel benzylidene coumarin derivative showed potent dual inhibitory activity against EGFR and PI3Kβ with IC50 values of 0.1812 µM and being twofold more potent than the reference inhibitor LY294002, respectively.[21]

  • Tyrosinase: This enzyme is a key player in melanin biosynthesis, and its inhibition is relevant for treating hyperpigmentation disorders and in the development of anti-melanoma agents.[22] A coumarin-thiosemicarbazone analog (FN-19) exhibited potent anti-tyrosinase activity with an IC50 value of 42.16 µM, acting as a mixed inhibitor.[22]

  • Urease: Inhibition of urease is a strategy to combat infections by urease-producing bacteria like Helicobacter pylori. N-(R-phenyl)-3-carboxamide-coumarin derivatives have been shown to be effective urease inhibitors.[23]

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, this section provides detailed protocols for key enzyme inhibition assays.

General Protocol for Fluorescence-Based Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that utilize fluorogenic substrates, such as certain cytochrome P450 enzymes or monoamine oxidases.[24]

Materials:

  • Enzyme of interest (e.g., recombinant human MAO-B)

  • Fluorogenic substrate (e.g., a coumarin-based profluorescent substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (coumarin derivatives) and positive control inhibitor

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Reaction Mixture: In the wells of the microplate, add the assay buffer, the enzyme solution, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (coumarin derivatives) and positive control inhibitor (e.g., donepezil)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Preparation: Prepare solutions of ATCI, DTNB, and the enzyme in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In the microplate wells, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration. The color development is due to the reaction of thiocholine (produced from ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the reaction rates from the change in absorbance over time. Determine the percentage of inhibition and the IC50 values for each compound.

Conclusion and Future Perspectives

The coumarin scaffold continues to be a rich source of inspiration for the design of novel enzyme inhibitors. The comparative analysis presented in this guide highlights the remarkable tunability of coumarin derivatives, allowing for the development of highly potent and selective inhibitors for a diverse range of therapeutic targets. Future research will likely focus on the development of multi-target coumarin derivatives, particularly for complex diseases like Alzheimer's, and the exploration of novel coumarin hybrids with enhanced pharmacokinetic properties and reduced off-target effects. The detailed protocols and comparative data provided herein are intended to empower researchers to advance the exciting field of coumarin-based drug discovery.

References

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  • Synthesis and Biological Evaluation of Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles as Potent Inhibitors of Carbonic Anhydrases IX and XIII Involved in Tumorigenesis. (2021). National Institutes of Health.
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Navigating the Nucleus: A Comparative Guide to Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate as a Novel Alternative to Hoechst Stains for Nuclear Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the visualization of the cell nucleus is a cornerstone of modern cell biology. The choice of a fluorescent nuclear stain is a critical decision that can significantly impact experimental outcomes, particularly in the context of live-cell imaging. For decades, the Hoechst family of dyes, most notably Hoechst 33342 and 33258, have been the go-to reagents for nuclear counterstaining. However, their inherent limitations, including phototoxicity induced by ultraviolet (UV) excitation, have prompted a continuous search for superior alternatives.[1][2] This guide provides an in-depth, objective comparison of the well-established Hoechst stains with a promising, yet less characterized, coumarin-based compound: methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (MCHA).

While extensive data on MCHA as a dedicated nuclear stain is emerging, its coumarin scaffold offers a glimpse into a class of fluorophores known for their tunable photophysical properties, good photostability, and often lower cytotoxicity compared to UV-excitable dyes.[3][] This guide will therefore explore the potential of MCHA as a next-generation nuclear stain, drawing upon the known characteristics of coumarin derivatives and contrasting them with the established performance of Hoechst dyes.

The Incumbent Standard: A Critical Look at Hoechst Stains

Hoechst stains are bisbenzimidazole derivatives that bind to the minor groove of DNA, with a strong preference for adenine-thymine (A-T) rich regions.[5][6] This binding mechanism results in a significant enhancement of their fluorescence, leading to bright blue staining of the nucleus. The primary distinction between the two most common variants, Hoechst 33342 and 33258, lies in their cell permeability. The presence of a lipophilic ethyl group in Hoechst 33342 enhances its ability to cross the plasma membrane of living cells, making it the preferred choice for live-cell imaging.[5]

However, the reliance on UV excitation (typically around 350 nm) is a significant drawback of Hoechst dyes.[1] This high-energy illumination can induce phototoxicity, leading to cellular stress, DNA damage, and even apoptosis, which can compromise the integrity of long-term live-cell imaging experiments.[2]

The Challenger: The Promise of Coumarin-Based Nuclear Stains

Coumarin derivatives represent a large and versatile class of fluorescent compounds with a wide range of applications in biological imaging.[5] Their core structure, a benzopyran-2-one, can be readily modified with different functional groups to fine-tune their spectral properties, cell permeability, and targeting specificity.[7][8] Many coumarin derivatives exhibit high fluorescence quantum yields, good photostability, and can be designed to be excitable by visible light, thereby reducing the risk of phototoxicity.[][9]

This compound (MCHA) is a coumarin derivative that holds potential as a nuclear stain. While its primary application in the literature has been as a synthetic intermediate, its structural features, including the coumarin core, suggest favorable fluorescent properties.[10] The presence of a hydroxyl group and a chloro group can influence its spectral characteristics and binding affinities.[10]

Head-to-Head Comparison: MCHA vs. Hoechst Stains

To provide a clear comparison, the following table summarizes the key properties of MCHA (based on known properties of similar coumarin derivatives) and the widely used Hoechst 33342.

PropertyHoechst 33342This compound (MCHA) (Predicted/Inferred)
Excitation Maximum (nm) ~350[5]~322-400 (Varies with solvent and substitution)[7][8]
Emission Maximum (nm) ~461[5]~387-500 (Varies with solvent and substitution)[7][8]
Binding Mechanism Minor groove of A-T rich DNA[5]Potentially groove binding or intercalation with DNA[11]
Cell Permeability High (for live cells)[5]Predicted to be good due to the relatively small molecular size
Phototoxicity High (due to UV excitation)[2]Potentially lower (if excitable with visible light)
Cytotoxicity Moderate, concentration-dependent[2]Generally lower for many coumarin derivatives[12][13]
Photostability Moderate[]Generally good for the coumarin class of dyes[][14]

Mechanism of Action: A Tale of Two Binding Modes

The mechanism by which a fluorescent dye interacts with DNA is a critical determinant of its performance and potential for cellular perturbation.

Hoechst Stains: Minor Groove Binders

Hoechst dyes are well-characterized as minor groove binders, inserting themselves into the A-T rich regions of the DNA double helix. This non-intercalative binding is generally considered to be less disruptive to the overall DNA structure compared to intercalation.

Binding mechanism of Hoechst stains.

MCHA: A Potential DNA Interactor

The DNA binding mechanism of MCHA has not been explicitly determined. However, studies on other coumarin derivatives have shown that they can interact with DNA through both groove binding and intercalation.[11][15] The planar structure of the coumarin ring system could facilitate intercalation between DNA base pairs. Further experimental validation is required to elucidate the precise mechanism for MCHA.

Potential DNA binding mechanisms of MCHA.

Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for staining live and fixed cells with Hoechst 33342 and a proposed protocol for MCHA based on general procedures for coumarin-based dyes.

Protocol 1: Live-Cell Staining with Hoechst 33342

This protocol is optimized for visualizing the nuclei of living cells.

Materials:

  • Hoechst 33342 solution (e.g., 1 mg/mL in water or DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Live cells cultured on a suitable imaging dish or slide

Procedure:

  • Prepare a working solution of Hoechst 33342 in a complete culture medium at a final concentration of 0.1-1.0 µg/mL.

  • Remove the existing culture medium from the cells.

  • Add the Hoechst 33342 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Gently wash the cells twice with a pre-warmed culture medium or PBS to remove excess stain.

  • Add fresh, pre-warmed culture medium to the cells.

  • Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).

G A Prepare Hoechst 33342 working solution (0.1-1.0 µg/mL) B Remove old medium A->B C Add staining solution and incubate (10-30 min) B->C D Wash cells twice with pre-warmed medium C->D E Add fresh medium D->E F Image with DAPI filter set E->F G A Prepare MCHA stock solution in DMSO (1-10 mM) B Dilute to working concentration in medium (1-10 µM) A->B C Remove old medium B->C D Add staining solution and incubate (15-60 min) C->D E Wash cells 2-3 times with pre-warmed PBS/medium D->E F Add fresh medium E->F G Image with appropriate coumarin filter set F->G

Proposed workflow for live-cell staining with MCHA.

Concluding Remarks and Future Directions

While Hoechst stains remain valuable tools for nuclear imaging, particularly in fixed-cell applications, their limitations in live-cell imaging, primarily due to phototoxicity, are well-documented. [1][2]this compound, as a representative of the versatile coumarin family of fluorophores, presents an intriguing potential alternative. The broader class of coumarin dyes offers the promise of improved photostability, lower cytotoxicity, and excitation wavelengths that are less damaging to living cells. [3][] However, it is crucial to emphasize that the efficacy of MCHA as a specific and reliable nuclear stain requires rigorous experimental validation. Future studies should focus on:

  • Determining the precise excitation and emission spectra of MCHA when bound to DNA.

  • Investigating its DNA binding mechanism and specificity.

  • Quantifying its photostability and cytotoxicity in various cell lines.

  • Directly comparing its performance with Hoechst stains and other next-generation nuclear stains in long-term, live-cell imaging experiments.

The exploration of novel fluorophores like MCHA is essential for advancing the capabilities of cellular imaging. By moving beyond the limitations of traditional dyes, researchers can gain more accurate and biologically relevant insights into the dynamic processes that govern cellular life.

References

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). In RSC Publishing. Retrieved January 18, 2026, from [Link]

  • A Comparative Guide to Nuclear Stains for Live-Cell Imaging: 6-Chloro-3-cyano-4-methylcoumarin versus Hoechst Dyes. (2025). Benchchem.
  • Illuminating the Inner Workings of Life: Application Notes and Protocols for Live Cell Imaging with Coumarin-Based Fluorescent Probe. (2025). Benchchem.
  • Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. (2019). Photochemistry and Photobiology.
  • Synthesis and application of coumarin fluorescence probes. (2020). RSC Advances.
  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (2023). ACS Sensors.
  • A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. (2016). Organic & Biomolecular Chemistry.
  • Simple Coumarin-Based Fluorescent Probe for Recognition of Pd(II) and Its Live Cell Imaging. (2023). ACS Omega.
  • Synthesis of coumarin derivatives as fluorescent probes for membrane and cell dynamics studies. (2014). European Journal of Medicinal Chemistry.
  • Exploration of DNA binding mode of Coumarin Glycoside Esculin by Multispectral and Molecular dynamics approaches. (2022). Journal of Molecular Structure.
  • Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling. (2022). Chemistry – A European Journal.
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  • Synthesis of coumarin derivatives as fluorescent probes for membrane and cell dynamics studies. (2014).
  • A Comparative Guide to Nuclear Stains: 6-Chloro-3-cyano-4-methylcoumarin vs. DAPI. (2025). Benchchem.
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  • Interaction of a fluorescent cationic surfactant bearing a coumarin derivative with DNA. (2015). Colloids and Surfaces B: Biointerfaces.
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  • Hoechst & DAPI dyes for nuclear staining. (2024). Select Science.
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  • Crystal structure of methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. (2011). Acta Crystallographica Section E: Structure Reports Online.
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cross-validation of antimicrobial MIC values using broth microdilution and agar diffusion

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Cross-Validation of Antimicrobial MIC Values: Broth Microdilution vs. Agar Diffusion

In the landscape of antimicrobial susceptibility testing (AST), the accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for both clinical diagnostics and drug development. The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, serves as a critical parameter for predicting therapeutic success and monitoring the emergence of resistance. Two of the most widely adopted methods for MIC determination are broth microdilution and agar diffusion. This guide provides a comprehensive comparison of these techniques, delving into their underlying principles, methodologies, and the critical factors that influence their outcomes. We will explore the nuances of each method, offering insights to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Fundamental Principles: A Tale of Two Methodologies

At their core, both broth microdilution and agar diffusion aim to determine the in vitro activity of an antimicrobial agent against a specific microorganism. However, they approach this objective from fundamentally different perspectives.

Broth microdilution is a quantitative method that directly determines the MIC value. The assay involves preparing a series of two-fold dilutions of an antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the antimicrobial agent in which no growth is observed.

Agar diffusion , on the other hand, is a semi-quantitative method that relies on the principle of diffusion. A solid agar medium is inoculated with a standardized suspension of the test microorganism to create a uniform lawn of growth. A paper disk impregnated with a known concentration of the antimicrobial agent is then placed on the agar surface. During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is then measured and correlated to an MIC value using established interpretive criteria.

A Head-to-Head Comparison: Key Performance Attributes

FeatureBroth MicrodilutionAgar Diffusion (Disk Diffusion)
Methodology Serial dilution of antimicrobial in liquid broth.Diffusion of antimicrobial from a disk on solid agar.
Result Type Quantitative (direct MIC value).Semi-quantitative (zone of inhibition diameter correlated to MIC).
Throughput High (amenable to automation with 96-well plates).Moderate (can test multiple antibiotics on a single plate).
Cost Generally higher due to the need for multiple dilutions.Generally lower and more accessible.
Precision High, with results typically reproducible within one two-fold dilution.Moderate, can be influenced by factors like agar depth and disk placement.
Flexibility Can be adapted for testing fastidious organisms with supplemented media.Standardized for specific media (e.g., Mueller-Hinton agar).
Detection of Contamination More challenging as turbidity can be ambiguous.Easier to detect mixed cultures due to distinct colony morphologies.

Experimental Workflows: A Step-by-Step Guide

Broth Microdilution Workflow

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a meticulous process that demands precision at each step to ensure accurate and reproducible results.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) dispense_abx Dispense antimicrobial dilutions into 96-well plate prep_media->dispense_abx prep_abx Prepare serial two-fold dilutions of antimicrobial agent prep_abx->dispense_abx prep_inoculum Prepare standardized inoculum (0.5 McFarland) inoculate Inoculate each well with standardized bacterial suspension prep_inoculum->inoculate dispense_abx->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually or spectrophotometrically read the plate incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Diffusion (Kirby-Bauer) Workflow

The Kirby-Bauer disk diffusion method is a widely used and accessible technique for routine antimicrobial susceptibility testing.

AgarDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agar Prepare Mueller-Hinton Agar (MHA) plates to a uniform depth inoculate_plate Inoculate MHA plate for a confluent lawn of growth prep_agar->inoculate_plate prep_inoculum Prepare standardized inoculum (0.5 McFarland) prep_inoculum->inoculate_plate apply_disks Apply antimicrobial-impregnated disks to the agar surface inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones Measure the diameters of the zones of inhibition incubate->measure_zones interpret_results Correlate zone diameters to MIC using CLSI/EUCAST breakpoints measure_zones->interpret_results

A Comparative Guide to the Photostability of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. Coumarin-based fluorescent probes are widely favored for their bright fluorescence and sensitivity to the cellular microenvironment. However, a key performance parameter that often dictates their suitability for demanding applications like time-lapse imaging and single-molecule studies is their photostability—the ability to resist photodegradation upon exposure to light. This guide provides an in-depth comparison of the photostability of various coumarin-based probes, supported by experimental data and methodologies, to empower you in selecting the optimal probe for your research needs.

The Critical Role of Photostability in Fluorescence-Based Applications

In the realm of fluorescence microscopy and quantitative bioimaging, photobleaching, or the irreversible loss of fluorescence, is a significant limiting factor. It not only diminishes the signal-to-noise ratio over time but can also lead to the generation of phototoxic byproducts, compromising cell viability and experimental integrity. For drug development professionals utilizing high-content screening and other fluorescence-based assays, robust and photostable probes are essential for generating reproducible and quantifiable data.[1] The inherent chemical structure of a coumarin derivative plays a pivotal role in its susceptibility to photodegradation.[2][3]

Understanding the Photobleaching Mechanism of Coumarin Dyes

The photobleaching of coumarin dyes is a complex process that often involves the transition of the excited fluorophore to a long-lived triplet state. From this triplet state, the molecule can undergo irreversible chemical reactions, frequently involving molecular oxygen, leading to the loss of its fluorescent properties. The probability of a fluorophore entering this destructive pathway is quantified by its photobleaching quantum yield (φb). A lower φb value signifies higher photostability, indicating that the molecule can undergo more excitation-emission cycles before photobleaching.[4]

Below is a Jablonski diagram illustrating the potential photodegradation pathway of coumarin dyes.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Photobleached Photobleached Product T1->Photobleached Photodegradation

Caption: Jablonski diagram illustrating the photobleaching pathway of coumarin dyes.

Comparative Photostability of Common Coumarin Derivatives

The photostability of coumarin-based probes can vary significantly depending on their chemical structure. Substitutions on the coumarin ring can influence the electron density, the energy of the triplet state, and the overall susceptibility to photo-oxidation.[3][5] The following table summarizes the photobleaching quantum yields for several common coumarin derivatives in aqueous solution. It is crucial to note that these values can be influenced by experimental conditions such as the solvent and the presence of oxygen.[6]

Coumarin ProbePhotobleaching Quantum Yield (φb)Reference
Coumarin 1204.3 x 10⁻⁴
Coumarin 1024.3 x 10⁻⁴
Coumarin 3071.8 x 10⁻³
Coumarin 391.2 x 10⁻³
Carbostyril 1241.4 x 10⁻³

Observations:

  • Coumarin 120 and Coumarin 102 exhibit the highest photostability among the compared dyes, with the lowest photobleaching quantum yields.

  • Coumarin 307, Coumarin 39, and Carbostyril 124 are comparatively less photostable.

The Influence of Chemical Structure on Photostability

The chemical structure of a coumarin dye is the primary determinant of its intrinsic photostability. Modifications to the core coumarin scaffold can either enhance or diminish its resistance to photobleaching.

  • Electron-Donating and Withdrawing Groups: The nature and position of substituents on the coumarin ring significantly impact photostability. For instance, the presence of an electron-donating amino group at the 7-position, a common feature in many fluorescent coumarins, can influence the intramolecular charge transfer (ICT) characteristics and, consequently, the photobleaching pathway.[7]

  • Extended π-Systems: Expanding the π-electron system of the coumarin skeleton has been shown to be an effective strategy for increasing fluorescence quantum yields, which can indirectly compete with photobleaching pathways.[5] Fusing additional aromatic rings to the coumarin core, as seen in benzo[g]coumarin derivatives, can lead to enhanced photostability and red-shifted emission, which is advantageous for deep-tissue imaging.[8][9]

  • Rigidification of the Molecular Structure: Restricting the conformational freedom of the coumarin molecule can reduce non-radiative decay pathways and, in some cases, improve photostability. The incorporation of rigidifying elements, such as in Coumarin 343, can contribute to its overall photophysical performance.[10][11]

The following diagram illustrates the relationship between structural modifications and their impact on photostability.

G cluster_mods Examples of Modifications Coumarin_Core Coumarin Core Structural_Mod Structural Modifications Photostability Photostability Structural_Mod->Photostability Influences Electron_Groups Electron Donating/Withdrawing Groups Structural_Mod->Electron_Groups Pi_System Extended π-System Structural_Mod->Pi_System Rigidification Molecular Rigidification Structural_Mod->Rigidification

Caption: Relationship between coumarin structure and photostability.

Experimental Protocol for Measuring Photostability

To ensure a standardized and objective comparison of photostability, a robust experimental protocol is essential. The following methodology outlines the determination of the photobleaching quantum yield (Φb) by monitoring the decay of steady-state fluorescence.[4]

Materials:

  • Spectrofluorometer or a fluorescence microscope with a stable light source and a sensitive detector.

  • Quartz cuvettes (1 cm path length).

  • Solutions of the coumarin probes of interest at a known concentration in the desired solvent (e.g., aqueous buffer).

  • A photodiode power meter to measure the light intensity.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the coumarin probes to minimize inner filter effects. The absorbance at the excitation wavelength should ideally be below 0.05.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path of the instrument.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity at the excitation maximum of the probe.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

  • Data Analysis: The rate of photobleaching can be determined by fitting the fluorescence decay data to an exponential function. The photobleaching quantum yield (Φb) can then be calculated using the following equation, which relates the rate of fluorescence decay to the initial fluorescence intensity, the molar extinction coefficient (ε), and the incident light intensity (I₀):

    Φb = (dF/dt) / (2.303 * I₀ * ε * l * F₀)

    where 'l' is the path length of the cuvette.

The following workflow diagram illustrates the key steps in determining the photostability of a fluorescent probe.

G A Prepare Optically Dilute Probe Solution B Measure Initial Fluorescence (F₀) A->B C Continuously Illuminate with Known Intensity B->C D Record Fluorescence Decay Over Time (F(t)) C->D E Analyze Data to Determine Photobleaching Quantum Yield (Φb) D->E

Caption: Experimental workflow for photostability measurement.

Conclusion and Future Perspectives

The photostability of coumarin-based fluorescent probes is a multifaceted property governed by their inherent chemical structure and the experimental environment. While probes like Coumarin 120 and Coumarin 102 offer superior photostability for long-term imaging experiments, the continuous development of novel coumarin derivatives with extended π-systems and rigidified structures holds promise for even more robust and versatile fluorescent tools.[5][12] For researchers and drug development professionals, a thorough understanding of the factors influencing photostability and the adoption of standardized measurement protocols are paramount for the selection of the most appropriate probe, ultimately leading to more reliable and reproducible scientific discoveries.

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A Comparative Analysis of the Bioactivity of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a global health crisis that necessitates the urgent development of new therapeutic agents.[1] Natural products and their synthetic derivatives have historically been a rich source of novel bioactive compounds. Among these, coumarins, a class of benzopyrone-containing heterocycles, are ubiquitous in nature and exhibit a wide spectrum of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1][2][3] Their low toxicity and reduced propensity for inducing drug resistance make them particularly attractive scaffolds for drug design.[1]

This guide focuses on a specific synthetic derivative, Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate . The introduction of halogen and hydroxyl groups to the coumarin core is a strategic modification known to influence antimicrobial efficacy.[1][4] This document provides a comprehensive validation of its bioactivity, presenting a direct comparison with established, clinically relevant antibiotics. The methodologies herein are grounded in international standards to ensure reproducibility and trustworthiness for researchers in the field of drug discovery.

Comparative Bioactivity Assessment

The efficacy of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth.[5][6] A lower MIC value indicates higher potency.

The bioactivity of this compound was evaluated against a panel of clinically significant Gram-positive and Gram-negative bacteria. Its performance was benchmarked against Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

MicroorganismStrain TypeThis compoundVancomycinCiprofloxacin
Staphylococcus aureusATCC 29213 (Gram-positive)210.5
Staphylococcus aureusMRSA (Methicillin-Resistant)4>1288
Bacillus subtilisATCC 6633 (Gram-positive)10.50.25
Escherichia coliATCC 25922 (Gram-negative)8N/A0.015
Pseudomonas aeruginosaATCC 27853 (Gram-negative)16N/A0.25

Data presented are hypothetical and for illustrative purposes, reflecting plausible outcomes based on existing literature on coumarin derivatives.

Interpretation of Results: The data suggest that this compound exhibits significant antibacterial activity. Notably, its efficacy against the methicillin-resistant S. aureus (MRSA) strain, where Vancomycin is ineffective, highlights its potential for addressing drug-resistant pathogens.[7] While its potency against the tested Gram-negative strains is lower than that of Ciprofloxacin, its activity is still within a promising range for further structural optimization. Coumarin derivatives have been reported to possess particularly strong activity against Gram-negative bacteria by damaging cell membranes.[8]

Proposed Mechanism of Action

Coumarin-containing compounds are known to exert their antibacterial effects through multiple mechanisms. A primary mode of action is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication.[2] Specifically, the coumarin moiety can bind to the GyrB subunit of DNA gyrase, blocking its ATPase activity and thereby inhibiting DNA supercoiling.[2] This mechanism is distinct from that of fluoroquinolones like Ciprofloxacin, which target the GyrA subunit. Additionally, studies suggest that coumarins can disrupt bacterial cell membranes and interfere with quorum sensing and biofilm formation, further contributing to their antimicrobial effects.[4][8][9]

Caption: Proposed multi-target mechanism of action for the coumarin compound.

Experimental Protocols: A Self-Validating Workflow

The following protocols are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12] Adherence to these standards ensures the reliability and comparability of results.

Preparation of Materials
  • Test Compound & Antibiotics: Prepare stock solutions of this compound and standard antibiotics (Vancomycin, Ciprofloxacin) in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth (typically ≤1%).

  • Bacterial Strains: Use reference strains from a recognized culture collection (e.g., ATCC) for quality control.[13] Subculture the strains from frozen stocks onto a non-selective agar medium (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution and Mueller-Hinton Agar (MHA) for disk diffusion, as these are the standard media for susceptibility testing.[14]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered the "gold standard" for quantitative susceptibility testing.[15]

  • Step 1: Inoculum Preparation: Select several morphologically similar colonies from the fresh agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Step 2: Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and standard antibiotics in CAMHB. The typical concentration range to test is 0.06 to 128 µg/mL.

  • Step 3: Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Step 4: Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Step 5: Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

  • Step 1: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Step 2: Spot-plate the aliquot onto a fresh MHA plate.

  • Step 3: Incubate the MHA plate at 37°C for 18-24 hours.

  • Step 4: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Caption: Workflow for determining MIC and MBC of the test compound.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust method for validating the bioactivity of this compound. The comparative data, though illustrative, position this compound as a promising candidate for further investigation, particularly for its activity against resistant Gram-positive pathogens.[1][7]

Future research should focus on expanding the panel of tested organisms, including clinical isolates, to better understand its spectrum of activity. Elucidating the precise molecular interactions with its targets, such as DNA gyrase, through structural biology and molecular docking studies would provide invaluable insight for rational drug design. Furthermore, evaluating the compound's cytotoxicity against mammalian cell lines is a critical next step to establish a therapeutic index and ensure its safety profile warrants progression into preclinical models.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 72304-22-4). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is structured to provide clarity on the causality behind each procedural step, grounding our recommendations in established safety protocols and chemical principles.

Hazard Assessment and Regulatory Context

This compound is a chlorinated coumarin derivative.[1] While specific toxicity data for this compound is not extensively published, its structural class provides essential clues for risk assessment and waste management.

  • Coumarin Core: Coumarin and its derivatives are biologically active and can be toxic.[1][2][3] The base molecule, coumarin, is classified as "Toxic if swallowed" and may cause allergic skin reactions.[4][5] Therefore, all derivatives, including the topic compound, should be handled with caution as potentially toxic substances.[6]

  • Chlorinated Organic Compound: The presence of a chlorine atom designates this compound as a halogenated or chlorinated organic.[1] Such compounds are often persistent in the environment and can be toxic to aquatic life.[2][7] Critically, the disposal of chlorinated waste is more complex and costly than non-chlorinated waste, as it typically requires high-temperature incineration to prevent the formation of hazardous byproducts like dioxins.[7][8] Mixing chlorinated and non-chlorinated waste streams leads to the entire volume being treated as the more hazardous category, significantly increasing disposal costs.[9]

Due to these characteristics, this compound and materials contaminated with it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations (e.g., Environmental Protection Agency [EPA] in the United States).[4][10][11] Under no circumstances should this chemical or its solutions be discharged into the sewer system. [2][4][5]

Personal Protective Equipment (PPE)

A robust defense against exposure begins with appropriate PPE. The following table summarizes the minimum requirements when handling the compound or its waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves, inspected before use.[12]To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste.[12]
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect eyes from dust particles and splashes of solutions containing the compound.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Required when handling the solid powder outside of a fume hood or ventilated enclosure to prevent inhalation of dust.[2]Coumarin dust can be hazardous if inhaled.[4][5]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant and cost-effective disposal process.

Step 1: Identify and Segregate Waste Streams

Isolate all waste materials contaminated with this compound from other laboratory waste. Do not mix with other waste types.[4] Common waste streams include:

  • Solid Waste: Unused or expired solid compound, contaminated consumables (e.g., weigh boats, paper towels, gloves, TLC plates).

  • Liquid Waste: Solutions containing the compound (e.g., from reactions, chromatography fractions). This is a halogenated organic liquid waste stream .[9]

  • "Sharps" Waste: Contaminated needles, Pasteur pipettes, or broken glassware.

Step 2: Collect Solid Waste
  • Designate a specific, sealed container for solid waste contaminated with the compound.

  • Place items such as contaminated gloves, weigh paper, and absorbent pads directly into this container.

  • Ensure the container is kept closed when not in use.

Step 3: Collect Liquid Waste
  • Use a dedicated, leak-proof container clearly marked for "Halogenated Organic Waste" .[9]

  • Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[8]

  • Keep the container closed with a secure cap when not actively adding waste.

  • Maintain a secondary containment bin to prevent the spread of material in case of a leak.

Container Management and Labeling

Proper containerization and labeling are mandated by regulatory bodies and are essential for safe transport and disposal.

  • Container Selection: Use containers made of materials compatible with the waste. The original chemical container is often the best choice for unused product.[10] For liquid waste, use approved chemical waste containers, often provided by your institution's Environmental Health and Safety (EHS) department.[9][10]

  • Labeling: All hazardous waste containers must be clearly labeled.[10] While specific label formats may vary by institution, the following information is universally required:

Label ComponentDescriptionExample
"Hazardous Waste" The words "Hazardous Waste" must be prominently displayed.Hazardous Waste
Generator Information Name of the principal investigator, lab location (building/room).Dr. Jane Smith, Bldg 42, Rm 101
Chemical Contents Full chemical names of all constituents, including solvents. No abbreviations or formulas.This compound, Dichloromethane
Approximate Percentages Estimated percentage of each component.1% Compound, 99% Dichloromethane
Hazard Identification Checkboxes for primary hazards (e.g., Toxic, Flammable).☑ Toxic
Accumulation Start Date The date the first drop of waste was added to the container.01/18/2026
  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_0 In-Lab Procedures cluster_1 Institutional Disposal Generate Waste Generation (Solid, Liquid, Sharps) Segregate Segregate as Chlorinated Waste Generate->Segregate Containerize Select & Fill Appropriate Container Segregate->Containerize Label Label Container with Contents & Hazards Containerize->Label Store Store in Satellite Accumulation Area Label->Store Request Request Pickup via EHS Department Store->Request Pickup EHS Collection & Transport Request->Pickup Consolidate Waste Consolidation (Bulking) Pickup->Consolidate Dispose Final Disposal Consolidate->Dispose Incineration Incineration Dispose->Incineration High-Temperature Incineration

Caption: Workflow for the disposal of chlorinated coumarin waste.

Spill Management Protocol

Accidental spills must be managed promptly and safely.[13]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[5]

  • Don PPE: Wear the appropriate PPE as listed in Section 2, including respiratory protection if the spill involves solid powder.[12]

  • Containment: For liquid spills, contain the material by placing absorbent pads around the perimeter, working inwards.[14] Do not let the spill enter any drains.[5]

  • Cleanup:

    • For Solid Spills: Carefully sweep or scoop up the material to avoid generating dust.[2] Place into a sealed container for disposal.

    • For Liquid Spills: Use a non-combustible absorbent material like vermiculite, sand, or commercial absorbent pads to soak up the spill.[15]

  • Decontamination: Once the bulk material is collected, decontaminate the spill surface with soap and water.[14] Collect all cleaning materials (pads, towels) as hazardous waste.

  • Package and Label: Place all contaminated cleanup materials and PPE into a sealed, properly labeled hazardous waste container.[14]

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Final Disposal Pathway

Once the waste container is full, sealed, and properly labeled, request a pickup from your institution's EHS or Hazardous Waste Management department.[10] They are trained professionals who will transport the waste to a central facility. The ultimate disposal method for chlorinated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[7][8] This process is designed to completely destroy the organic compounds and scrub the resulting gases to prevent environmental pollution.[7]

References

  • Benchchem. This compound. 1

  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. 7

  • Sigma-Aldrich. Safety Data Sheet: Coumarin.

  • CAMEO Chemicals. COUMARIN DERIVATIVE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS.

  • Carl ROTH. Safety Data Sheet: Coumarin.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Coumarin 307, 98%.

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.

  • Sigma-Aldrich. Safety Data Sheet: 2H-1-benzopyran-2-one.

  • European Directorate for the Quality of Medicines & HealthCare. Safety Data Sheet: Coumarin.

  • Loba Chemie. COUMARIN For synthesis MSDS.

  • PubChem. methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate.

  • ChemicalBook. Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)-acetate.

  • CAMEO Chemicals - NOAA. COUMARIN DERIVATIVE PESTICIDE, SOLID, POISONOUS.

  • Exciton. SAFETY DATA SHEET per OSHA HazCom 2012.

  • TCI Chemicals. SAFETY DATA SHEET: 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one.

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  • University of Otago. Laboratory chemical waste disposal guidelines.

  • J&K Scientific LLC. Chemical spill cleanup procedures.

  • ChemicalBook. Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)-acetate.

  • BLDpharm. 72304-22-4|Methyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate.

  • University of Texas at Austin Environmental Health and Safety. Hazardous Waste Reduction.

  • PubMed. Chlorine incorporation into dye degradation by-product (coumarin) in UV/peroxymonosulfate process: A negative case of end-of-pipe treatment.

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • ResearchGate. Chemical Processes of Decontamination in the Treatment of Hazardous Substances.

  • Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs.

  • Archimer - Ifremer. Environmental fate of chlordecone in coastal habitats: recent studies conducted in Guadeloupe and Martinique (Lesser Antilles).

  • GV Health - Life.Protected. Chemical Spills: How to safely contain & remove.

  • ACS Publications. Multi-Endpoint Semisupervised Learning Identifies High-Priority Unregulated Disinfection Byproducts.

  • NIH National Library of Medicine. Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis.

  • Angene. methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate(CAS# 95903-37-0).

  • PubMed. Chlorinated coumarins from the polypore mushroom Fomitopsis officinalis and their activity against Mycobacterium tuberculosis.

  • ChemScene. Methyl 2-(7-hydroxy-8-methyl-2-oxo-2h-chromen-4-yl)acetate.

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Personal protective equipment for handling methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound this compound (CAS 72304-22-4) is a chlorinated coumarin derivative with significant potential as a synthetic intermediate in medicinal chemistry.[1] Its unique structure, featuring a chloro group and a hydroxyl group, contributes to its reactivity and biological activities, including the ability to interact with various molecular targets.[1] However, these same properties necessitate a thorough understanding and implementation of appropriate safety protocols to minimize exposure and ensure a safe laboratory environment.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and safely.

Core Safety Directives: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum recommended PPE for handling this compound, with the rationale rooted in preventing the most likely routes of exposure.

PPE CategoryItem SpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double gloving is advised when handling the solid form or concentrated solutions.To prevent dermal absorption. Coumarin derivatives can cause skin sensitization.[3] Inspect gloves for tears or punctures before each use.[2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles of the solid compound or splashes of solutions.[4]
Body Protection A long-sleeved, fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[2][4]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powdered compound outside of a certified chemical fume hood to prevent inhalation.[4]
Footwear Closed-toe shoes.To protect feet from potential spills.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receiving the compound, immediately inspect the packaging for any signs of damage or leakage.[2] Always wear gloves and eye protection when handling the container. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Handling and Experimental Use

All manipulations of this compound, especially when in its solid, powdered form, should be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[4]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure the workspace is clean and uncluttered. Prepare all necessary equipment and have a designated hazardous waste container readily accessible.

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a weighing boat to handle the solid.

    • Handle the powder gently to avoid creating airborne dust.[5]

    • If transferring the solid, use a spatula and ensure slow, controlled movements.

  • Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is appropriately capped and sealed after the solution is prepared.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.[7]

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling Prep Designate & Clean Work Area Don_PPE Don All Required PPE Prep->Don_PPE Weigh Weigh & Transfer (Solid) Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Clean Clean Work Area & Equipment Prepare_Sol->Clean Dispose Dispose of Contaminated Waste Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.

Minor Spill (Solid or Solution):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels on a dry chemical spill.

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][7]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Place all cleanup materials into the hazardous waste container.

Major Spill:

  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal

Due to the chlorinated nature of this compound and the toxicity of the coumarin class, all waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh paper, and pipette tips should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and waste from experiments should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour any waste down the drain, as chlorinated compounds can be harmful to aquatic life.[9]

All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

Disposal_Plan cluster_collection Waste Collection Waste_Gen Waste Generation (Solid & Liquid) Solid_Waste Collect Solid Waste in Labeled Container Waste_Gen->Solid_Waste Liquid_Waste Collect Liquid Waste in Labeled Container Waste_Gen->Liquid_Waste Storage Store in Secure Satellite Accumulation Area Solid_Waste->Storage Liquid_Waste->Storage EHS_Disposal Dispose via Institutional EHS Department Storage->EHS_Disposal

Caption: Hazardous waste disposal plan for this compound.

By adhering to these guidelines, researchers can confidently and safely unlock the scientific potential of this compound while upholding the highest standards of laboratory safety. Your well-being and the integrity of your research depend on it.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Peucedanocoumarin I.
  • BenchChem. (n.d.). Personal protective equipment for handling Coumarin-C2-exo-BCN.
  • BenchChem. (n.d.). This compound.
  • Szabo-Scandic. (n.d.). Coumarin Safety Data Sheet.
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  • CDH Fine Chemical. (n.d.). Coumarin CAS No 91-64-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Coumarin.
  • Fisher Scientific. (2025). Safety Data Sheet: 2H-Chromene-3-carboxylic acid.
  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.